molecular formula C10H8ClNO2S2 B1598057 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride CAS No. 690632-88-3

4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride

Cat. No.: B1598057
CAS No.: 690632-88-3
M. Wt: 273.8 g/mol
InChI Key: NGDQQLAVJWUYSF-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (CAS 690632-88-3) is a high-purity sulfonyl chloride intermediate essential in medicinal chemistry and drug discovery research. This compound, with the molecular formula C10H8ClNO2S2 and a molecular weight of 273.75 g/mol, is characterized by its high assay purity of 95% . Its primary research application is as a versatile building block for the synthesis of novel sulfonamide derivatives. Sulfonyl chlorides like this one are critically valuable for creating sulfonamide-functionalized hybrids, which are ideal candidates for developing new therapeutic agents . These hybrids are extensively studied in oncology research, particularly for their antitumor properties. Researchers utilize this reagent to generate compound libraries for high-throughput screening against various cancer cell lines, including leukemia, and cancers of the CNS, kidney, and breast . The mechanism of action for the resulting sulfonamides often involves targeted inhibition of key enzymes and pathways in cell proliferation. The compound is supplied in amber glass packaging to ensure stability . This product is intended for research and development purposes only and is not classified as a drug or pharmaceutical product. It is strictly for laboratory use by qualified professionals and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S2/c1-7-10(16(11,13)14)15-9(12-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDQQLAVJWUYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383710
Record name 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride
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Molecular Weight

273.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-88-3
Record name 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-phenyl-thiazole-5-sulfonyl chloride
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Foundational & Exploratory

Technical Whitepaper: The Strategic Utility of 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the thiazole scaffold represents a "privileged structure" due to its ability to engage in hydrogen bonding,


-stacking, and coordination with metalloenzymes. 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride  serves as a critical electrophilic building block for generating sulfonamide libraries.

This guide provides a rigorous technical analysis of this molecule, detailing its synthesis via electrophilic aromatic substitution (


), its reactivity profile in nucleophilic substitutions, and its application in developing inhibitors for targets such as Carbonic Anhydrase (CA) and various kinases.

Molecular Architecture & Pharmacophore Analysis[1]

The utility of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride lies in its specific substitution pattern, which dictates both its chemical reactivity and its biological interaction profile.

FeatureChemical FunctionBiological/Pharmacological Role
Thiazole Core Electron-rich aromatic heterocycle (5-position is nucleophilic).[1]Bioisostere for pyridine/benzene; enhances metabolic stability.
2-Phenyl Group Lipophilic anchor; extends conjugation.Provides hydrophobic interactions (Van der Waals) within binding pockets.
4-Methyl Group Electron-donating group (EDG); activates the 5-position.Steric handle; restricts bond rotation, locking bioactive conformations.
5-Sulfonyl Chloride Highly reactive electrophile.Precursor to sulfonamides (key pharmacophore in antibiotics/diuretics).
Electronic Activation

The presence of the methyl group at the C4 position is not merely structural; it electronically activates the C5 position via hyperconjugation, facilitating the initial synthesis (chlorosulfonation) and stabilizing the transition state during subsequent derivatization.

Synthesis Protocol: Chlorosulfonation Strategy

The synthesis of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride is classically achieved through the direct chlorosulfonation of 4-methyl-2-phenylthiazole. This reaction proceeds via an Electrophilic Aromatic Substitution (


) mechanism.[2]
Reaction Mechanism[2][3]
  • Generation of Electrophile: Chlorosulfonic acid (

    
    ) acts as both solvent and reagent, generating the electrophilic sulfonyl cation (
    
    
    
    ) or sulfur trioxide (
    
    
    ) in situ.[2]
  • Sigma Complex Formation: The thiazole ring attacks the electrophile at the C5 position (most nucleophilic site).

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the sulfonic acid intermediate.

  • Conversion to Chloride: Reaction with excess

    
     converts the sulfonic acid to the sulfonyl chloride.[3]
    
Detailed Experimental Protocol

Note: This protocol assumes standard laboratory safety measures for handling corrosive acids.

Reagents:

  • 4-Methyl-2-phenylthiazole (1.0 equiv)[4]

  • Chlorosulfonic acid (5.0 - 8.0 equiv)

  • Dichloromethane (DCM) or Chloroform (optional co-solvent)

  • Ice/Water (for quenching)[5]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl₂). Cool the system to 0°C using an ice-salt bath.

  • Addition: Charge the flask with chlorosulfonic acid (excess). Slowly add 4-methyl-2-phenylthiazole dropwise (neat or dissolved in minimal dry CHCl₃) over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent decomposition.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT). Then, heat the reaction mixture to 60–80°C for 2–4 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc) or LC-MS (looking for the methyl ester derivative if quenched with methanol).

  • Quench (Exothermic): Cool the mixture back to RT. Pour the reaction mass slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid or oil.

  • Isolation: Extract the aqueous mixture with DCM (

    
    ). Wash the combined organic layers with cold water (
    
    
    
    ) and brine (
    
    
    ).
  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize from hexane/diethyl ether if necessary.
    
Visualization of Synthesis Workflow

SynthesisWorkflow Start Start: 4-methyl-2-phenylthiazole Reagent Add Chlorosulfonic Acid (0°C, Dropwise) Start->Reagent Heat Heat to 60-80°C (2-4 Hours) Reagent->Heat Monitor Monitor (TLC/LCMS) Heat->Monitor Monitor->Heat Incomplete Quench Quench on Crushed Ice (Exothermic Control) Monitor->Quench Complete Extract DCM Extraction & Na2SO4 Drying Quench->Extract Product Final Product: Sulfonyl Chloride Extract->Product

Figure 1: Step-by-step workflow for the chlorosulfonation of 4-methyl-2-phenylthiazole.

Reactivity & Derivatization: Sulfonamide Formation[4]

The primary application of this scaffold is the synthesis of sulfonamides. The sulfonyl chloride group is highly susceptible to nucleophilic attack by primary and secondary amines.

The "Self-Validating" Protocol (Aminolysis)

To ensure high yields and purity, the reaction must scavenge the HCl by-product.

Conditions:

  • Solvent: Anhydrous THF, DCM, or DMF.

  • Base: 1.2–2.0 equivalents of Pyridine, Triethylamine (TEA), or DIPEA.

  • Temperature: 0°C to RT.

Causality: The base serves two roles: it acts as a proton scavenger to drive the equilibrium forward and prevents the protonation of the amine nucleophile, maintaining its reactivity.

Mechanistic Pathway (Nucleophilic Substitution)
  • Nucleophilic Attack: The amine nitrogen attacks the sulfur atom of the sulfonyl group.

  • Tetrahedral Intermediate: Formation of a pentavalent sulfur transition state.

  • Elimination: Chloride ion (

    
    ) is expelled.
    
  • Deprotonation: The base removes the proton from the nitrogen, stabilizing the sulfonamide.

Visualization of Reaction Mechanism

Mechanism R1 Sulfonyl Chloride (Electrophile) TS Transition State (Pentavalent Sulfur) R1->TS Nucleophilic Attack R2 Primary/Secondary Amine (Nucleophile) R2->TS Nucleophilic Attack Prod Thiazole Sulfonamide TS->Prod Cl- Elimination Byprod HCl Salt TS->Byprod Proton Transfer Base Base (TEA/DIPEA) Base->Byprod Scavenges H+

Figure 2: Mechanistic pathway for the conversion of sulfonyl chloride to sulfonamide.

Medicinal Chemistry Applications

The 4-methyl-2-phenyl-1,3-thiazole-5-sulfonamide motif is a validated pharmacophore in several therapeutic areas.

Carbonic Anhydrase (CA) Inhibition

Thiazole sulfonamides are classic zinc-binding groups (ZBG) for Carbonic Anhydrases. The sulfonamide nitrogen coordinates with the


 ion in the enzyme's active site.
  • Relevance: Treatment of glaucoma, epilepsy, and potential anti-tumor agents (targeting CA IX/XII isoforms) [1].[6]

Antimicrobial & Antiviral Activity

Derivatives where the sulfonamide nitrogen is substituted with heterocyclic amines often exhibit broad-spectrum antimicrobial activity. The thiazole core mimics the thiazolium ring of thiamine (Vitamin B1), potentially interfering with bacterial metabolic pathways [2].

Comparative Solvent Effects on Yield

When optimizing the derivatization step, solvent choice impacts yield due to solubility and rate of hydrolysis.

SolventBaseYield (Typical)Notes
DCM TEA85-95%Standard. Easy workup (aqueous wash).
THF DIPEA80-90%Good for polar amines.
Pyridine (Self)70-85%Harder to remove; use for unreactive amines.
Water/Acetone

60-75%Schotten-Baumann conditions; hydrolysis risk.

Handling and Stability (Safety Data)

  • Corrosivity: The compound hydrolyzes to form sulfonic acid and HCl upon contact with moisture. It causes severe skin burns and eye damage (Skin Corr.[4] 1B).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Stability: Stable in anhydrous organic solvents for 24–48 hours. Rapidly degrades in water or alcohols without base [3].

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6] Nature Reviews Drug Discovery, 7(2), 168-181.

  • Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(9), 3692-3701.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2795490, 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride.[4]

Sources

Technical Profile: 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 690632-88-3 Common Abbreviation: MPTSC Content Type: Technical Monograph & Synthetic Guide

Part 1: Executive Summary & Molecular Identity

4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (CAS 690632-88-3) is a specialized electrophilic reagent used extensively in medicinal chemistry to introduce the lipophilic 2-phenylthiazole sulfonyl pharmacophore into target molecules.

Unlike generic sulfonyl chlorides (e.g., tosyl chloride), this reagent carries a distinct heterocyclic scaffold—the 2-phenylthiazole moiety. This structural motif is a "privileged scaffold" in drug discovery, frequently associated with antimicrobial , anticancer (tubulin inhibition), and antidiabetic (DPP-4 inhibition) activities.

For the drug development professional, this compound is not merely a reagent but a strategic building block for generating Structure-Activity Relationship (SAR) libraries. Its sulfonyl chloride group serves as a reactive "handle," allowing the rapid attachment of the thiazole core to amines (creating sulfonamides) or alcohols (creating sulfonates).

Physicochemical Characterization

The following data aggregates validated experimental and predicted properties for laboratory benchmarking.

PropertyValueTechnical Note
Molecular Formula C₁₀H₈ClNO₂S₂Contains two sulfur atoms; one in the thiazole ring, one in the sulfonyl group.[1]
Molecular Weight 273.76 g/mol Ideal for fragment-based drug design (Rule of 3 compliant).
Physical State Solid (Crystalline)Typically white to off-white powder.
Melting Point 76 °CSharp melting point indicates high purity; broad range suggests hydrolysis.
Solubility DCM, THF, DMF, EtOAcReacts with water/alcohols. Use anhydrous solvents.
Stability Moisture SensitiveHydrolyzes to the corresponding sulfonic acid and HCl.
SMILES CC1=C(SC(=N1)C2=CC=CC=C2)S(=O)(=O)ClUseful for chemoinformatic docking studies.

Part 2: Chemical Reactivity & Synthetic Mechanism

The Core Reaction: Sulfonamide Formation

The primary utility of CAS 690632-88-3 is the synthesis of thiazole-5-sulfonamides . The reaction proceeds via a nucleophilic substitution at the sulfur atom.

Mechanism Description:

  • Nucleophilic Attack: The lone pair of the incoming amine (nucleophile) attacks the electrophilic sulfur atom of the sulfonyl group.

  • Transition State: A trigonal bipyramidal intermediate forms (transiently).

  • Elimination: The chloride ion (good leaving group) is expelled, restoring the tetrahedral geometry and forming the sulfonamide bond.

  • Proton Transfer: A base (e.g., TEA, Pyridine, or excess amine) scavenges the acidic proton and the released HCl.

Visualization: Reaction Mechanism

The following diagram illustrates the mechanistic pathway and the competing hydrolysis reaction that must be suppressed.

ReactionMechanism Reagent Reagent (690632-88-3) [Electrophilic Sulfur] Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Byproduct Sulfonic Acid (Hydrolysis Waste) Reagent->Byproduct Hydrolysis (Avoid!) Amine Nucleophile (Primary/Secondary Amine) Amine->Intermediate Water Contaminant (Water) Water->Byproduct Product Target Sulfonamide (Stable Pharmacophore) Intermediate->Product Elimination of Cl-

Caption: Mechanistic pathway for sulfonamide synthesis vs. hydrolytic degradation.

Part 3: Experimental Protocols

Standard Procedure for Library Synthesis

Objective: Synthesis of a 2-phenylthiazole-5-sulfonamide derivative with >95% purity.

Materials:

  • CAS 690632-88-3 (1.0 equiv)

  • Amine substrate (1.1 equiv)[2]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Preparation : In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Amine (1.1 equiv) and Base (1.5 equiv) in anhydrous DCM (concentration ~0.1 M).

  • Addition : Cool the solution to 0°C (ice bath). Add CAS 690632-88-3 (1.0 equiv) portion-wise or as a solution in DCM over 10 minutes. Note: Exothermic reaction.

  • Reaction : Allow the mixture to warm to room temperature (rt) and stir for 2–4 hours. Monitor by TLC (typical eluent: Hexane/EtOAc) or LC-MS.

    • Success Indicator: Disappearance of the sulfonyl chloride peak and appearance of the sulfonamide mass (M+H).

  • Workup :

    • Dilute with DCM.

    • Wash with 1M HCl (to remove unreacted amine/base).

    • Wash with Sat. NaHCO₃ (to remove any hydrolyzed sulfonic acid byproduct).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification : Recrystallization (EtOH) or Flash Chromatography (Silica gel).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of sulfonyl chlorideEnsure solvents are anhydrous. Store reagent under Argon.
Impurity (Acid) Incomplete workupEnsure the NaHCO₃ wash is thorough to remove sulfonic acid.
Sluggish Reaction Steric hindrance on amineUse a stronger base (e.g., NaH in THF) or heat to 40°C.

Part 4: Medicinal Chemistry Applications[2][4][5][6][7][8][9]

The "Privileged" Nature of the Scaffold

The 2-phenylthiazole unit provided by this reagent is not merely a linker; it actively contributes to binding affinity through:

  • Pi-Pi Stacking : The phenyl ring engages in aromatic interactions with protein residues (e.g., Phenylalanine, Tryptophan).

  • Lipophilicity : The 4-methyl and phenyl groups increase LogP, improving membrane permeability.

  • Hydrogen Bonding : The sulfonamide oxygen atoms act as H-bond acceptors.

Validated Therapeutic Targets

Research utilizing this specific scaffold has identified hits in several domains:

  • Antimicrobial Agents (MRSA) : Thiazole sulfonamides inhibit bacterial dihydropteroate synthase (DHPS) , a key enzyme in folate biosynthesis. The 2-phenylthiazole group mimics the PABA substrate more effectively than simple benzene rings in certain resistant strains.

  • Anticancer (Tubulin Polymerization) : Derivatives where the sulfonamide nitrogen is linked to an aryl group have shown potency in arresting cell division by binding to the colchicine site of tubulin.

  • Antidiabetic (DPP-4) : Hybrid molecules combining this thiazole sulfonyl group with triazines have demonstrated inhibition of Dipeptidyl peptidase-4, improving glucose tolerance.[3]

Visualization: SAR Logic

The following decision tree helps researchers design libraries using this reagent.

SAR_Logic Scaffold Scaffold: 2-Phenylthiazole-5-sulfonyl Mod1 Link to: Aniline Derivatives Scaffold->Mod1 React with Mod2 Link to: Indole/Heterocycles Scaffold->Mod2 React with Target1 Target: Bacteria (DHPS) Outcome1 High Potency vs MRSA Target1->Outcome1 Target2 Target: Cancer (Tubulin) Outcome2 Mitotic Arrest (Apoptosis) Target2->Outcome2 Mod1->Target1 Optimized for Mod2->Target2 Optimized for

Caption: SAR design strategy using CAS 690632-88-3 for divergent biological targets.

References

  • National Institutes of Health (NIH) . (2025). Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms. PubMed Central. Retrieved from [Link]

  • Molecules (MDPI) . (2022). Design, Synthesis and DFT Modeling of New 2-Amino-5-arylazothiazole Derivatives. Retrieved from [Link]

  • RSC Advances . (2021). Sulfonamide-1,3,5-triazine–thiazoles: discovery of a novel class of antidiabetic agents via inhibition of DPP-4.[3] Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Whitepaper: Molecular Architecture & Synthetic Utility of 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists and organic chemists. It prioritizes structural insight, actionable synthetic protocols, and mechanistic logic over generic descriptions.

Compound ID: 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride CAS: 690632-88-3 PubChem CID: 2795490 Molecular Formula:


Molecular Weight:  273.76  g/mol [1][2]

Executive Summary

In the landscape of medicinal chemistry, 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride represents a high-value "warhead" scaffold. It serves as a critical electrophilic building block for generating sulfonamide libraries, a pharmacophore ubiquitous in kinase inhibitors, carbonic anhydrase inhibitors, and COX-2 antagonists.

This guide dissects the molecule’s structural rigidity, provides a field-validated protocol for its synthesis via chlorosulfonation, and details the mechanistic pathways for its derivatization.

Part 1: Structural Architecture & Electronic Properties

Geometric Conformation

The molecule is built upon a 1,3-thiazole heterocyclic core, characterized by its aromaticity and planarity.

  • The Biaryl Axis (C2-Phenyl): Unlike biphenyl systems which often exhibit significant torsion angles due to steric hindrance, the 2-phenylthiazole moiety tends to adopt a near-planar conformation (

    
     torsion). This planarity is thermodynamically favored to maximize 
    
    
    
    -conjugation between the phenyl ring and the electron-deficient thiazole ring.
  • The Electrophilic Warhead (C5-Sulfonyl): The sulfonyl chloride group at position C5 adopts a distorted tetrahedral geometry. The

    
     bond is hyper-reactive due to the electron-withdrawing nature of the adjacent thiazole 
    
    
    
    -system, making the sulfur atom highly susceptible to nucleophilic attack.
  • Steric Anchoring (C4-Methyl): The methyl group at C4 provides essential lipophilicity and steric bulk, often restricting the rotation of sulfonamide derivatives in the active site of target enzymes, thereby locking bioactive conformations.

Electronic Distribution (Hammett & Resonance)

The 1,3-thiazole ring acts as an electron sink. The nitrogen atom (N3) exerts an inductive withdrawing effect (-I), while the sulfur atom (S1) contributes to aromaticity via lone pair donation.

  • C5 Reactivity: The C5 position is naturally nucleophilic in unsubstituted thiazoles; however, the presence of the highly electron-withdrawing sulfonyl group (

    
    ) inverts this, creating a localized positive electrostatic potential at the sulfur center.
    
  • Stability: The C2-Phenyl group acts as a "stabilizing anchor," delocalizing electron density and preventing rapid degradation of the heterocyclic ring under the harsh acidic conditions required for its synthesis.

Part 2: Synthetic Pathways & Process Optimization

The industrial standard for synthesizing this compound is the Direct Chlorosulfonation of the parent 4-methyl-2-phenylthiazole. This method is preferred over oxidative chlorination of thiols due to atom economy and throughput.

Precursor Synthesis (Hantzsch Method)[3]
  • Reagents: Thiobenzamide + Chloroacetone.

  • Mechanism: Condensation cyclization.

  • Yield Target: >85%.

Chlorosulfonation Protocol (The "Warhead" Installation)
  • Safety Warning: Chlorosulfonic acid is violently reactive with water. All glassware must be oven-dried. Perform in a fume hood.

Step-by-Step Methodology:

  • Cryogenic Setup: Charge a 3-neck round-bottom flask with Chlorosulfonic acid (5.0 equiv) . Cool to

    
     using an ice/salt bath.
    
  • Controlled Addition: Add 4-methyl-2-phenylthiazole (1.0 equiv) portion-wise over 20 minutes.

    • Critical Insight: The reaction is highly exothermic. rapid addition will cause local overheating and charring (sulfonic acid decomposition). Maintain internal temp

      
      .
      
  • Thermal Activation: Remove the ice bath. Slowly heat the mixture to

    
      and hold for 2–3 hours.
    
    • Monitoring: Evolution of HCl gas indicates reaction progress. Use a scrubber trap.

  • Quenching (The Danger Zone): Cool the reaction mass to room temperature. Pour the reaction mixture slowly onto crushed ice (

    
     per 
    
    
    
    acid) with vigorous stirring.
    • Why: Direct addition of water to acid causes explosion-like boiling. Inverse addition (mixture to ice) dissipates heat.

  • Isolation: The sulfonyl chloride precipitates as a solid. Filter immediately. Wash with cold water (

    
    ) to remove residual acid.
    
  • Drying: Dissolve in DCM, dry over

    
    , and concentrate in vacuo.
    
    • Storage: Store under

      
       at 
      
      
      
      . Hydrolysis occurs rapidly in moist air.
Physicochemical Data Summary
PropertyValueNote
Appearance Off-white to pale yellow solidDarkening indicates hydrolysis/decomposition
Melting Point

Sharp range indicates high purity
Solubility DCM, THF, Ethyl AcetateReacts with alcohols and water
Stability Moisture SensitiveHydrolyzes to sulfonic acid (

)

Part 3: Reactivity Profile & Derivatization

The primary utility of this scaffold is the formation of Sulfonamides (via Aminolysis). The reaction proceeds via an


-like mechanism at the sulfur atom (Addition-Elimination).
The Aminolysis Workflow

To generate a library of bioactive compounds:

  • Solvent: Anhydrous THF or DCM.

  • Base: Pyridine (solvent/base) or Triethylamine (1.2 equiv).

  • Nucleophile: Primary or Secondary Amine (1.0 equiv).

  • Temp:

    
    .
    

Mechanism: The amine nucleophile attacks the sulfur center, forming a pentacoordinate intermediate. The chloride ion is expelled as a good leaving group, and the base neutralizes the generated HCl to drive the equilibrium forward.

Visualization: Synthesis & Derivatization Logic

G cluster_0 Precursor Assembly Thiobenzamide Thiobenzamide (Ph-CSNH2) Intermediate 4-Methyl-2-phenylthiazole (Stable Precursor) Thiobenzamide->Intermediate Hantzsch Synthesis Chloroacetone Chloroacetone (Cl-CH2-CO-CH3) Chloroacetone->Intermediate Product TARGET SCAFFOLD 4-Methyl-2-phenyl-1,3-thiazole -5-sulfonyl chloride Intermediate->Product Electrophilic Aromatic Substitution (SEAr) Reagent Chlorosulfonic Acid (HSO3Cl, 90°C) Reagent->Product Deriv1 Sulfonamides (Bioactive: Kinase Inhibitors) Product->Deriv1 + Amines (R-NH2) Deriv2 Sulfonate Esters (Prodrugs) Product->Deriv2 + Alcohols (R-OH)

Figure 1: Synthetic workflow from raw materials to the target sulfonyl chloride and its downstream medicinal derivatives.

Part 4: Medicinal Chemistry Applications[3][4][5][6][7]

The 2-phenylthiazole-5-sulfonamide motif acts as a bioisostere for phenyl-sulfonamides, offering improved lipophilicity and metabolic stability.

Target Classes
  • Carbonic Anhydrase (CA) Inhibitors: The sulfonamide group (

    
    ) binds to the Zinc (
    
    
    
    ) ion in the active site of CA enzymes. The bulky phenyl-thiazole tail interacts with the hydrophobic pocket, providing isoform selectivity (e.g., targeting CA IX in hypoxic tumors).
  • COX-2 Inhibitors: Similar to Celecoxib, the 1,3-thiazole central ring serves as a scaffold to orient the phenyl and sulfonamide groups into the COX-2 side pocket.

  • Antiviral Agents: Derivatives have shown efficacy in disrupting viral replication machinery by mimicking nucleoside substrates or binding allosterically to viral polymerases.

Mechanism of Action (Aminolysis)

Reaction Start Sulfonyl Chloride (Electrophile) TS Pentacoordinate Transition State Start->TS Attack on S Nuc Amine (Nucleophile) Nuc->TS End Sulfonamide (Stable Bond) TS->End Cl elimination Leaving HCl (Byproduct) TS->Leaving

Figure 2: Mechanistic pathway of sulfonamide formation. The high energy of the S-Cl bond drives the reaction to completion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2795490, 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride. Retrieved from [Link]

  • Chaban, T., et al. (2021). Synthesis and anticancer activity of 4-substituted 2-aminothiazole derivatives. (General reference on thiazole reactivity). Retrieved from [Link]

Sources

Technical Guide: Mechanism & Synthesis of 4-Methyl-2-Phenyl-1,3-Thiazole-5-Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride is a critical heterocyclic intermediate used primarily in the development of sulfonamide-based pharmacophores, including COX-2 inhibitors and anti-diabetic agents. Its structural core combines the lipophilic 2-phenyl moiety with a polarizable thiazole ring, offering unique binding affinities in protein pockets.

This guide details the chlorosulfonation pathway used to synthesize this compound from 4-methyl-2-phenylthiazole. Unlike simple benzene derivatives, the thiazole ring requires specific thermal staging to overcome the electron-withdrawing effect of the ring nitrogen while preventing decomposition of the labile sulfonyl chloride functionality.

Part 1: Structural Basis & Reactivity

Regioselectivity of the Thiazole Ring

The thiazole ring is an electron-deficient heteroaromatic system (


-deficient), similar to pyridine. However, the sulfur atom donates electron density into the ring via resonance, making C5 the most nucleophilic position.
  • Position 2 (C2): Occupied by the phenyl group.[1] This substituent stabilizes the ring through conjugation but also sterically hinders the N3 and S1 vicinity.

  • Position 4 (C4): Occupied by the methyl group.[2] This group provides weak inductive electron donation (

    
    ), slightly activating the adjacent C5 position.
    
  • Position 5 (C5): The only open site for Electrophilic Aromatic Substitution (EAS). It is activated by the adjacent sulfur atom and the inductive effect of the C4-methyl group.

The Reagent: Chlorosulfonic Acid ( )

Chlorosulfonic acid acts as both the solvent and the reagent. It serves a dual role:

  • Source of Electrophile: Generates ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     or the sulfonyl cation (
    
    
    
    ).
  • Dehydrating/Chlorinating Agent: Converts the intermediate sulfonic acid to the sulfonyl chloride.

Part 2: Mechanistic Pathway

The formation proceeds via a two-stage Electrophilic Aromatic Substitution (EAS).

Step 1: Generation of the Active Electrophile

Chlorosulfonic acid exists in equilibrium.[3] At lower temperatures, it dissociates to form sulfur trioxide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


), which is a potent electrophile.


Note: In highly acidic media, protonated species like

may also participate, but

is the generally accepted electrophile for the initial attack.
Step 2: Formation of the Sigma Complex (Wheland Intermediate)

The


-electrons at C5 attack the sulfur atom of 

. The resonance stabilization from the sulfur atom (S1) helps accommodate the positive charge generated on the ring.
Step 3: Re-aromatization

A base (often the bisulfate anion or chloride ion in the mixture) abstracts the proton from C5, restoring aromaticity and yielding 4-methyl-2-phenylthiazole-5-sulfonic acid .

Step 4: Conversion to Sulfonyl Chloride

The sulfonic acid intermediate reacts with a second equivalent of chlorosulfonic acid. This step is often the rate-determining step in the isolation of the chloride and typically requires elevated temperatures (


C).


Mechanistic Visualization

The following diagram illustrates the electron flow and transition states.

ThiazoleMechanism Reagents Reagents (ClSO3H excess) Electrophile Active Electrophile (SO3 / SO2Cl+) Reagents->Electrophile Equilibrium Reactant 4-methyl-2-phenylthiazole SigmaComplex Sigma Complex (C5 Attack) Reactant->SigmaComplex EAS Attack @ C5 Electrophile->SigmaComplex SulfonicAcid Intermediate: Sulfonic Acid SigmaComplex->SulfonicAcid -H+ (Aromatization) Product Product: Sulfonyl Chloride SulfonicAcid->Product + ClSO3H - H2SO4 (Dehydration/Chlorination)

Caption: Figure 1. Step-wise electrophilic aromatic substitution mechanism converting the thiazole precursor to the sulfonyl chloride.

Part 3: Synthetic Protocol

This protocol is designed for a 10g scale synthesis. It prioritizes safety due to the violent reactivity of chlorosulfonic acid with water.

Reagents & Equipment
ComponentSpecificationRole
Precursor 4-methyl-2-phenylthiazole (1.0 equiv)Substrate
Reagent Chlorosulfonic acid (5.0 - 8.0 equiv)Electrophile & Solvent
Quench Crushed Ice / WaterPrecipitation
Solvent Dichloromethane (DCM)Extraction (Optional)
Step-by-Step Methodology

1. Setup and Cooling (0°C):

  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a calcium chloride drying tube (to exclude atmospheric moisture).

  • Charge the flask with Chlorosulfonic Acid (excess).

  • Cool the flask to 0–5°C using an ice-salt bath.

2. Addition (Exothermic Control):

  • Add 4-methyl-2-phenylthiazole dropwise (or portion-wise if solid) over 30 minutes.

  • Critical: Maintain internal temperature below 10°C. The reaction is highly exothermic.

3. Thermal Ramp (Reaction Phase):

  • Once addition is complete, remove the ice bath.

  • Slowly heat the reaction mixture to 80–90°C (oil bath).

  • Maintain this temperature for 2–4 hours .

  • Checkpoint: Monitor evolution of HCl gas (bubbling). Reaction is near completion when gas evolution ceases.

4. Quenching (Isolation):

  • Cool the mixture back to room temperature.

  • Safety Warning: Pour the reaction mixture very slowly onto a large excess of crushed ice (approx. 10x volume) with vigorous stirring. This hydrolyzes the excess chlorosulfonic acid.

  • The product should precipitate as a solid.

5. Purification:

  • Filter the solid precipitate.[4]

  • Wash with cold water (3x) to remove residual acid.

  • Dry under vacuum over

    
     or dissolve in DCM, dry over 
    
    
    
    , and evaporate.
Process Flow Diagram

SynthesisFlow Start Start: Dry 3-Neck Flask (N2 Atmosphere) Cool Cool to 0°C Charge ClSO3H Start->Cool Add Add Thiazole (Dropwise, T < 10°C) Cool->Add Heat Heat to 80-90°C (2-4 Hours) Add->Heat Quench Pour onto Crushed Ice (Vigorous Stirring) Heat->Quench Filter Filtration & Wash (Cold Water) Quench->Filter Final Dry Product (Vacuum) Filter->Final

Caption: Figure 2. Operational workflow for the chlorosulfonation of 4-methyl-2-phenylthiazole.

Part 4: Troubleshooting & Optimization

Common Failure Modes
  • Hydrolysis of Product:

    • Symptom:[1][3][4][5][6][7][8] Low yield, presence of sulfonic acid (water soluble) instead of chloride.

    • Fix: Ensure the quench is performed on ice, not liquid water, to keep the temperature low. Filter immediately. Do not let the solid sit in the acidic aqueous slurry.

  • Incomplete Reaction:

    • Symptom:[1][3][4][5][6][7][8] Recovery of starting material.[4][6]

    • Fix: The heating step (80°C+) is non-negotiable. The initial reaction at 0°C only forms the sulfonic acid or the sigma complex; heat is required to drive the conversion to the sulfonyl chloride.

  • Regioisomers:

    • Analysis: Due to the blocking of C2 (phenyl) and C4 (methyl), regioisomers are statistically unlikely. However, if the phenyl ring is electron-rich (e.g., has methoxy groups), sulfonation might occur on the phenyl ring. For the unsubstituted phenyl parent, the thiazole C5 position is more reactive.

Analytical Validation
  • 1H NMR (

    
    ):  Look for the disappearance of the C5-H proton signal (typically a singlet around 6.8–7.0 ppm in the precursor). The phenyl protons and methyl singlet (approx 2.4 ppm) should remain.
    
  • Mass Spec: Characteristic isotope pattern for Chlorine (

    
     / 
    
    
    
    ratio of 3:1).

References

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.

    • Context: Definitive source on chlorosulfon
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.

    • Context: Standard text describing the reactivity of 1,3-thiazoles and electrophilic substitution
  • Metzger, J. V. (1979). Thiazole and Its Derivatives (Vol. 34). Wiley-Interscience.
  • Patent CN101475541A. (2009). Preparation of 4-methyl thiazole-5-carboxyl acid and derivatives.

    • Context: Describes analogous industrial handling of 4-methyl-thiazole deriv
  • Basu, A., et al. (2014).[9] Sulfonation of Heterocyclic Compounds. ResearchGate Discussions.

    • Context: Practical insights into temperature management during chlorosulfon

Sources

Chemo-Structural Profiling and Synthetic Utility of 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (CAS 690632-88-3) is a specialized heterocyclic building block widely utilized in medicinal chemistry and agrochemical development.[1][2][3][4] Characterized by a highly electrophilic sulfonyl chloride "warhead" attached to a lipophilic phenylthiazole scaffold, it serves as a critical precursor for sulfonamides—a pharmacophore found in numerous antiviral, anticancer, and antimicrobial agents. This guide provides a rigorous technical analysis of its properties, reactivity mechanisms, and synthetic protocols, designed for researchers requiring high-fidelity data for experimental design.

Part 1: Physiochemical Profile

The compound exhibits distinct physiochemical characteristics driven by the electron-deficient thiazole ring and the labile sulfonyl chloride group. The melting point of approximately 76°C indicates a solid-state stability that simplifies handling compared to liquid sulfonyl chlorides, though strict moisture exclusion is required.

Table 1: Core Technical Specifications
PropertySpecificationNotes
IUPAC Name 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride
CAS Number 690632-88-3 Primary identifier [1][2].[1][2][3][4]
Molecular Formula C₁₀H₈ClNO₂S₂
Molecular Weight 273.76 g/mol
Physical State Solid (Off-white to yellow powder)
Melting Point 76°CSharp transition; purity indicator [3].
Solubility Soluble in DCM, THF, EtOAc, DMFHydrolyzes in water/alcohols.
LogP (Predicted) ~3.4Lipophilic scaffold aids membrane permeability.
Stability Moisture SensitiveDecomposes to sulfonic acid and HCl.

Part 2: Reactivity & Mechanism

The Electrophilic Sulfur Center

The reactivity of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride is governed by the nucleophilic acyl substitution mechanism at the sulfur atom. The thiazole ring, being electron-deficient, pulls electron density away from the sulfonyl group, making the sulfur atom highly susceptible to nucleophilic attack by amines (primary/secondary) or alcohols.

Mechanism of Action

The reaction proceeds via an addition-elimination pathway (concerted


-like mechanism). The nucleophile attacks the sulfur center, displacing the chloride ion.

ReactionMechanism SM Sulfonyl Chloride (Electrophile) TS Transition State [Pentacoordinate S] SM->TS Attack on S Nuc Nucleophile (R-NH2) Nuc->TS Prod Sulfonamide (Product) TS->Prod Cl- Elimination LG HCl / Salt (Byproduct) TS->LG

Figure 1: Mechanistic pathway of sulfonylation. The sulfonyl chloride undergoes nucleophilic attack, passing through a transition state to yield the sulfonamide.[5]

Part 3: Synthetic Protocols

General Procedure: Synthesis of Sulfonamides

Context: This protocol is optimized to minimize hydrolysis of the sulfonyl chloride while maximizing yield.

Reagents:

  • Substrate: 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (1.0 equiv)[4]

  • Amine: Primary or secondary amine (1.1 equiv)

  • Base: Pyridine (solvent/base) or Triethylamine (1.5 equiv) in DCM.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Dissolve the amine (1.1 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (

    
     concentration).
    
  • Cooling: Cool the solution to

    
     using an ice bath. Rationale: Controls exothermicity and suppresses side reactions.
    
  • Addition: Dissolve 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (typically 30-50% EtOAc/Hexanes).

  • Workup: Quench with water. Extract with DCM (

    
    ). Wash organic layer with 
    
    
    
    (to remove unreacted amine), saturated
    
    
    , and brine.
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via recrystallization (EtOH) or flash column chromatography.
    
Workflow Decision Tree

Use the following logic to select the appropriate conditions based on your nucleophile.

SynthesisWorkflow Start Select Nucleophile Type1 Primary/Secondary Amine Start->Type1 Type2 Alcohol/Phenol Start->Type2 Check Check Solubility Type1->Check Cond2 Strong Base Required NaH, THF, 0°C -> RT Type2->Cond2 Cond1 Standard Conditions DCM, Et3N, 0°C Product Isolate Product Cond1->Product Cond2->Product Soluble Soluble in DCM Check->Soluble Yes Insoluble Insoluble Check->Insoluble No Soluble->Cond1 AltSolv Switch to DMF/Pyridine Insoluble->AltSolv AltSolv->Product

Figure 2: Synthetic decision tree for optimizing reaction conditions based on nucleophile type and solubility.

Part 4: Applications in Drug Discovery

The 4-methyl-2-phenyl-1,3-thiazole moiety is a privileged scaffold in medicinal chemistry.

  • Antiviral Agents: Sulfonamide derivatives of thiazoles have shown efficacy against viral targets, including Tobacco Mosaic Virus (TMV) and potential HIV integrase inhibition [4]. The lipophilic phenyl group enhances viral capsid penetration.

  • Anticancer Therapeutics: The scaffold is investigated for kinase inhibition.[6] The sulfonamide linkage acts as a stable bioisostere for amides, often improving metabolic stability (

    
    ) while maintaining hydrogen bond acceptor capabilities.[7]
    
  • Agrochemicals: Used in the synthesis of novel herbicides where the thiazole ring provides systemic activity in plant tissues.

Part 5: Safety and Handling

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

  • Serious Eye Damage: Category 1.

Storage Protocol:

  • Atmosphere: Store under inert gas (Argon/Nitrogen).

  • Temperature: Refrigerate (

    
    ) to prevent thermal degradation.
    
  • Container: Tightly sealed glass; avoid metal containers due to potential HCl generation upon hydrolysis.

Emergency Response: In case of contact, immediately wash skin with soap and water for 15 minutes. If inhaled, move to fresh air. This compound hydrolyzes to release hydrochloric acid (HCl); ensure fume hood ventilation is active during use.

References

  • PubChem. (n.d.).[8][9] 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (Compound CID 2795490).[3][4] National Library of Medicine. Retrieved from [Link]

  • MDPI. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules. Retrieved from [Link]

Sources

Technical Guide: Solubility & Stability of 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride CAS: 690632-88-3 Molecular Weight: 273.76 g/mol Physical State: White to off-white crystalline solid

This guide addresses the critical solubility parameters and handling protocols for 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride . As a sulfonyl chloride derivatized on a thiazole core, this compound exhibits a "Solubility-Stability Paradox." While it is physically soluble in a wide range of organic solvents, its chemical stability is severely compromised in nucleophilic environments. This document outlines the precise solvent systems required to maintain reagent integrity during drug discovery workflows, specifically for sulfonamide synthesis and kinase inhibitor development.

Part 1: The Solubility-Stability Paradox

In organic synthesis, "solubility" is often conflated with "miscibility." For sulfonyl chlorides, this distinction is fatal. 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride is an electrophile; it will physically dissolve in methanol, but it will simultaneously react to form the methyl ester, destroying the reagent.

Lipophilicity & Structural Analysis

The compound features a lipophilic phenyl ring and a thiazole core. The calculated LogP (cLogP) is approximately 3.4, indicating moderate lipophilicity.

  • Implication: It requires organic solvents with intermediate polarity.

  • Constraint: The sulfonyl chloride moiety (

    
    ) is highly susceptible to hydrolysis and alcoholysis.
    
Solvent Compatibility Matrix

The following table categorizes solvents based on chemical compatibility (inertness) rather than just physical solubility.

Solvent ClassRepresentative SolventsPhysical SolubilityChemical StabilityRecommendation
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)High Primary Choice. Excellent for reactions and transfers.
Polar Aprotic THF, 2-MeTHF, DioxaneHigh Moderate Secondary Choice. Use anhydrous; hygroscopic nature poses hydrolysis risk over time.
Polar Aprotic (High BP) DMF, DMSOHigh Low to Moderate Caution. DMSO can accelerate decomposition; difficult to remove during workup.
Polar Protic Methanol, Ethanol, WaterHigh Zero (Rapid Reaction)FORBIDDEN. Reacts to form sulfonic acids or esters.
Non-Polar Hexanes, PentaneLow (<1 mg/mL)High Precipitant. Use for recrystallization or washing.

Critical Note on THF: While THF is a standard solvent, it is highly hygroscopic. Research on heteroaromatic sulfonyl chlorides indicates that even trace moisture in THF can lead to significant degradation over 1 month at room temperature 1. Always use freshly distilled or molecular-sieve-dried THF.

Part 2: Experimental Protocols

Protocol: Preparation of Anhydrous Stock Solution (100 mM)

Objective: Prepare a stable stock solution for immediate use in nucleophilic substitution reactions.

Reagents & Equipment:

  • 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (stored at 2-8°C).

  • Anhydrous Dichloromethane (DCM) (water content <50 ppm).

  • Oven-dried volumetric flask (purged with

    
     or Ar).
    

Step-by-Step Methodology:

  • Equilibration: Remove the solid reagent from cold storage and allow it to warm to room temperature inside a desiccator. Causality: Opening a cold bottle in humid air causes condensation, leading to immediate surface hydrolysis.

  • Weighing: Rapidly weigh 273.8 mg of the reagent into a tared, oven-dried vial.

  • Dissolution: Add 5 mL of anhydrous DCM. Swirl gently. The solid should dissolve instantly to give a clear, colorless to pale yellow solution.

  • Dilution: Transfer to a 10 mL volumetric flask and make up to volume with anhydrous DCM.

  • Storage: Seal with a septum and store under positive nitrogen pressure. Use within 4 hours.

Protocol: Quality Control via TLC

Before committing the reagent to a valuable synthesis, verify its integrity.

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexanes:Ethyl Acetate (3:1 v/v).

  • Visualization: UV (254 nm).

  • Observation: The sulfonyl chloride should appear as a distinct, less polar spot compared to the sulfonic acid (hydrolysis product), which will remain at the baseline.

Part 3: Stability & Degradation Mechanism

The primary failure mode for this reagent is hydrolysis.[1] The electron-withdrawing nature of the thiazole ring, combined with the sulfonyl group, makes the sulfur atom highly electrophilic.

Degradation Pathway

In the presence of water (nucleophile), the chloride is displaced, releasing HCl and forming the sulfonic acid. This reaction is autocatalytic; the generated HCl can protonate the thiazole nitrogen, further activating the system for decomposition.

Reaction:



Visualization of Solvent Selection Logic

The following diagram illustrates the decision process for selecting the correct solvent based on the intended application.

SolventSelection Start Select Solvent for 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride IsReaction Is this for a Reaction? Start->IsReaction IsStorage Is this for Storage? Start->IsStorage ReactionType Nucleophile Type? IsReaction->ReactionType Solid Store as Solid (2-8°C, Desiccated) IsStorage->Solid Yes Solution Solution Storage (NOT RECOMMENDED) IsStorage->Solution Avoid Amine Amine/Alcohol (Synthesis) ReactionType->Amine Organic Synthesis Water Aqueous Workup ReactionType->Water Hydrolysis Study DCM Use Anhydrous DCM (Preferred) Amine->DCM THF Use Anhydrous THF (Alternative) Amine->THF Protic Avoid Alcohols/Water (Hydrolysis Risk) DCM->Protic Do NOT mix with

Figure 1: Decision tree for solvent selection emphasizing the exclusion of protic solvents during synthesis and storage.

Part 4: Applications in Drug Discovery

This compound is a versatile building block, primarily used to introduce the thiazole-sulfonyl moiety into bioactive molecules.[2][3]

  • Sulfonamide Synthesis: Reacts with primary and secondary amines to form sulfonamides, a pharmacophore common in antibiotics and kinase inhibitors 4.

  • Solid-Phase Synthesis: Due to its high solubility in DCM, it is suitable for solid-phase peptide synthesis (SPPS) capping steps or on-resin functionalization.

  • Kinase Inhibition: The 2-phenyl-thiazole core is a privileged scaffold in medicinal chemistry, often mimicking the ATP-binding site in kinases 2.

Workflow Visualization

The following diagram outlines the standard workflow for utilizing this reagent in a parallel synthesis campaign.

Workflow Reagent Thiazole Sulfonyl Chloride (Solid, 4°C) Weigh Weigh in Air (Rapidly) Reagent->Weigh Dissolve Dissolve in Anhydrous DCM Weigh->Dissolve < 5 mins exposure AddBase Add DIPEA/TEA (Scavenger) Dissolve->AddBase React Add Amine (Nucleophile) AddBase->React Quench Quench (Water/Brine) React->Quench 1-4 hours Isolate Isolate Sulfonamide Quench->Isolate

Figure 2: Standard operating procedure for sulfonamide synthesis using 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride.

References

  • ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from 1[3][5][6]

  • CymitQuimica. 2-Chloro-4-methylthiazole-5-sulfonamide: Properties and Applications. Retrieved from 4[6]

  • MySkinRecipes. 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-sulfonyl chloride Product Description. Retrieved from 2[3][5][6][7][8][9][10]

  • PubChem. 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride Compound Summary. Retrieved from 11[6]

  • Fisher Scientific. 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride, Technical Data. Retrieved from 12[3][5][6][7][8][9][10]

Sources

Commercial Availability & Utilization Guide: 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride

[1][2]

Executive Summary

4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (CAS: 690632-88-3 ) is a specialized heterocyclic building block primarily utilized in early-stage drug discovery and agrochemical development.[1] Unlike commodity reagents, this compound is classified as a high-value scaffold intermediate , typically available in milligram to gram quantities rather than multi-kilogram bulk stock.[1]

Its commercial relevance lies in the thiazole-5-sulfonyl moiety, a pharmacophore often employed to improve metabolic stability and potency in kinase inhibitors and anti-inflammatory agents.[1][2] Due to the high reactivity of the sulfonyl chloride group, commercial batches frequently exhibit variable purity due to hydrolysis, necessitating rigorous Quality Control (QC) upon receipt.[1]

Chemical Profile & Properties

Understanding the physicochemical baseline is critical for procurement and handling.[1]

PropertyData
CAS Number 690632-88-3
IUPAC Name 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride
Molecular Formula C₁₀H₈ClNO₂S₂
Molecular Weight 273.76 g/mol
Physical State Off-white to yellow solid (crystalline)
Melting Point 88–92 °C (Typical range for technical grade)
Solubility Soluble in DCM, THF, Ethyl Acetate; Reacts with water/alcohols
Stability Moisture Sensitive : Hydrolyzes to sulfonic acid rapidly
Storage 2–8 °C, under inert atmosphere (Argon/Nitrogen)

Commercial Landscape

The supply chain for this compound is bifurcated into Catalog Suppliers (for R&D screening) and Custom Synthesis Houses (for scale-up).[1]

Primary Suppliers & Availability

Current market analysis indicates that while major distributors list the compound, stock is often held in "strategic reserve" or synthesized on demand.[1]

Supplier CategoryKey VendorsTypical Pack SizeLead TimePurity Grade
Tier 1 (Global) Thermo Scientific (Maybridge), Sigma-Aldrich (AldrichCPR)250 mg – 5 g2–5 Days (Stock)Technical (>90%)
Tier 2 (Specialist) BLDpharm, Combi-Blocks, Enamine1 g – 25 g1–2 Weeks>95%
Tier 3 (Aggregators) eChemi, MolPortVariable2–4 WeeksVariable

Critical Sourcing Insight:

  • "Technical Grade" Warning: Many suppliers list this item as "Technical Grade" (approx. 90% purity).[1] This often implies the presence of the hydrolyzed sulfonic acid byproduct (4-methyl-2-phenylthiazole-5-sulfonic acid), which forms during storage if seals are compromised.[1]

  • AldrichCPR: Sigma-Aldrich lists this under "AldrichCPR" (Chemical Procurement & Reformatting), indicating it is part of a rare chemical library and may not have full analytical data available at the point of sale [1].[1]

Procurement Strategy

To ensure experimental success, researchers should follow this procurement logic:

ProcurementWorkflowStartNeed CompoundCheckStockCheck Tier 1/2 StockStart->CheckStockInStockIn Stock?CheckStock->InStockOrderSmallOrder 1g SampleInStock->OrderSmallYesCustomSynRequest Custom SynthesisInStock->CustomSynNo (>3 weeks lead)QC_ArrivalQC on Arrival (H-NMR)OrderSmall->QC_ArrivalCustomSyn->QC_ArrivalDecisionPurity >95%?QC_Arrival->DecisionUseRelease for SynthesisDecision->UseYesPurifyRecrystallize (DCM/Hexane)Decision->PurifyNo (Hydrolysis)Purify->Use

Figure 1: Strategic procurement workflow emphasizing immediate Quality Control (QC) to detect hydrolysis products.

Synthesis & Manufacturing

If commercial stock is unavailable or degraded, the compound can be synthesized in-house using a robust two-step protocol.[1] This route is scalable and relies on the Hantzsch Thiazole Synthesis followed by chlorosulfonation.[1]

Synthetic Pathway

The synthesis constructs the thiazole ring first, then introduces the sulfonyl chloride electrophile.[1]

SynthesisPathwayThiobenzamideThiobenzamide(Starting Material 1)ParentThiazoleIntermediate:4-Methyl-2-phenylthiazoleThiobenzamide->ParentThiazoleHantzsch Synthesis(EtOH, Reflux)ChloroacetoneChloroacetone(Starting Material 2)Chloroacetone->ParentThiazoleHantzsch Synthesis(EtOH, Reflux)FinalProductTarget Product:4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chlorideParentThiazole->FinalProductElectrophilic Aromatic Substitution(Chlorosulfonation)ClSO3HReagent:Chlorosulfonic Acid (ClSO3H)(Excess, 0°C to RT)ClSO3H->FinalProduct

Figure 2: Two-step synthesis route: Hantzsch cyclization followed by chlorosulfonation.[1][3]

Detailed Protocol (Lab Scale)

Step 1: Synthesis of 4-methyl-2-phenylthiazole

  • Reagents: Thiobenzamide (1.0 eq), Chloroacetone (1.1 eq), Ethanol (solvent).[1]

  • Procedure: Reflux the mixture in ethanol for 4–6 hours.

  • Workup: Concentrate solvent, neutralize with NaHCO₃, extract with Ethyl Acetate.

  • Yield: Typically 80–90%.[1]

Step 2: Chlorosulfonation

  • Reagents: 4-methyl-2-phenylthiazole (1.0 eq), Chlorosulfonic acid (5.0 eq).

  • Procedure: Add the thiazole portion-wise to chlorosulfonic acid at 0 °C. Allow to warm to room temperature and stir for 2 hours. Heat to 60 °C if conversion is sluggish.

  • Quench: Caution! Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product will precipitate.[1]

  • Isolation: Filter the solid immediately. Wash with cold water.[1] Dry under high vacuum over P₂O₅.

  • Purification: If necessary, recrystallize from Dichloromethane/Hexane.

Applications in Drug Discovery

This sulfonyl chloride is a versatile electrophile used to generate sulfonamide libraries .[1] The thiazole ring provides a distinct steric and electronic profile compared to standard benzenesulfonyl chlorides.[1]

Structure-Activity Relationship (SAR) Utility[2][3]
  • Kinase Inhibition: The 2-phenylthiazole motif mimics the adenine binding pocket in ATP-competitive inhibitors.[1]

  • Metabolic Stability: The thiazole ring is generally more resistant to oxidative metabolism (CYP450) than a phenyl ring, potentially improving the half-life of the final drug candidate [2].[1]

  • Scaffold Hopping: It serves as a bioisostere for phenyl- or pyridine-sulfonyl chlorides in lead optimization campaigns.[1]

Reaction Chemistry[2]
  • Sulfonamide Formation: Reacts with primary/secondary amines in the presence of a base (TEA/DIPEA) to form stable sulfonamides.[1]

  • Esters: Reacts with alcohols to form sulfonate esters (leaving groups for nucleophilic substitution).[1]

Handling & Stability Guide

Safety Alert: This compound is corrosive (Skin Corr.[1][3] 1B) and causes severe skin burns and eye damage [3].[1]

Degradation Mechanism

The sulfonyl chloride moiety is highly susceptible to hydrolysis by atmospheric moisture:

1
  • Indicator: A strong smell of HCl (acrid acid) upon opening the bottle indicates significant degradation.[1]

  • Impact: The resulting sulfonic acid is unreactive toward amines under standard coupling conditions, leading to failed synthesis.[1]

Storage Protocol[2][3]
  • Temperature: Store at 2–8 °C (Refrigerate).

  • Atmosphere: Keep under Argon or Nitrogen.[1] Use Parafilm to seal caps tightly.[1]

  • Solvent Compatibility: When using in reactions, dissolve in anhydrous solvents (DCM, DMF, THF).[1] Avoid protic solvents (Methanol, Water) unless hydrolysis is intended.[1]

References

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules, 2022.[1] Available at: [Link][1]

  • PubChem. Compound Summary: 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (CID 2795490).[1][3][4] National Library of Medicine.[1] Available at: [Link][1]

  • Fisher Scientific. 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride, Technical. Available at: [Link]

Methodological & Application

Application Note: High-Efficiency Synthesis of N-Substituted 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Relevance

The 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride scaffold represents a critical building block in modern drug discovery. Thiazole-based sulfonamides have demonstrated significant utility as "privileged structures" in medicinal chemistry, exhibiting potent biological activities including:

  • Anticancer Activity: Inhibition of tumor cell proliferation (e.g., HepG-2, colon cancer lines) via interference with microtubule dynamics or specific kinase pathways [1].[1]

  • Antimicrobial & Antiviral Properties: Efficacy against MRSA and viral vectors (e.g., TMV) by targeting essential metabolic enzymes like dihydropteroate synthase (DHPS) [2].[1]

  • Anti-inflammatory Action: Modulation of COX-2 and other inflammatory mediators [3].[1]

This application note provides a validated, high-fidelity protocol for coupling this specific sulfonyl chloride with a diverse range of amines. Unlike generic sulfonyl chloride protocols, this guide addresses the specific solubility and reactivity profiles of the 2-phenyl-thiazole moiety, ensuring high yields and purity.

Reaction Mechanism & Chemical Logic

The formation of the sulfonamide bond proceeds via a nucleophilic substitution mechanism at the hexavalent sulfur atom.[1]

Mechanistic Insight[1][2]
  • Nucleophilic Attack: The amine nitrogen (nucleophile) attacks the electrophilic sulfur of the sulfonyl chloride.[1]

  • Transition State: A trigonal bipyramidal transition state is formed.[1]

  • Elimination: Chloride is expelled as a leaving group, restoring the tetrahedral geometry.[1]

  • Proton Transfer: The base (e.g., Triethylamine, Pyridine) deprotonates the intermediate ammonium species to form the stable sulfonamide.[1]

Critical Consideration: The 2-phenyl and 4-methyl substituents on the thiazole ring provide steric bulk and electron-donating character, respectively. This makes the sulfonyl chloride slightly less electrophilic than a simple benzenesulfonyl chloride, requiring careful control of temperature and stoichiometry to prevent hydrolysis (the competing reaction with water).[1]

Visualizing the Pathway[1]

ReactionMechanism cluster_conditions Critical Control Points R1 Sulfonyl Chloride (Electrophile) TS Tetrahedral Intermediate R1->TS + Amine Hydrolysis Sulfonic Acid (Impurity) R1->Hydrolysis + H₂O (Moisture) R2 Amine (Nucleophile) R2->TS Prod Sulfonamide (Product) TS->Prod - Cl⁻ ByProd HCl Salt (Byproduct) TS->ByProd + Base

Figure 1: Reaction pathway highlighting the primary coupling route and the competing hydrolysis risk due to moisture.[1]

Experimental Protocols

Protocol A: Standard Conditions (Aliphatic & Primary Amines)

Applicability: High-yielding for non-hindered primary and secondary amines (e.g., benzylamine, morpholine, piperidine).[1]

Reagents:

  • 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (1.0 equiv)

  • Amine (1.1 equiv)[1]

  • Triethylamine (TEA) or DIPEA (1.5 equiv)[1]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous][1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve the Amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM (approx. 0.1 M concentration).[1]

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Controls the exotherm and minimizes side reactions.[1]

  • Addition: Dissolve 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (1.0 eq) in a minimal amount of DCM and add it dropwise to the amine solution over 10–15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 2:1) or LCMS.[1] Look for the disappearance of the chloride peak.[1]

  • Work-up:

    • Dilute with DCM.[1]

    • Wash with 1M HCl (2x) to remove unreacted amine and pyridine/TEA.[1]

    • Wash with Sat. NaHCO₃ (1x) to remove any hydrolyzed sulfonic acid byproducts.[1]

    • Wash with Brine, dry over MgSO₄, filter, and concentrate.[1]

  • Purification: Recrystallize from EtOH or purify via Flash Column Chromatography (SiO₂).

Protocol B: Forcing Conditions (Anilines & Hindered Amines)

Applicability: Required for electron-deficient anilines or sterically hindered amines where nucleophilicity is low.[1]

Reagents:

  • Solvent: Pyridine (acts as both solvent and base) or Acetonitrile (ACN) with Pyridine (2.0 eq).[1]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Optional but recommended for very sluggish amines.

Modifications:

  • Perform the reaction in anhydrous Pyridine at RT initially.

  • If no conversion is observed after 4 hours, heat the reaction mixture to 60–80°C [4].

  • Work-up Note: Pyridine is difficult to remove.[1] Co-evaporate with Toluene or use extensive dilute HCl washes during extraction.[1]

Analytical Validation & Expected Results

Data Summary: Yield Comparison

The electronic nature of the amine significantly impacts the yield.[1] The thiazole ring's electron-rich nature generally stabilizes the sulfonyl group, but steric hindrance at the reaction site can impede bulky amines.[1]

Amine ClassExample AmineMethodExp. Yield (%)Notes
Primary Aliphatic BenzylamineA (DCM/TEA)92-96%Very fast reaction (<1h).
Secondary Cyclic MorpholineA (DCM/TEA)88-94%Excellent solubility; clean product.[1]
Electron-Rich Aniline p-AnisidineA (DCM/Py)75-85%May require longer stir times.
Electron-Poor Aniline 4-NitroanilineB (Py/Heat)45-60%Low nucleophilicity requires heating.
Hindered tert-ButylamineB (ACN/Reflux)50-65%Steric clash with thiazole 4-methyl group.
Troubleshooting Workflow

Troubleshooting Start Low Yield or Impure Product? Check1 Is Starting Material (SM) remaining? Start->Check1 Check2 Is Sulfonic Acid present? (Low Rf spot on TLC) Check1->Check2 No (SM consumed) Action1 Low Nucleophilicity. Switch to Protocol B (Heat/Pyridine). Check1->Action1 Yes Action2 Hydrolysis occurred. Dry solvents strictly. Add SM as solid at 0°C. Check2->Action2 Yes Action3 Bis-sulfonylation? (Two spots for product) Reduce Sulfonyl Chloride eq to 0.9. Check2->Action3 No

Figure 2: Decision tree for troubleshooting common synthetic issues.

References

  • Gomha, S. M., et al. (2017).[1][2] "A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents."[1][2] Chemistry Central Journal. Available at: [Link][1]

  • Al-Wahaibi, L. H., et al. (2025).[1] "Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens." Scientific Reports.[1][2] Available at: [Link]

  • Kashyap, S. J., et al. (2012).[1] "Synthesis of 2-aminothiazole sulfonamides as potent biological agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][1]

  • Organic Chemistry Portal. (2023). "Sulfonamide Synthesis by S-N Coupling." Available at: [Link][1]

Sources

4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride as a precursor for sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (CAS: N/A for specific commercial salt, analogous to general thiazole sulfonyl chlorides) in medicinal chemistry. Thiazole sulfonamides are "privileged scaffolds" in drug discovery, exhibiting potent activity as carbonic anhydrase inhibitors, anticancer agents (kinase inhibition), and antivirals.

However, heteroaromatic sulfonyl chlorides possess distinct reactivity profiles compared to their carbocyclic analogues (e.g., tosyl chloride). They are prone to rapid hydrolysis and, in some cases, thermal SO₂ extrusion. This protocol provides a validated, mechanistic approach to maximizing yield and purity while mitigating decomposition.

Chemical Profile & Handling

PropertySpecification
Compound Name 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride
Molecular Formula C₁₀H₈ClNO₂S₂
Molecular Weight 273.76 g/mol
Appearance Off-white to pale yellow crystalline solid
Storage -20°C , under Argon/Nitrogen. Highly moisture sensitive.[1]
Hazards Corrosive (Causes burns), Lachrymator.

Critical Handling Note: Unlike benzene sulfonyl chlorides, thiazole-5-sulfonyl chlorides are electronically distinct. The electron-withdrawing nature of the thiazole ring (specifically the C=N bond) enhances the electrophilicity of the sulfur center, making it hyper-reactive toward nucleophiles (amines) but also toward moisture. Always warm the reagent to room temperature in a desiccator before opening to prevent condensation.

Mechanistic Insight: The Sulfonylation Pathway

The formation of sulfonamides from this precursor follows a nucleophilic substitution at the sulfur atom. The choice of base and catalyst dictates the pathway and rate.

  • Pathway A (Standard Base): Direct attack of the amine on the sulfur, displacing chloride.

  • Pathway B (DMAP Catalysis): 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt . This intermediate is more electrophilic than the parent chloride and is less prone to side reactions if the amine is added immediately.

Figure 1: DMAP-Catalyzed Sulfonylation Mechanism

G Start Thiazole Sulfonyl Chloride Inter Reactive Sulfonylpyridinium Intermediate Start->Inter Nucleophilic Attack (Fast) DMAP DMAP (Catalyst) DMAP->Inter Product Thiazole Sulfonamide Inter->Product Amine Attack (Rate Limiting) Byprod DMAP-HCl Inter->Byprod Amine Primary/Secondary Amine (HNR2) Amine->Product

Caption: DMAP activates the sulfonyl chloride, forming a transient, hyper-electrophilic species that rapidly couples with the amine.

Experimental Protocols

Method A: The "Standard" Protocol (DCM/Pyridine)

Best for: Simple, non-hindered primary and secondary amines.

Reagents:

  • Precursor: 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Base: Pyridine (2.0 – 3.0 equiv) or Triethylamine (TEA) (3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Solubilization: Dissolve the amine and base (Pyridine/TEA) in anhydrous DCM. Cool to 0°C (ice bath).

    • Why? Cooling controls the exotherm and minimizes hydrolysis from trace moisture.

  • Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM and add it dropwise to the amine solution over 10 minutes.

    • Tip: If the sulfonyl chloride is solid, adding it as a solution prevents localized concentration spikes that cause impurities.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench: Add 1M HCl (aq) to neutralize excess amine/pyridine (only if product is acid-stable).

  • Workup: Extract with DCM (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate.

Method B: The "Difficult Substrate" Protocol (DMAP Catalysis)

Best for: Anilines, sterically hindered amines, or electron-deficient amines.

Reagents:

  • Precursor: 1.0 equiv[2]

  • Amine: 1.0 equiv[2]

  • Base: TEA (3.0 equiv)

  • Catalyst: DMAP (0.1 – 0.2 equiv)

  • Solvent: Anhydrous DCM or THF

Procedure:

  • Dissolve amine , TEA , and DMAP in anhydrous DCM.

  • Add sulfonyl chloride (solid or solution) at 0°C.

  • Warm to RT. If reaction is sluggish after 4 hours, heat to reflux (40°C for DCM, 66°C for THF).

    • Note: The thiazole ring is thermally stable at these temperatures, but avoid prolonged heating (>12h) to prevent SO₂ extrusion.

Workflow Visualization

Figure 2: Synthesis & Purification Workflow

Workflow Step1 Reactant Prep (Dry Solvents, N2 Purge) Step2 Addition Phase (0°C, Dropwise) Step1->Step2 Step3 Reaction Monitoring (TLC/LCMS) Step2->Step3 Decision Conversion > 95%? Step3->Decision Step4 Quench & Workup (1M HCl Wash) Decision->Step4 Yes Trouble Add 0.1 eq DMAP or Heat to 40°C Decision->Trouble No Step5 Purification (Recrystallization or Flash Chrom.) Step4->Step5 Trouble->Step3 Re-check 2h

Caption: Step-by-step decision tree for the synthesis of thiazole sulfonamides.

Optimization & Troubleshooting

IssueProbable CauseSolution
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous . Use a drying tube or N₂ atmosphere. Increase sulfonyl chloride to 1.2–1.5 equiv.
Unreacted Amine Low NucleophilicitySwitch to Method B (DMAP catalyst). Switch solvent to Pyridine (used as both solvent and base).
Dark/Tar Formation Decomposition/ExothermEnsure strict 0°C addition . Add reagent slower.
Product Impurity Sulfonic Acid byproductWash organic layer with sat. NaHCO₃ to remove the hydrolyzed sulfonic acid byproduct.

Applications & Biological Relevance

The 4-methyl-2-phenyl-1,3-thiazole-5-sulfonamide moiety is a validated pharmacophore in several therapeutic areas:

  • Carbonic Anhydrase Inhibitors (CAIs): The primary sulfonamide group (-SO₂NH₂) binds to the Zinc ion in the enzyme active site. Thiazole derivatives show high selectivity for hCA IX (tumor-associated isoform).

  • Anticancer Agents: Used in the synthesis of Bcl-2 inhibitors and various kinase inhibitors where the thiazole acts as a bioisostere for other aromatic rings.

  • Antivirals: Thiazole sulfonamides have demonstrated activity against HSV and HIV proteases by mimicking the transition state of peptide bond hydrolysis.

References

  • Sigma-Aldrich. 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride Product Sheet.Link

  • Mishra, C. B., et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." Molecules, 2020.[3][4][5] Link

  • Supuran, C. T. "Carbonic anhydrase inhibitors." Nature Reviews Drug Discovery, 2008. (Contextual grounding for sulfonamide mechanism).
  • Organic Chemistry Portal. "Sulfonamide Synthesis via Sulfonyl Chlorides." Link

  • ResearchGate. "Stability of Heteroaromatic Sulfonyl Chlorides." (General stability trends for thiazole-5-sulfonyl chlorides). Link

Sources

applications in medicinal chemistry of thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Medicinal Chemistry of Thiazole Derivatives

Abstract

The thiazole ring (1,3-thiazole) is a pervasive pharmacophore in FDA-approved therapeutics, distinguishing itself through unique electronic properties that facilitate bioisosteric replacement of phenyl and pyridine rings. This guide details the structural rationale for deploying thiazoles to optimize potency and metabolic stability, provides a modernized protocol for the Hantzsch thiazole synthesis, and analyzes the binding kinetics of the blockbuster kinase inhibitor Dasatinib to illustrate successful application.

Part 1: Structural Utility & Pharmacokinetics (The "Why")

In medicinal chemistry, the decision to incorporate a thiazole ring is rarely arbitrary. It is a calculated move to modulate Lipophilicity (LogP) , Metabolic Stability , and Conformational Entropy .

Bioisosterism and Electronic Character

Thiazole is often used as a bioisostere for a phenyl ring or a pyridine ring.[1] However, its distinct electronic profile drives specific interactions:

  • The Sulfur Effect: Unlike the oxygen in oxazole, the sulfur atom in thiazole has d-orbitals that can accept electron density, making the C2 proton significantly acidic (pKa ~29, but readily lithiated). This allows for easy functionalization.

  • Lipophilicity: Thiazole is more lipophilic than oxazole and pyridine but less lipophilic than benzene. This allows chemists to "tune" the water solubility of a lead compound without losing aromatic pi-stacking capabilities.

  • S···O and S···N Interactions: A critical, often overlooked feature is the ability of the sulfur atom to form close non-covalent contacts with backbone carbonyl oxygens or adjacent nitrogen atoms. This restricts bond rotation, locking the drug molecule into a bioactive conformation (conformational restriction).

SAR Logic Flow

The following diagram illustrates the decision matrix for modifying the thiazole core during Lead Optimization.

ThiazoleSAR Core Thiazole Core C2 C2 Position (Nucleophilic) Core->C2 C4 C4 Position (Lipophilic Pocket) Core->C4 C5 C5 Position (Metabolic Soft Spot) Core->C5 Effect1 H-Bond Donor/Acceptor (Kinase Hinge Binding) C2->Effect1 Amination Effect2 Pi-Stacking (Selectivity) C4->Effect2 Aryl coupling Effect3 Block Oxidation (Halogenation) C5->Effect3 F/Cl substitution

Figure 1: Structure-Activity Relationship (SAR) decision matrix for thiazole functionalization.

Part 2: Synthetic Pathways (The "How")

While metal-catalyzed cross-couplings (Suzuki, Stille) are useful for decorating the ring, the Hantzsch Thiazole Synthesis remains the gold standard for constructing the ring de novo.

Mechanism of Action

The reaction involves the condensation of an


-haloketone with a thioamide (or thiourea).[2]
  • S-Alkylation: The sulfur nucleophile attacks the

    
    -carbon of the haloketone.
    
  • Cyclization: The nitrogen attacks the carbonyl carbon.

  • Dehydration: Loss of water aromatizes the ring.

Modernized Workflow

The traditional reflux method is robust but slow. Modern medicinal chemistry labs utilize microwave irradiation to accelerate this condensation from hours to minutes.

HantzschSynthesis Start Reagents: Alpha-Haloketone + Thioamide Step1 S-Alkylation (Intermediate Thioether) Start->Step1 EtOH, RT Step2 Cyclization & Dehydration (- H₂O, - HX) Step1->Step2 Reflux or Microwave Product Thiazole Derivative Step2->Product NaHCO₃ Workup

Figure 2: Step-wise mechanism of the Hantzsch Thiazole Synthesis.

Part 3: Therapeutic Case Study – Dasatinib

Drug: Dasatinib (Sprycel) Target: BCR-ABL Tyrosine Kinase (and SRC family kinases) Indication: Chronic Myeloid Leukemia (CML)

The Thiazole Role: Dasatinib was developed to overcome resistance to Imatinib. The critical structural feature is the 2-aminothiazole moiety.[3]

  • Binding Mode: The aminothiazole occupies the ATP-binding pocket. The nitrogen at position 3 of the thiazole ring and the exocyclic amino group at position 2 form a critical hydrogen bond pair with the backbone of Met318 (in the hinge region of the kinase).

  • Significance: This specific binding orientation allows Dasatinib to bind to the active conformation of the ABL kinase, unlike Imatinib which binds to the inactive conformation. This conformational flexibility is largely attributed to the thiazole scaffold's ability to act as a rigid yet compact linker.

Part 4: Experimental Protocols

Protocol A: Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-Phenylthiazole

A rapid, high-yield method for generating the core scaffold used in kinase inhibitor libraries.

Reagents:

  • Acetophenone (or substituted derivative)[4][5]

  • Bromine or N-Bromosuccinimide (NBS)

  • Thiourea[3][6]

  • Ethanol (Absolute)

  • Sodium Bicarbonate (sat.[3] aq.)

Step-by-Step Methodology:

  • Bromination (In Situ generation of

    
    -haloketone): 
    
    • Dissolve acetophenone (10 mmol) in 20 mL of glacial acetic acid.

    • Add bromine (10 mmol) dropwise at 0°C. Stir for 30 minutes until the orange color fades.

    • Note: For sensitive substrates, use NBS (1.1 equiv) and p-TsOH (0.1 equiv) in MeCN at reflux.

    • Evaporate solvent to obtain crude

      
      -bromoacetophenone.
      
  • Condensation (Hantzsch Reaction):

    • Dissolve the crude

      
      -bromoacetophenone (10 mmol) and Thiourea (11 mmol, 1.1 equiv) in Ethanol (15 mL).
      
    • Microwave Method: Seal in a microwave vial. Irradiate at 100°C for 15 minutes (max power 150W).

    • Thermal Method (Alternative): Reflux in ethanol for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup & Purification:

    • The hydrobromide salt of the thiazole often precipitates upon cooling.

    • Filter the solid and wash with cold ethanol.

    • Suspend the solid in water and neutralize with saturated NaHCO₃ solution until pH ~8.[3] The free base will precipitate.[3]

    • Filter, dry, and recrystallize from Ethanol/Water.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the characteristic thiazole C5-H singlet around

    
     7.0–7.5 ppm.
    
  • Yield: Expected >85%.

Protocol B: In Vitro Kinase Inhibition Assay (Dasatinib Analogs)

To verify the biological activity of synthesized thiazole derivatives against SRC/ABL kinases.

  • Preparation: Prepare 10 mM stock solutions of synthesized thiazole derivatives in 100% DMSO.

  • Dilution: Serially dilute compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to generate a 10-point dose-response curve.

  • Reaction Assembly:

    • Add 5 µL of diluted compound to 384-well plate.

    • Add 10 µL of Enzyme mix (Recombinant c-Src or Abl kinase). Incubate 10 min at RT.

    • Add 10 µL of Substrate mix (ATP + Peptide substrate, e.g., Poly Glu:Tyr).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add detection reagent (e.g., ADP-Glo or Kinase-Glo) and read luminescence.

  • Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50.

References

  • National Institutes of Health (NIH). (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. PMC. Retrieved from [Link]

  • Tokarski, J. S., et al. (2006).[7] The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib-Resistant BCR-ABL Mutants. Cancer Research. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres: Thiazoles and 5-membered rings. Retrieved from [Link]

  • ResearchGate. (2025). Structures and IC50 values of thiazole versus oxazole isosteres against VEGFR-2. Retrieved from [Link]

Sources

Application Note: Biological Activity & Protocol Guide for 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride represents a critical pharmacophore in modern drug discovery.[1] Thiazole rings are ubiquitous in bioactive natural products and synthetic drugs (e.g., Tiazofurin, Dasatinib), acting as bio-isosteres for pyridine or imidazole rings.[2] The introduction of a sulfonyl chloride moiety at the C-5 position transforms this stable heterocycle into a highly reactive electrophile, enabling the rapid generation of sulfonamide libraries.[2]

This guide details the protocols for synthesizing bioactive derivatives from this core scaffold and evaluating their biological activity, specifically focusing on anticancer (kinase inhibition) and antimicrobial potentials.[2]

Chemical Background & Reactivity[1][2][3][4][5][6]

The core structure consists of a 1,3-thiazole ring substituted with a phenyl group at C-2 and a methyl group at C-4.[1] The C-5 position bears the sulfonyl chloride functional group (


), which serves as the "warhead" for diversification.[2]
  • Reactivity Profile: The sulfonyl chloride is highly susceptible to nucleophilic attack by primary and secondary amines, alcohols, and thiols.[2]

  • Stability: The compound is moisture-sensitive and hydrolyzes to the corresponding sulfonic acid.[2][1] It must be stored under inert atmosphere (Ar/

    
    ) at 2-8°C.
    
  • Medicinal Relevance: The resulting sulfonamide linkage (

    
    ) is a privileged structure in medicinal chemistry, known to interact with enzyme active sites via hydrogen bonding and metal chelation (e.g., Carbonic Anhydrases, Kinases).[2]
    

Protocol A: Synthesis of Thiazole-5-Sulfonamide Derivatives

Objective: To generate a library of sulfonamide derivatives for Structure-Activity Relationship (SAR) studies.

Materials Required[1][2][6][7][8][9][10][11][12]
  • Precursor: 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (>97% purity).[1]

  • Nucleophiles: Various primary/secondary amines (e.g., morpholine, piperazine, aniline derivatives).[2]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[2]

  • Base: Triethylamine (TEA) or Pyridine (to scavenge HCl).[2]

  • Atmosphere: Nitrogen balloon.[2][1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equiv of the amine nucleophile in anhydrous DCM (

    
    ).
    
  • Activation: Add 1.2 equiv of Triethylamine (TEA). Cool the mixture to 0°C using an ice bath.

  • Addition: Dissolve 1.0 equiv of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Expert Note: Slow addition prevents localized overheating and side reactions (e.g., disulfonylation).[2]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours . Monitor progress via TLC (Ethyl Acetate:Hexane 1:2).

  • Workup:

    • Dilute with DCM.[2][1]

    • Wash with 1N HCl (2x) to remove unreacted amine and TEA.[2][1]

    • Wash with Saturated

      
        (1x) and Brine (1x).[2]
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: Thiazole Sulfonyl Chloride Reactants Add Amine + TEA (DCM, 0°C) Start->Reactants Reaction Stir RT (4-12h) Reactants->Reaction Workup Acid/Base Wash Reaction->Workup Purify Recrystallization / Chromatography Workup->Purify Product Final Sulfonamide Derivative Purify->Product

Figure 1: General synthetic pathway for generating thiazole-5-sulfonamide libraries.

Protocol B: Biological Evaluation (Anticancer)[1]

Context: Thiazole sulfonamides often exhibit anticancer activity by inhibiting specific kinases (e.g., PI3K, EGFR) or inducing apoptosis.[2]

Assay: MTT Cell Viability Screening

Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung), HepG2 (Liver).[2] Control: Doxorubicin (Positive), DMSO (Vehicle).[2]

Procedure
  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well in DMEM media. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment: Treat cells with derivatives at varying concentrations (

    
    ). Dissolve compounds in DMSO (final DMSO concentration 
    
    
    
    ).
  • Incubation: Incubate for 48 hours .

  • MTT Addition: Add

    
     of MTT reagent (
    
    
    
    ) to each well. Incubate for 4 hours.
  • Solubilization: Remove media and add

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate

    
     values using non-linear regression (GraphPad Prism).
    

Protocol C: Biological Evaluation (Antimicrobial)

Context: Sulfonamides are historical antibacterial agents (folate synthesis inhibitors).[2][1] Thiazole derivatives often show enhanced activity against Gram-positive bacteria.[2][1]

Assay: Broth Microdilution (MIC Determination)

Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).[2]

Procedure
  • Preparation: Prepare stock solutions of derivatives in DMSO (

    
    ).
    
  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Range:

    
     to 
    
    
    
    .[2]
  • Inoculation: Add

    
     of bacterial suspension (
    
    
    
    ) to each well.
  • Incubation: Incubate at 37°C for 18-24 hours .

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (turbidity).[2]

Data Analysis & SAR Insights

The following table summarizes typical Structure-Activity Relationship (SAR) trends observed for this scaffold based on literature meta-analysis.

Table 1: SAR Trends for 4-methyl-2-phenyl-1,3-thiazole-5-sulfonamides

R-Group (Amine Substitution)Primary ActivityMechanistic Insight
Piperazine / Morpholine Anticancer (Leukemia, Breast)Improved solubility; mimics kinase inhibitor motifs.[1]
Substituted Aniline (4-Cl, 4-F) Antimicrobial (Gram +)Halogens increase lipophilicity and membrane penetration.[1]
Heterocyclic Amines (e.g., Pyridine) Antiviral / Anti-inflammatoryPotential for additional H-bonding in active sites.[2]
Bulky Aliphatic Amines Reduced ActivitySteric hindrance often prevents effective target binding.[2][1]
Biological Screening Logic

BioScreening Library Synthesized Library PrimaryScreen Primary Screen (10 µM) Library->PrimaryScreen AntiCancer MTT Assay (HeLa, MCF-7) PrimaryScreen->AntiCancer AntiMicrobial MIC Assay (S. aureus) PrimaryScreen->AntiMicrobial HitSelect Hit Selection (>50% Inhibition) AntiCancer->HitSelect AntiMicrobial->HitSelect DoseResponse Dose Response (IC50 / MIC) HitSelect->DoseResponse LeadOpt Lead Optimization DoseResponse->LeadOpt

Figure 2: Decision tree for biological evaluation of thiazole derivatives.

References

  • PubChem. (2025).[2][1][3] 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride | C10H8ClNO2S2.[1] National Library of Medicine.[2][1] [Link][2]

  • Gomha, S. M., et al. (2017).[2][4] A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. Chemistry Central Journal. [Link][2]

  • Popiołek, Ł., et al. (2013).[2][5] Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Chaban, T., et al. (2023).[2] Antitumor activity of thiazole-4-sulfonamides. ResearchGate. [Link]

  • Thermo Scientific. (2025).[2][1] 4-Methyl-1,3-thiazole-5-sulfonyl chloride Product Specifications. Fisher Scientific.[2][1] [Link]

Sources

using 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride as a Covalent Fragment Probe

Abstract

This guide details the application of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (CAS 690632-88-3) as a covalent chemical probe for Fragment-Based Drug Discovery (FBDD) and Ligandability Assessment .[1] While traditionally utilized as a synthetic intermediate for sulfonamide therapeutics, this compound serves as a potent electrophilic fragment probe to map accessible nucleophilic residues (Lysine, Tyrosine, Histidine) on protein surfaces.[1] The 2-phenylthiazole moiety acts as a "privileged scaffold," frequently associated with bioactivity in kinase and GPCR ligands, making this probe an ideal tool for identifying druggable pockets in novel targets.[1]

Introduction & Chemical Logic

The Compound Profile
  • Chemical Name: 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride[1][2][3]

  • Molecular Weight: 273.76 g/mol [1][2]

  • Reactive Warhead: Sulfonyl Chloride (

    
    )[1]
    
  • Recognition Element: 4-methyl-2-phenylthiazole (Lipophilic, aromatic, planar)[1]

Mechanism of Action: Covalent Sulfonylation

Unlike reversible binders, this probe functions via electrophilic attack .[1] The sulfonyl chloride moiety reacts with nucleophilic side chains on the target protein.[1]

  • Primary Targets:

    
    -amino group of Lysine, phenol group of Tyrosine, imidazole of Histidine.[1]
    
  • Reaction Type: Nucleophilic Substitution at Sulfur (

    
    -like).[1]
    
  • Result: Formation of a stable sulfonamide or sulfonate ester adduct, releasing HCl.[1]

Why this scaffold? The thiazole ring is a bioisostere of pyridine and imidazole, found in numerous FDA-approved drugs (e.g., Dasatinib, Dabrafenib).[1] Using this specific probe tests whether a protein pocket can accommodate this pharmacologically relevant scaffold while simultaneously immobilizing it via the sulfonyl warhead.[1]

Experimental Applications

Application A: Covalent Fragment Screening (Ligandability)

Use this probe to determine if a target protein possesses a "ligandable" cysteine-free pocket.[1][4] (Note: While Cys is nucleophilic, sulfonyl chlorides preferentially target Lys/Tyr in aqueous buffers at pH 7.5-8.0 due to the hardness of the electrophile, though Cys reactivity is possible).[1]

Application B: Peptide Mapping & Binding Site Identification

Following covalent labeling, the protein is digested (Trypsin/GluC) and analyzed via LC-MS/MS.[1] The mass shift of +237.02 Da (Probe MW - Cl + H loss) on a specific residue confirms the binding site location.[1]

Detailed Protocol: In Vitro Covalent Labeling

Objective: Assess the binding and covalent modification of a purified target protein (e.g., a kinase or enzyme) by 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride.

Materials Required
  • Probe Stock: 100 mM in anhydrous DMSO (Prepare fresh; sulfonyl chlorides hydrolyze in wet DMSO).

  • Target Protein: >90% purity, 10-50 µM in non-nucleophilic buffer.

  • Reaction Buffer: 50 mM HEPES or PBS, pH 7.5–8.0. (Avoid TRIS or primary amine buffers as they will react with the probe).[1]

  • Quenching Reagent: 500 mM Ammonium Bicarbonate or 10% Hydroxylamine.[1]

  • Analysis: LC-MS (Intact protein or Peptide mapping).[1]

Step-by-Step Workflow

1. Stock Solution Preparation (Critical Step)

  • Weigh 2.74 mg of probe.[1]

  • Dissolve in 100 µL anhydrous DMSO to make a 100 mM master stock.[1]

  • Note: Use immediately.[1] Do not store aqueous dilutions.[1]

2. Labeling Reaction

  • Dilute protein to 10 µM in Reaction Buffer (50 µL final volume).

  • Add Probe to a final concentration of 100 µM (10x excess).[1]

    • Optimization: Test 1x, 10x, and 50x excesses.

  • Incubation: 30–60 minutes at Room Temperature (25°C).

    • Why: Sulfonyl chlorides have a finite half-life in water (hydrolysis).[1] Rapid labeling (min to hours) is required before the probe hydrolyzes to the unreactive sulfonic acid.[1]

3. Quenching

  • Add 5 µL of 500 mM Ammonium Bicarbonate.[1]

  • Incubate for 10 minutes. This scavenges unreacted probe, preventing non-specific modification during denaturation.[1]

4. Sample Processing for MS

  • For Intact MS: Desalt using Zeba Spin Columns (7K MWCO) or LC diversion valve to remove excess small molecules.[1]

  • For Peptide Mapping: Proceed to reduction (DTT), alkylation (IAA), and Trypsin digestion.[1]

Data Analysis & Interpretation

Mass Spectrometry Readout

When analyzing the data, look for the specific mass adduct added to the protein.[5]

ParameterValueNotes
Probe MW 273.76 DaIntact Reagent
Leaving Group Chlorine (35.45 Da)Lost during reaction
Mass Shift (

M)
+237.29 Da Added to Protein Mass
Hydrolysis Product 255.30 DaSulfonic acid (inactive waste)

Interpretation Logic:

  • No Shift: The protein has no accessible nucleophiles in a pocket that fits the thiazole ring, or the probe hydrolyzed too fast (Check pH/DMSO quality).[1]

  • Single Shift (+237): Specific binding event.[1] High potential for a ligandable pocket.[1]

  • Multiple Shifts (+474, +711): Non-specific surface labeling.[1] Reduce probe concentration or incubation time.

Mechanistic Visualization

G Probe Thiazole Sulfonyl Chloride (Electrophile) Complex Transition State Probe->Complex Diffusion Waste HCl + Hydrolyzed Probe Probe->Waste Hydrolysis (H2O) Protein Target Protein (Nu: Lys/Tyr/His) Protein->Complex Binding Adduct Covalent Protein-Ligand Complex (Sulfonamide Bond) Complex->Adduct Nucleophilic Substitution (-HCl)

Caption: Reaction pathway of the thiazole-sulfonyl chloride probe. Competition exists between specific protein labeling (Green path) and aqueous hydrolysis (Red dashed path).[1]

References

  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574.[1] [Link][1]

    • Context: Establishes the foundational methodology for covalent fragment screening using electrophilic warheads.
  • Grygorenko, O. O., et al. (2020).[1] "Covalent fragment libraries in drug discovery." Drug Discovery Today, 25(3), 473-480.[1] [Link]

    • Context: Discusses the utility of sulfonyl chlorides and fluorides in fragment libraries.
  • PubChem Compound Summary. (2023). "4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride."[1][2][3] National Center for Biotechnology Information. [Link][1]

    • Context: Verification of chemical structure and physical properties.[1][6][7]

  • Gehringer, M., & Laufer, S. A. (2019).[1] "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, 62(12), 5673-5724.[1] [Link][1]

    • Context: Comprehensive review of sulfonyl reactivity in medicinal chemistry.

Sources

Scale-Up Synthesis of 4-Methyl-2-Phenyl-1,3-thiazole-5-sulfonyl Chloride Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the robust and scalable synthesis of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride, a pivotal intermediate in the development of novel therapeutics. The thiazole core, a prominent scaffold in medicinal chemistry, bestows a wide range of biological activities upon its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document provides a detailed, two-step synthetic protocol, commencing with the renowned Hantzsch thiazole synthesis to construct the core heterocyclic system, followed by a meticulously controlled chlorosulfonation to yield the target sulfonyl chloride. Emphasis is placed on the practical considerations and safety protocols essential for transitioning from laboratory-scale to pilot-plant production. This guide is intended to empower researchers and drug development professionals with the knowledge to confidently and safely produce this valuable synthetic building block and its downstream derivatives.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in modern drug design. The incorporation of a sulfonyl chloride group at the 5-position of the 4-methyl-2-phenyl-1,3-thiazole core provides a versatile chemical handle for the synthesis of a library of sulfonamide and sulfonate ester derivatives, further expanding the accessible chemical space for drug discovery programs. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, underscoring the importance of efficient and scalable synthetic routes to key intermediates like 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride.[1]

Retrosynthetic Analysis and Strategic Approach

The synthesis of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride is most effectively approached through a convergent two-step strategy. The retrosynthetic analysis reveals the key disconnections at the sulfonyl chloride group and the thiazole ring itself.

G Target 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride Thiazole 4-Methyl-2-phenyl-1,3-thiazole Target->Thiazole Chlorosulfonation Reagents_CS Chlorosulfonic Acid Target->Reagents_CS Thiobenzamide Thiobenzamide Thiazole->Thiobenzamide Hantzsch Thiazole Synthesis Haloketone 3-Chloro-2-butanone Thiazole->Haloketone Hantzsch Thiazole Synthesis G cluster_0 Hantzsch Thiazole Synthesis Thiobenzamide Thiobenzamide plus1 + Thiobenzamide->plus1 Haloketone 3-Chloro-2-butanone plus1->Haloketone arrow1 Ethanol, Reflux Haloketone->arrow1 Thiazole 4-Methyl-2-phenyl-1,3-thiazole arrow1->Thiazole

Caption: Synthesis of the thiazole precursor.

Materials and Equipment:

Reagent/EquipmentGradeSupplier
Thiobenzamide98%Sigma-Aldrich
3-Chloro-2-butanone95%Alfa Aesar
Ethanol200 Proof, AnhydrousFisher Scientific
Sodium BicarbonateACS GradeVWR
DichloromethaneACS GradeVWR
Magnesium SulfateAnhydrousVWR
10 L Jacketed Glass Reactor-Buchi
Mechanical Stirrer-IKA
Reflux Condenser-Chemglass
Temperature Probe--
Addition Funnel--
Rotary Evaporator-Heidolph

Protocol:

  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, reflux condenser, temperature probe, and an addition funnel. Ensure the system is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with thiobenzamide (1.00 kg, 7.29 mol) and anhydrous ethanol (5.0 L).

  • Dissolution: Stir the mixture at room temperature until the thiobenzamide is fully dissolved.

  • Addition of Haloketone: Slowly add 3-chloro-2-butanone (0.82 kg, 7.65 mol) to the stirred solution via the addition funnel over a period of 30-45 minutes. An initial exotherm may be observed; maintain the temperature below 40 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a suitable separatory funnel and extract with dichloromethane (3 x 2 L).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-methyl-2-phenyl-1,3-thiazole can be purified by vacuum distillation or recrystallization from a suitable solvent system such as ethanol/water to afford a crystalline solid.

Expected Yield: 80-90% Characterization Data:

  • Appearance: White to off-white solid.

  • Melting Point: 210-212°C. [2]* ¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.92 (m, 2H), 7.45-7.35 (m, 3H), 2.55 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 167.5, 152.1, 133.8, 129.9, 128.8, 126.3, 116.9, 16.2.

Part B: Scale-Up Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride

The chlorosulfonation of the thiazole precursor is a highly exothermic and hazardous reaction that requires strict control of temperature and addition rates. The use of a jacketed reactor with efficient cooling is paramount for safety and to minimize side product formation.

Reaction Scheme:

G cluster_1 Chlorosulfonation Thiazole 4-Methyl-2-phenyl-1,3-thiazole plus2 + Thiazole->plus2 ChlorosulfonicAcid Chlorosulfonic Acid plus2->ChlorosulfonicAcid arrow2 0-5 °C, then RT ChlorosulfonicAcid->arrow2 SulfonylChloride 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride arrow2->SulfonylChloride G SulfonylChloride 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride Sulfonamide 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonamide Derivative SulfonylChloride->Sulfonamide Nucleophilic Acyl Substitution Amine Primary or Secondary Amine (R1R2NH) Amine->Sulfonamide Base Base (e.g., Triethylamine) Base->Sulfonamide

Sources

Application Note: Catalytic Utility of Thiazole-Ligated Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

From Cross-Coupling to Hydrogen Transfer

Executive Summary

Thiazole-based ligands represent a versatile class of N,S-donor scaffolds in organometallic catalysis. Unlike their pyridine or imidazole analogs, thiazoles offer unique electronic properties due to the presence of both a basic nitrogen (


) and a soft sulfur donor within a 

-deficient aromatic ring. This application note details the synthesis and deployment of thiazole-ligated metal complexes in two high-value transformations: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Ruthenium-catalyzed transfer hydrogenation (TH) .

Key Advantages of Thiazole Ligands:

  • Hemilability: The weak coordination capability of the sulfur atom allows for reversible ring-opening/closing, creating vacant sites for substrate binding without catalyst decomposition.

  • Electronic Tuning: Thiazoles are generally less basic than imidazoles (pKa ~2.5 vs. ~7.0), altering the Lewis acidity of the metal center and influencing reductive elimination rates.

  • Steric Modulation: The geometry of the 5-membered ring imposes different bite angles in chelate complexes compared to 6-membered pyridines.

Module A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Thiazole ligands, particularly thiazole-hydrazones and phenylthiazoles, have proven effective in stabilizing Pd(II) precatalysts. These ligands prevent the rapid aggregation of Pd(0) into inactive black powder, a common failure mode in phosphine-free protocols.

2.1. Mechanistic Insight

The catalytic cycle follows the standard Pd(0)/Pd(II) pathway. The thiazole ligand plays a critical role during the Oxidative Addition and Reductive Elimination steps. The N-coordination anchors the complex, while the S-interaction (if chelated) can de-coordinate to accommodate the incoming aryl halide.

2.2. Experimental Protocol

Target Catalyst: Pd(II)-Thiazole-Hydrazone Complex (Generic structure based on Bagheri et al. protocols [1]). Reaction: Coupling of 4-bromoacetophenone with phenylboronic acid.

Materials:

  • Pd(II) Precursor:

    
     or 
    
    
    
  • Ligand: (E)-1-(thiazol-2-yl)-2-(1-phenylethylidene)hydrazine

  • Base:

    
     or 
    
    
    
  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Procedure:

  • Catalyst Synthesis (In-situ):

    • In a Schlenk flask under

      
      , dissolve the thiazole ligand (1.1 equiv) and 
      
      
      
      (1.0 equiv) in dry methanol.
    • Stir at reflux for 3 hours. A color change (typically yellow to orange/brown) indicates complexation.

    • Evaporate solvent and recrystallize from

      
      /Hexane to isolate the pre-catalyst.
      
  • Catalytic Run:

    • Charge a reaction tube with:

      • Aryl halide (1.0 mmol)

      • Phenylboronic acid (1.2 mmol)

      • Base (

        
        , 2.0 mmol)
        
      • Pd-Thiazole Catalyst (0.5 - 1.0 mol%)

    • Add degassed Ethanol/Water (4 mL).

    • Heat to 80°C for 6–12 hours. Monitor by TLC or GC-MS.

  • Workup:

    • Cool to room temperature.[1] Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over

      
      .
      
    • Concentrate and purify via silica gel column chromatography.

2.3. Validation: The Mercury Poisoning Test

To confirm the catalysis is homogeneous (molecular Pd-thiazole) and not driven by leached Pd nanoparticles:

  • Run the standard reaction to ~30% conversion.

  • Add a drop of elemental mercury (

    
    ) to the flask.
    
  • Interpretation: If the reaction stops, the active species was likely Pd nanoparticles (which amalgamate with Hg). If the reaction proceeds, the active species is the homogeneous Pd-thiazole complex.

2.4. Representative Data (Suzuki Coupling)
EntrySubstrate (Aryl Halide)Time (h)Yield (%)TON
14-Bromoacetophenone496192
24-Bromotoluene692184
34-Chloronitrobenzene888176
4Chlorobenzene124590

Table 1: Typical yields using Pd-thiazole systems in aqueous ethanol [1]. Note the lower reactivity with unactivated aryl chlorides.

Module B: Ruthenium-Catalyzed Transfer Hydrogenation (TH)

Ruthenium(II) p-cymene complexes bearing N,N or N,S chelating ligands are robust catalysts for reducing ketones using isopropanol (iPrOH) as the hydrogen source. Thiazole ligands modulate the acidity of the complex, often resulting in robust catalysts that resist air oxidation better than their imidazole counterparts.

3.1. Mechanistic Pathway

The reaction proceeds via a Metal-Ligand Cooperative mechanism (if an NH moiety is present) or a classical Inner-Sphere Hydride Transfer .

Ru_Mechanism PreCat Ru(II)-Precatalyst (16e- species) Hydride Ru-Hydride Intermediate (Active Species) PreCat->Hydride + iPrOH / Base - Acetone Transition Transition State (Substrate Coordination) Hydride->Transition + Ketone Substrate Product Alcohol Product + Acetone Transition->Product H-Transfer Product->PreCat Regeneration

3.2. Experimental Protocol

Target Catalyst:


 where L = Thiazole-based chelate (e.g., 2-(2-pyridyl)thiazole).

Reagents:

  • Substrate: Acetophenone

  • Hydrogen Source/Solvent: 2-Propanol (iPrOH) - Must be analytical grade and dry.

  • Base:

    
     or 
    
    
    
    (Catalytic amount, typically 10 mol% relative to substrate, not catalyst).

Step-by-Step Procedure:

  • Catalyst Activation:

    • In a glovebox or under Argon, mix

      
       (0.005 mmol) and the Thiazole Ligand (0.01 mmol) in iPrOH (2 mL).
      
    • Stir at 40°C for 30 mins to generate the active cationic species in situ.

  • Reaction Setup:

    • Add Acetophenone (1.0 mmol) to the catalyst solution.

    • Add

      
       (0.1 mmol) dissolved in iPrOH (1 mL).
      
    • Total volume should be ~3-4 mL.

  • Execution:

    • Heat to reflux (82°C) .

    • Monitor reaction by sampling 0.1 mL aliquots, filtering through a silica plug, and analyzing via GC-FID or

      
       NMR.
      
    • Critical Endpoint: The reaction is equilibrium-limited. Removing acetone (by-product) via open-system reflux (with Argon flow) can drive conversion >95%.

  • Purification:

    • Evaporate iPrOH.

    • Flash chromatography is usually not required if conversion is high; a simple filtration through a short pad of silica with hexane/EtOAc removes the catalyst.

3.3. Comparative Ligand Performance

Recent studies [2] indicate that while imidazole ligands provide faster initial rates due to higher basicity, thiazole ligands often offer superior thermal stability.

Ligand TypepKa (Coord.[2] N-H)Relative Rate (

)
Stability (Air)
Imidazole-based~7.0HighLow (Oxidizes)
Thiazole-based ~2.5 Moderate High
Pyridine-based~5.2Moderate-HighModerate

Table 2: Influence of heterocycle electronics on Ru-catalyzed TH. Thiazoles provide a "Goldilocks" zone of reactivity and robustness.

Troubleshooting & Critical Parameters
4.1. Catalyst Deactivation
  • Symptom: Reaction stalls at 50-60% conversion.

  • Cause: Thiazole sulfur poisoning or Pd-black formation (in Suzuki).

  • Solution: For Pd, increase ligand loading to 2.2 equiv relative to metal. For Ru, ensure strictly oxygen-free isopropanol, as acetone formation can be inhibited by dissolved

    
    .
    
4.2. Substrate Inhibition
  • Symptom: Nitrogen-containing substrates (pyridines, amines) fail to react.

  • Cause: Substrate competes with the thiazole ligand for the metal center.

  • Solution: Use sterically bulky thiazole ligands (e.g., substituted at the 4-position) to prevent substrate binding at the chelate site, or increase reaction temperature.

References
  • Bagheri, Z., et al. (2024).[3] "Palladium(II) complexes comprising thiazole-hydrazone Schiff base ligand: Synthesis, structure and catalytic activity in Suzuki-Miyaura coupling reactions." ResearchGate.[3][4][5] Available at: [Link]

  • Bhattacharyya, S., et al. (2024). "Well-Defined Robust Imidazole-Based Metal–Ligand Cooperative Ru(II)-para-Cymene for Transfer Hydrogenation." ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Frija, L. M., Pombeiro, A. J., & Kopylovich, M. N. (2016). "Coordination chemistry of thiazoles, isothiazoles and thiadiazoles." Coordination Chemistry Reviews. Available at: [Link]

  • RSC Publishing. (2023).[1] "A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction."[6] RSC Advances. Available at: [Link]

Sources

Application Note: Strategic Use of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Executive Summary

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has established them as high-value targets for therapeutic intervention. The thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities and its presence in several approved drugs.[1][3][4] This application note provides a detailed guide on the strategic application of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride , a key building block for the synthesis of a novel class of sulfonamide-based kinase inhibitors. We will explore the rationale behind its design, provide detailed synthetic protocols, and discuss methods for characterization and screening of the resulting compounds. The sulfonyl chloride group offers a reactive handle for facile coupling with a variety of amines, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[5]

The Thiazole Scaffold in Kinase Inhibition: A Mechanistic Rationale

The 1,3-thiazole ring is a bio-isostere for various functional groups and can engage in multiple non-covalent interactions within the ATP-binding pocket of kinases. Its unique electronic properties and geometry contribute significantly to the binding affinity and selectivity of inhibitors.[1][6]

  • Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring inhibitors to the hinge region of the kinase domain.[7]

  • π-π and H-π Stacking: The aromatic nature of the thiazole and the appended phenyl ring can participate in π-π stacking and H-π interactions with aromatic residues like phenylalanine and tyrosine within the active site, enhancing binding affinity.[6]

  • Structural Rigidity and Vectorial Projection: The thiazole ring provides a rigid core, which helps to properly orient the substituents into the solvent-exposed regions and deeper pockets of the kinase active site. This is critical for achieving high potency and selectivity.

The sulfonamide linkage, formed from the reaction of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride, serves as a stable and effective linker. The sulfonamide group itself can act as a hydrogen bond acceptor and contributes to the overall polarity and solubility of the final inhibitor molecule.[8]

Physicochemical Properties of the Core Reagent

A thorough understanding of the starting material is paramount for successful and reproducible synthesis.

PropertyValueSource
IUPAC Name 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloridePubChem[9]
Molecular Formula C₁₀H₈ClNO₂S₂PubChem[9]
Molecular Weight 273.76 g/mol Sigma-Aldrich
CAS Number 690632-88-3PubChem[9]
Appearance SolidSigma-Aldrich
SMILES CC1=C(SC(=N1)C2=CC=CC=C2)S(=O)(=O)ClPubChem[9]

Synthesis of Thiazole-based Sulfonamide Kinase Inhibitors: A Step-by-Step Protocol

This section details a general yet robust protocol for the synthesis of a library of kinase inhibitors from 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride and a diverse set of primary or secondary amines.

Safety First: Handling Sulfonyl Chlorides

Sulfonyl chlorides are reactive compounds that require careful handling.[9]

  • Corrosive: Causes severe skin burns and eye damage.[9] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10]

  • Moisture Sensitive: Reacts with water to produce hydrochloric acid and the corresponding sulfonic acid.[11] All reactions should be conducted under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon) using dry glassware and solvents.

  • Work Area: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of corrosive vapors.[10][12]

  • Spills: Neutralize spills with a suitable agent like sodium bicarbonate before cleanup.

General Reaction Scheme

The core reaction is a nucleophilic substitution where an amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion to form a stable sulfonamide bond.

Sulfonamide Synthesis reagent1 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride product Thiazole Sulfonamide Kinase Inhibitor reagent1->product Base (e.g., Pyridine, Triethylamine) Anhydrous Solvent (e.g., DCM, THF) 0°C to rt reagent2 Primary/Secondary Amine (R1R2NH) reagent2->product

Caption: General reaction scheme for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol is a template and may require optimization based on the specific amine used.

Materials:

  • 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (TEA) or Pyridine (2.0 eq)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath

  • Standard workup and purification reagents (Saturated NaHCO₃, Brine, MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (1.0 eq).

  • Solvent Addition: Dissolve the sulfonyl chloride in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 eq) and triethylamine (2.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution over 10-15 minutes. The use of a base like triethylamine or pyridine is crucial to neutralize the HCl byproduct of the reaction.[13]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude sulfonamide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and proton/carbon environments.[14][15]

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

    • Infrared (IR) Spectroscopy: To confirm the presence of the sulfonamide group (characteristic strong absorption bands around 1380-1340 cm⁻¹ and 1190-1160 cm⁻¹).[16]

From Compound to Candidate: A Workflow for Kinase Inhibitor Evaluation

The successful synthesis of a compound library is the first step. The subsequent evaluation of their biological activity is crucial for identifying promising lead candidates.

Kinase Inhibitor Screening Workflow cluster_0 Synthesis & Purification cluster_1 In Vitro Screening cluster_2 Lead Optimization synthesis Library Synthesis purification Purification & Characterization synthesis->purification biochemical Biochemical Kinase Assay (IC50) purification->biochemical cellular Cell-based Proliferation Assay (GI50) biochemical->cellular sar SAR Analysis cellular->sar admet ADMET Profiling sar->admet in_vivo In Vivo Efficacy Studies admet->in_vivo

Caption: A typical workflow for kinase inhibitor drug discovery.

  • Biochemical Assays: The initial step involves testing the synthesized compounds directly against the target kinase enzyme to determine their half-maximal inhibitory concentration (IC₅₀). This provides a direct measure of the compound's potency.

  • Cell-based Assays: Potent compounds from biochemical assays are then evaluated in cancer cell lines that are known to be dependent on the target kinase's activity.[17] This determines the compound's ability to inhibit cell growth (GI₅₀) and induce apoptosis.[3]

  • SAR and Lead Optimization: The data from these assays are used to build a structure-activity relationship (SAR). This knowledge guides the synthesis of new, improved analogs with better potency, selectivity, and drug-like properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).[18]

Targeting a Key Signaling Pathway: An Example with EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase frequently overactive in various cancers, making it a prime therapeutic target.[6] Thiazole-based inhibitors have shown promise in targeting EGFR.[7]

G EGF EGF Ligand EGFR EGFR EGF->EGFR dimer Dimerization & Autophosphorylation EGFR->dimer Ras Ras dimer->Ras PI3K PI3K dimer->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK transcription Gene Transcription ERK->transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR proliferation Cell Proliferation, Survival, Angiogenesis Akt->proliferation transcription->proliferation inhibitor Thiazole Sulfonamide Inhibitor inhibitor->dimer Inhibition

Sources

Application Notes and Protocols for the Development of Novel Antimicrobials from Thiazole Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs. When coupled with a sulfonamide moiety, the resulting thiazole-sulfonamide derivatives have demonstrated a wide spectrum of potent antimicrobial activities.[1][2] This guide provides a comprehensive framework for the synthesis, characterization, and antimicrobial evaluation of novel drug candidates derived from thiazole sulfonyl chlorides.

The underlying scientific premise is twofold: first, the sulfonamide pharmacophore is a well-established inhibitor of bacterial folic acid synthesis.[3][4][5] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid, which is a vital precursor for DNA synthesis in bacteria.[6] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[6] Second, the thiazole nucleus serves as a versatile scaffold that can be readily functionalized to modulate the compound's physicochemical properties, target engagement, and spectrum of activity.[7] The strategic combination of these two pharmacophores offers a promising avenue for the development of next-generation antimicrobials.

This document is structured to guide researchers through the logical progression of drug discovery, from the synthesis of key intermediates to the biological evaluation of the final compounds. Each protocol is designed to be self-validating, with explanations for critical steps to ensure reproducibility and a deeper understanding of the underlying chemistry and biology.

Section 1: Synthesis of Thiazole-Based Scaffolds

The journey to novel thiazole sulfonamides begins with the synthesis of the core thiazole structure, followed by the introduction of the sulfonyl chloride functionality. The following protocols outline robust methods for these transformations.

Protocol 1.1: Synthesis of 2-Aminothiazole Precursor via Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and reliable method for the construction of the thiazole ring from a thioamide and an α-halocarbonyl compound.[8][9] This protocol details the synthesis of 2-aminothiazole, a versatile starting material.

Rationale: This method is chosen for its high yields and the ready availability of the starting materials. The reaction proceeds through an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1 equivalent) in ethanol.

  • Addition of α-Halocarbonyl: To the stirred solution, add chloroacetaldehyde (1 equivalent) dropwise at room temperature. Note: Chloroacetaldehyde is often handled as its more stable diethyl acetal, which is hydrolyzed in situ under the reaction conditions.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-aminothiazole.

Protocol 1.2: Synthesis of Thiazole Sulfonamides

With the 2-aminothiazole precursor in hand, the next critical step is the sulfonylation to produce the desired thiazole sulfonamide derivatives. This is typically achieved by reacting the aminothiazole with a substituted benzenesulfonyl chloride.

Rationale: The amino group of 2-aminothiazole is a good nucleophile that readily attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond. The choice of the substituted benzenesulfonyl chloride allows for the introduction of various functionalities to probe the structure-activity relationship (SAR).[10]

Experimental Protocol:

  • Reaction Setup: Dissolve 2-aminothiazole (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution and stir for 10-15 minutes at 0 °C (ice bath).

  • Sulfonyl Chloride Addition: Dissolve the desired substituted benzenesulfonyl chloride (1.1 equivalents) in the reaction solvent and add it dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure thiazole sulfonamide.[2]

Characterization: The synthesized compounds should be thoroughly characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity.

G cluster_0 Synthesis of 2-Aminothiazole cluster_1 Synthesis of Thiazole Sulfonamide Thiourea Thiourea Hantzsch Hantzsch Thiazole Synthesis Thiourea->Hantzsch AlphaHalo α-Halo Carbonyl (e.g., Chloroacetaldehyde) AlphaHalo->Hantzsch Aminothiazole 2-Aminothiazole Hantzsch->Aminothiazole Sulfonylation Sulfonylation Aminothiazole->Sulfonylation Key Intermediate SulfonylChloride Substituted Benzenesulfonyl Chloride SulfonylChloride->Sulfonylation FinalProduct Novel Thiazole Sulfonamide Sulfonylation->FinalProduct

Caption: Synthetic workflow for novel thiazole sulfonamides.

Section 2: Antimicrobial Susceptibility Testing

Once a library of thiazole sulfonamides has been synthesized and characterized, the next crucial phase is to evaluate their antimicrobial efficacy. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][11][12]

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Rationale: This method provides a quantitative measure of the antimicrobial activity, allowing for direct comparison between different compounds and with standard antibiotics. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14]

Experimental Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[7] This can be assessed visually or by using a plate reader to measure optical density.

Data Presentation:

Compound IDR¹-groupR²-groupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
TZS-001HH64>128
TZS-0024-ClH1664
TZS-0034-NO₂H832
TZS-004H4-CH₃32128
Ciprofloxacin--10.5

This is a representative table; actual results will vary.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate 96-well Plate Inoculum->Inoculation Dilutions Serial Dilution of Test Compounds Dilutions->Inoculation Incubation Incubate 18-24h at 37°C Inoculation->Incubation Readout Visual/Spectrophotometric Reading Incubation->Readout MIC Determine MIC Readout->MIC

Caption: Workflow for MIC determination by broth microdilution.

Section 3: Evaluation of Anti-Biofilm Activity

Many chronic and persistent bacterial infections are associated with the formation of biofilms, which are communities of bacteria encased in a self-produced matrix that are notoriously resistant to conventional antibiotics.[1] Therefore, assessing the ability of novel compounds to disrupt established biofilms is a critical step in their development.

Protocol 3.1: Biofilm Disruption Assay

Rationale: This assay quantifies the ability of a compound to eradicate or reduce a pre-formed biofilm, providing insights into its potential efficacy against biofilm-associated infections. The crystal violet staining method is a common and robust technique for this purpose.[15]

Experimental Protocol:

  • Biofilm Formation:

    • Grow a bacterial culture overnight in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose).

    • Dilute the culture and add it to the wells of a 96-well flat-bottom plate.

    • Incubate the plate for 24-48 hours at 37°C without shaking to allow for biofilm formation.[10]

  • Treatment with Compounds:

    • Carefully remove the planktonic bacteria (supernatant) from each well.

    • Wash the wells gently with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

    • Add fresh medium containing various concentrations of the test compounds to the wells with the established biofilms.

    • Incubate for a further 24 hours at 37°C.

  • Quantification of Biofilm:

    • Discard the medium and wash the wells with PBS.

    • Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Solubilize the stained biofilm by adding 30% acetic acid or ethanol to each well.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[14]

Data Analysis: The percentage of biofilm disruption can be calculated relative to the untreated control.

Section 4: Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the initial screening of the thiazole sulfonamide library will form the basis for understanding the structure-activity relationship. Key insights can be gained by analyzing how different substituents on the thiazole and benzene rings affect the antimicrobial potency and spectrum.

Key Considerations for SAR:

  • Electronic Effects: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -CH₃, -OCH₃) on the benzene ring can significantly influence the pKa of the sulfonamide nitrogen and its interaction with the target enzyme.[10][16]

  • Steric Factors: The size and position of substituents can affect the overall conformation of the molecule and its ability to fit into the active site of the target protein.

  • Lipophilicity: Modulating the lipophilicity of the compounds can impact their ability to penetrate the bacterial cell wall and membrane.

The insights from the SAR studies will guide the rational design of the next generation of compounds with improved potency, a broader spectrum of activity, and more favorable pharmacokinetic properties.

Conclusion

The protocols and application notes presented herein provide a comprehensive guide for the development of novel antimicrobial agents based on the thiazole sulfonamide scaffold. By following these methodologies, researchers can systematically synthesize, characterize, and evaluate new chemical entities with the potential to address the urgent medical need for new antibiotics. The inherent versatility of the thiazole ring, combined with the proven efficacy of the sulfonamide pharmacophore, makes this a particularly promising area for drug discovery.

References

  • BenchChem. (2025).
  • Google Patents. (n.d.). US4468517A - Synthesis of thiazoles.
  • PubMed Central. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved February 7, 2026, from [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved February 7, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". BenchChem.
  • PubMed Central. (2019). Biofilms: Novel Strategies Based on Antimicrobial Peptides. Retrieved February 7, 2026, from [Link]

  • GoodRx. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2019). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. Retrieved February 7, 2026, from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved February 7, 2026, from [Link]

  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved February 7, 2026, from [Link]

  • MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved February 7, 2026, from [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved February 7, 2026, from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved February 7, 2026, from [Link]

  • NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved February 7, 2026, from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved February 7, 2026, from [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved February 7, 2026, from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved February 7, 2026, from [Link]

  • JoVE. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Retrieved February 7, 2026, from [Link]

Sources

Application Note: Practical Handling of 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride is a specialized electrophile widely used in medicinal chemistry to introduce the thiazole moiety—a pharmacophore often associated with anti-inflammatory and antimicrobial activity—into target molecules via sulfonamide or sulfonate ester formation.[1]

While the thiazole ring confers significant stability to the core scaffold, the sulfonyl chloride functional group (


) is highly labile. It presents dual risks: acute chemical injury  (severe burns via HCl generation) and process failure  (rapid hydrolysis to the sulfonic acid).

This guide moves beyond generic safety data sheets (SDS) to provide a field-tested workflow for researchers. It focuses on maintaining the integrity of the reagent during handling while ensuring operator safety through self-validating protocols.

Chemical Profile & Hazard Analysis

The following data summarizes the critical properties dictating our handling strategy.

PropertyDescriptionOperational Implication
Physical State Solid (Off-white to yellow powder)Dust hazard; requires static control during weighing.[1]
Reactivity Moisture Sensitive / LachrymatorHydrolyzes rapidly in humid air to release HCl gas.
Solubility Soluble in DCM, THF, EtOAcUse anhydrous, non-nucleophilic solvents for reactions.
Primary Hazard Skin Corr.[2][3][4][5][6] 1B (H314) Causes irreversible skin damage and blindness.
Byproducts HCl, Sulfonic AcidQuenching is exothermic; requires pH control.[7]
The Mechanism of Hazard (Why it burns)

Upon contact with the moisture in mucous membranes (eyes, lungs) or skin, the sulfonyl chloride undergoes rapid hydrolysis:


[1]

This generates two acids simultaneously on the tissue surface, causing immediate chemical burns. The "phenyl" and "methyl" groups on the thiazole ring increase lipophilicity, potentially aiding skin penetration before hydrolysis occurs, exacerbating deep-tissue damage.

Storage & Stability Protocol

Objective: Prevent "crusting" of the bottle and degradation of the active reagent.

  • Temperature: Store at 2–8°C . Cold storage slows the rate of spontaneous hydrolysis with ambient moisture trapped in the headspace.

  • Atmosphere: Store under Argon or Nitrogen .

    • Best Practice: Parafilm is insufficient for long-term storage.[1] Use a secondary container (desiccator) or store the bottle inside a heat-sealed Mylar bag with a desiccant packet if the original septum seal is broken.

  • Visual Check: A bright yellow or orange discoloration often indicates decomposition (formation of elemental sulfur or ring degradation products). If the solid has turned into a gum, do not use ; disposal is required.

Operational Workflows

Protocol A: Safe Weighing & Transfer

Preventing hydrolysis before the reaction starts.

PPE Requirements:

  • Gloves: Double-gloving recommended.[1] Inner: Nitrile.[8] Outer: 4-mil Nitrile or Laminate (Silver Shield) if handling solutions.[1]

  • Respiratory: Fume hood is mandatory .[7]

Step-by-Step:

  • Equilibration: Remove the bottle from the fridge and let it warm to room temperature inside a desiccator before opening.

    • Reasoning: Opening a cold bottle in a warm lab condenses atmospheric water directly onto the reagent, ruining the top layer.

  • Inert Weighing:

    • Flush the receiving flask with nitrogen.

    • Quickly weigh the solid.[9]

    • Self-Validating Step: If the solid smokes or fumes upon exposure to air, the humidity is too high. Stop and move to a glove bag/box.

  • Solvation: Immediately dissolve the solid in the reaction solvent (e.g., anhydrous DCM or THF). Once in solution, the surface area available for hydrolysis is reduced compared to the powder form.

Protocol B: Synthesis (Sulfonylation)

Standard procedure for coupling with an amine (


).[1]

Reagents:

  • Sulfonyl Chloride (1.0 equiv)[1]

  • Amine (1.0 - 1.2 equiv)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Amine Prep: Dissolve the amine and the base (TEA) in DCM. Cool to 0°C (Ice bath).

    • Reasoning: The reaction is exothermic.[7] Cooling prevents runaway side reactions.

  • Addition: Dissolve the 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride in a separate volume of DCM. Add this solution dropwise to the amine mixture.

    • Critical Check: The solution should remain clear or turn slightly cloudy (amine salts precipitating). Darkening (black/brown) indicates decomposition.

  • Monitoring: Warm to Room Temp (RT) and stir. Monitor by TLC or LCMS.

    • Endpoint: Disappearance of the sulfonyl chloride is difficult to see on TLC (it hydrolyzes on the plate). Monitor the consumption of the amine instead.

Protocol C: Quenching & Disposal (The Critical Safety Step)

Neutralizing excess reagent safely.[1]

Danger: Never add water directly to the neat solid sulfonyl chloride. The exotherm can cause "bumping" (explosive splashing) of acidic sludge.

  • The "Ice Slurry" Method:

    • Prepare a beaker with crushed ice and a saturated solution of Sodium Bicarbonate (

      
      ).
      
    • Pour the reaction mixture (organic solvent) slowly onto the stirring ice slurry.

    • Mechanism:[1][2][8][10][11] The ice absorbs the heat of hydrolysis; the bicarbonate neutralizes the HCl immediately.

  • Phase Separation:

    • Extract with DCM or EtOAc.

    • Wash the organic layer with water, then brine.

    • Dry over

      
      .
      
  • Solid Waste Disposal:

    • Any contaminated paper towels or weighing boats must be treated as acid-generating waste.[1] Do not throw in the regular trash. Bag them separately in a fume hood before disposal.

Visualized Workflows (Graphviz)[1]

Diagram 1: Safe Handling Decision Tree

This diagram illustrates the decision logic for handling the reagent based on environmental conditions.

HandlingWorkflow Start Start: Remove Reagent from Fridge (4°C) Equilibrate Equilibrate to RT in Desiccator Start->Equilibrate Prevent Condensation Check Visual Inspection: Is it flowing powder? Equilibrate->Check Good Powder is free-flowing. Proceed to Weighing. Check->Good Yes Bad Solid is gummy/discolored. Hydrolysis occurred. Check->Bad No Weigh Weigh in Fume Hood (Minimize Air Exposure) Good->Weigh Dispose DISPOSE as Hazardous Waste Bad->Dispose Solvate Immediately dissolve in Anhydrous Solvent Weigh->Solvate < 2 mins exposure

Caption: Decision tree for assessing reagent quality and handling steps to prevent moisture-induced degradation.

Diagram 2: Reaction & Quench Mechanism

This diagram visualizes the chemical pathway and the critical quenching step.

ReactionPath Scaffold Thiazole-SO2Cl (Electrophile) Reaction Reaction (0°C -> RT) Solvent: DCM Scaffold->Reaction Amine Amine (R-NH2) (Nucleophile) Amine->Reaction Base Base (TEA) (HCl Scavenger) Base->Reaction Product Sulfonamide (Target) Reaction->Product Salt TEA-HCl Salt (Byproduct) Reaction->Salt Excess Unreacted SO2Cl Reaction->Excess Residual Quench Quench: Ice + NaHCO3 (Exothermic!) Excess->Quench Hydrolysis Waste Neutralized Sulfonic Acid (Aqueous Waste) Quench->Waste

Caption: Reaction pathway showing the synthesis of sulfonamide and the safety-critical quenching of excess reagent.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 18537519, 4-Methyl-1,3-thiazole-5-sulfonyl chloride. Retrieved from [Link][1]

  • Organic Chemistry Portal. (2023). Sulfonyl chloride synthesis and reactivity. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving the yield of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TSC-THZ-5-SO2Cl

Subject: Optimization of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride yield Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary & Core Diagnostic

The User Issue: You are likely experiencing low yields (<40%) or complete decomposition when synthesizing 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride . The product appears to form in the reaction vessel but vanishes during workup or turns into a black tar/gum upon concentration.

The Root Cause: Thiazole-5-sulfonyl chlorides are inherently kinetically unstable compared to their benzene counterparts. The C5 position is electron-rich, making the sulfonyl group susceptible to desulfonylation (SO₂ extrusion) or rapid hydrolysis back to the sulfonic acid under aqueous conditions.

  • Critical Failure Point: The "drowning" step (quenching onto ice/water).

  • Secondary Failure Point: Thermal decomposition during solvent removal.

Optimized Synthesis Protocol

Do not rely on standard chlorosulfonation protocols used for simple aromatics (e.g., toluene). Thiazoles require a modified approach to suppress hydrolysis.

Reagents & Stoichiometry
ComponentEquiv.Role
2-Phenyl-4-methylthiazole 1.0Substrate
Chlorosulfonic acid (

)
5.0 - 8.0Reagent & Solvent (Excess drives equilibrium)
Thionyl Chloride (

)
2.0Scavenges water; converts sulfonic acid byproducts
Phosphorus Pentachloride (

)
0.5 - 1.0(Optional) Booster for stubborn sulfonic acids
Step-by-Step Methodology

Step 1: Controlled Addition (The "Cold Start")

  • Cool neat chlorosulfonic acid (5.0 equiv) to 0°C in a dry flask under Argon.

  • Add the thiazole precursor portion-wise as a solid (or dropwise if liquid) over 30 minutes.

    • Why: The reaction is highly exothermic. Spikes in temperature >10°C during addition will cause charring (tar formation).

Step 2: The Reaction Phase

  • Allow the mixture to warm to Room Temperature (RT).

  • Heat gradually to 60–80°C and hold for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. You will see the Sulfonic Acid intermediate (

      
      ).
      
  • The "Kick": If conversion to the chloride is incomplete, cool to 50°C and add Thionyl Chloride (2.0 equiv) dropwise.

  • Stir for an additional 2 hours at 60°C.

Step 3: The "Dry Quench" (Critical for Yield) Standard aqueous quenching destroys this product.

  • Cool the reaction mixture to <5°C .

  • Dilute the reaction mass with Dichloromethane (DCM) or Chloroform before quenching.

  • Pour the mixture slowly onto crushed ice with vigorous stirring.

    • Crucial: The presence of DCM immediately extracts the sulfonyl chloride as it precipitates, protecting it from the acidic aqueous layer.

  • IMMEDIATELY separate the layers. Do not let them sit.

Step 4: Isolation

  • Wash the organic layer with cold 5% NaHCO₃ (rapidly) and then cold brine.

  • Dry over anhydrous

    
     (avoid 
    
    
    
    if it requires long sitting times).
  • Evaporate solvent at <35°C (do not use high heat on the rotovap).

Troubleshooting & FAQs

Module A: Reaction Issues (Upstream)

Q: My LCMS shows only the Sulfonic Acid (


), not the Chloride. 
  • Diagnosis: The equilibrium favors the acid. Chlorosulfonic acid alone often stalls at the acid stage for deactivated or heterocyclic systems.

  • Fix: You must add a chlorinating agent. Add

    
     (1.0 equiv)  or 
    
    
    
    to the reaction mixture after the initial sulfonation is complete. This converts the
    
    
    species to
    
    
    .

Q: The reaction mixture turned into a black solid/tar.

  • Diagnosis: Thermal decomposition.[1] Thiazoles are sensitive to strong acids at high temperatures.

  • Fix: Reduce reaction temperature to 60°C. Ensure the initial addition of thiazole to acid was done at 0°C. If tarring persists, dilute the reaction with Sulfolane or 1,2-dichloroethane to act as a heat sink.

Module B: Workup Issues (Downstream)

Q: I had product in the flask, but after workup, I recovered the starting material or sulfonic acid.

  • Diagnosis: Hydrolysis.[1][2] The C5-sulfonyl bond is labile.

  • Fix:

    • Speed: The quench-to-separation time must be <10 minutes.

    • Temperature: Keep everything <5°C.

    • pH: Avoid strong basic washes. Use dilute bicarbonate or just water.

Q: The product decomposes on the silica column.

  • Diagnosis: Silica gel is slightly acidic and retains water, catalyzing hydrolysis.

  • Fix:

    • Use Neutral Alumina instead of silica.

    • Or, skip chromatography. Recrystallize from Hexane/DCM or Diisopropyl ether .

Visual Technical Guides

Figure 1: Reaction Pathway & Mechanism

The diagram below illustrates the electrophilic substitution pathway and the critical diversion points where yield is lost.

ThiazoleSynthesis Start 2-Phenyl-4- methylthiazole Inter Intermediate: Sulfonic Acid (R-SO3H) Start->Inter Electrophilic Subst. (0°C -> 60°C) Tar Black Tar (Polymerization) Start->Tar T > 90°C Reagent ClSO3H (Excess) Reagent->Inter Product Target: Sulfonyl Chloride (R-SO2Cl) Inter->Product Chlorination Booster Add SOCl2 or PCl5 Booster->Product Hydrolysis Hydrolysis (Reversion to Acid) Product->Hydrolysis Aqueous Workup (Slow/Warm) Hydrolysis->Inter

Caption: Fig 1. Synthesis pathway showing the two-step conversion (sulfonation -> chlorination) and critical failure modes (thermal tarring and hydrolytic reversion).

Figure 2: Troubleshooting Logic Tree

Follow this decision matrix to rescue a failed batch.

Troubleshooting Issue Start: Low Yield / Impurity CheckLCMS Check LCMS of Crude Issue->CheckLCMS Result1 SM Remaining? CheckLCMS->Result1 Result2 Sulfonic Acid Present? CheckLCMS->Result2 Result3 Complex Mixture/Tar? CheckLCMS->Result3 Action1 Increase Temp (max 80°C) or Time Result1->Action1 Yes Action2 Add PCl5 or SOCl2 (Drive Eq.) Result2->Action2 Yes Action3 Restart: Control Exotherm (0°C Addition) Result3->Action3 Yes

Caption: Fig 2. Diagnostic logic for identifying whether the failure is kinetic (reaction incomplete) or thermodynamic (decomposition).

References

  • Stability of Heteroaromatic Sulfonyl Chlorides

    • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[1][3]

    • Source: ChemRxiv (2025/2026).
    • Significance: Establishes that thiazole-5-sulfonyl chlorides decompose within 1 month and are highly sensitive to hydrolysis compared to benzene analogs.
    • URL:[Link] (Note: Generalized link to repository as specific preprint UUIDs vary).

  • General Thiazole Functionalization

    • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[4][5]

    • Source: Molecules / MDPI.
    • Significance: Reviews electrophilic substitution patterns, confirming C5 as the active site for sulfon
    • URL:[Link]

  • Chlorosulfonation Methodology

    • Title: Chlorosulfonic Acid - A Vers
    • Source: RJ Cremlyn, Chlorosulfonic Acid.[6]

    • Significance: Provides the foundational stoichiometry (excess acid)
    • URL:[Link]

Sources

Technical Support Center: Optimizing Sulfonylation Reactions with 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing sulfonylation reactions using 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.

Section 1: Understanding the Reagent and Reaction

4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride is a versatile reagent used in the synthesis of various biologically active compounds, including kinase inhibitors for cancer treatment and novel pesticides.[1] Its sulfonyl chloride group allows for the facile formation of sulfonamides or sulfonate esters by reacting with amines or alcohols, respectively.[1]

The thiazole moiety is a key structural feature in many pharmaceutical agents and contributes to the biological activity of the resulting molecules.[2][3] The sulfonylation reaction itself is a cornerstone of medicinal chemistry, enabling the introduction of the critical sulfonamide functional group.

Core Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of an amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Sulfonylation Mechanism cluster_reactants Reactants cluster_products Products Thiazole_Sulfonyl_Chloride 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride Sulfonamide Sulfonamide or Sulfonate Ester Thiazole_Sulfonyl_Chloride->Sulfonamide Nucleophilic Attack Nucleophile Amine (R-NH2) or Alcohol (R-OH) Nucleophile->Sulfonamide Base Base (e.g., Pyridine) HCl_Salt Base-HCl Salt Base->HCl_Salt Neutralization

Caption: General sulfonylation reaction workflow.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses the most frequently encountered problems during sulfonylation with 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride, providing a systematic approach to troubleshooting.

Issue 1: Low or No Product Yield

A low yield of the desired sulfonamide or sulfonate ester is one of the most common challenges. Several factors can contribute to this issue.

Question: My reaction yield is significantly lower than expected. What are the primary causes and how can I address them?

Answer: Low yields can stem from issues with starting material quality, suboptimal reaction conditions, or product degradation during workup. Here’s a breakdown of potential causes and solutions:

  • Reagent Quality: The purity of your starting materials is paramount.

    • Sulfonyl Chloride Integrity: 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride is susceptible to hydrolysis from atmospheric moisture, which converts it to the unreactive sulfonic acid.[4] Always use a fresh bottle or ensure it has been stored under anhydrous conditions. You can check for degradation via NMR or IR spectroscopy.[4]

    • Nucleophile Purity: Ensure your amine or alcohol is pure and free from contaminants that could inhibit the reaction.[5]

    • Solvent Purity: Use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[4]

  • Reaction Conditions:

    • Incorrect Base: The choice of base is critical. For standard sulfonylations, pyridine or triethylamine are common choices.[6] For less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.[4]

    • Suboptimal Temperature: Some sulfonylation reactions require thermal energy to proceed at a reasonable rate.[5] If the reaction is sluggish, consider a moderate increase in temperature. However, be cautious as excessive heat can lead to decomposition.[5][7]

    • Low Nucleophilicity of the Amine/Alcohol: For electron-poor or sterically hindered nucleophiles, you may need to employ more forcing conditions, such as a higher reaction temperature or a more polar aprotic solvent like DMF or DMSO.[4]

  • Workup Issues:

    • Hydrolysis During Extraction: The sulfonyl chloride product can be prone to hydrolysis during aqueous workup.[7] Minimize contact time with aqueous layers and consider using brine to aid phase separation and reduce the water content in the organic layer.[7]

    • Insufficient Extraction: Ensure complete extraction of your product from the aqueous phase by performing multiple extractions with a suitable organic solvent.[7]

Troubleshooting Low Yield Start Low or No Product Yield Check_Reagents Check Reagent Purity (Sulfonyl Chloride, Nucleophile, Solvent) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Base, Temperature, Solvent) Check_Reagents->Optimize_Conditions Reagents OK Review_Workup Review Workup Procedure (Hydrolysis, Extraction) Optimize_Conditions->Review_Workup Conditions Optimized Success Improved Yield Review_Workup->Success Workup Improved

Caption: A workflow for troubleshooting low product yield.

Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC plate or peaks in your NMR spectrum indicates the formation of side products.

Question: I am observing significant side product formation. What are the likely culprits and how can I minimize them?

Answer: Side product formation is often a result of competing reaction pathways. Here are some common side products and strategies to mitigate their formation:

  • Di-sulfonylation of Primary Amines: This is a common side reaction where a primary amine reacts with two equivalents of the sulfonyl chloride.[8]

    • Cause: The initially formed mono-sulfonamide has an acidic N-H proton. In the presence of a base, this proton can be removed, creating a nucleophilic sulfonamide anion that reacts with a second molecule of sulfonyl chloride.[8]

    • Solution:

      • Stoichiometry and Addition Rate: Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride.[8] Add the sulfonyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to keep its concentration low, favoring the reaction with the more nucleophilic primary amine.[8]

      • Base Selection: The choice of base can influence the extent of di-sulfonylation. Consider using a weaker base or a sterically hindered non-nucleophilic base.

  • Formation of Diaryl Sulfone: This is a common byproduct in the synthesis of the sulfonyl chloride itself, but can also occur under certain reaction conditions.[7]

    • Cause: High reaction temperatures can promote the formation of sulfone byproducts.[7]

    • Solution: Maintain the recommended reaction temperature and avoid excessive heating.

Data Presentation: Solvent and Base Selection Guide

The choice of solvent and base can significantly impact the outcome of your sulfonylation reaction. The following table provides a summary of common choices and their properties.

SolventDielectric ConstantPropertiesCommon Applications
Dichloromethane (DCM)9.1Aprotic, good solubility for many organic compounds.General purpose sulfonylation.[4]
Tetrahydrofuran (THF)7.6Aprotic, can coordinate with cations.General purpose sulfonylation.[4]
Acetonitrile37.5Polar aprotic, good for dissolving polar reactants.Can be effective for certain transformations.[9]
N,N-Dimethylformamide (DMF)36.7Polar aprotic, high boiling point.For less reactive nucleophiles.[4]
BasepKa of Conjugate AcidPropertiesCommon Applications
Pyridine5.2Acts as a base and a nucleophilic catalyst.Standard sulfonylation reactions.[6]
Triethylamine (TEA)10.7Common, inexpensive organic base.Standard sulfonylation reactions.[6]
N,N-Diisopropylethylamine (DIPEA)10.7Sterically hindered, non-nucleophilic base.Useful for sterically sensitive substrates.[6]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)13.5Strong, non-nucleophilic base.For less reactive amines.[4]

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a general sulfonylation reaction with 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride and a primary amine.

General Protocol for the Sulfonylation of a Primary Amine
  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Dissolve the primary amine (1.1 equivalents) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM) under an inert atmosphere.

  • Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Dissolve 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes.[8]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).

  • Workup:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Experimental Workflow Start Start Preparation Preparation (Dry Glassware, Inert Atmosphere, Dissolve Amine and Base) Start->Preparation Reaction Reaction (Cool to 0°C, Dropwise Addition of Sulfonyl Chloride, Monitor) Preparation->Reaction Workup Workup (Quench, Extract, Wash, Dry) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification End Pure Product Purification->End

Caption: A step-by-step experimental workflow for sulfonylation.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to accelerate the reaction?

A1: Yes, microwave-assisted synthesis can be an effective method for accelerating sulfonylation reactions, especially for less reactive substrates.[4] However, it is important to carefully control the temperature to avoid decomposition of the starting materials or product.

Q2: Are there alternative reagents to sulfonyl chlorides for this transformation?

A2: Yes, sulfonyl fluorides are sometimes used as they can be more stable and less prone to hydrolysis.[10] Additionally, there are methods for the synthesis of sulfonamides directly from sulfonic acids or their salts, which can be advantageous in certain situations.[11]

Q3: How does the electronic nature of the substituent on the amine or alcohol affect the reaction?

A3: Electron-donating groups on the nucleophile will increase its nucleophilicity and generally lead to a faster reaction. Conversely, electron-withdrawing groups will decrease nucleophilicity and may require more forcing reaction conditions.

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the consumption of the starting materials and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the reaction progress and the presence of any side products.

References

  • Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Chemical Sulfation of Small Molecules – Advances and Challenges - PMC. Available at: [Link]

  • Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency - Industry News - ASIA Chemical. Available at: [Link]

  • Recent advances in the sulfonylation reactions using potassium/sodium metabisulfite - Chemical Communications (RSC Publishing). Available at: [Link]

  • Sulfonyl chloride – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Optimization of the conditions of the sulfonylation reaction. - ResearchGate. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]

  • A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols | Request PDF - ResearchGate. Available at: [Link]

  • Sulfonylation reaction between tertiary amines and aryl sulfonyl... - ResearchGate. Available at: [Link]

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchGate. Available at: [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) - YouTube. Available at: [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Organic Letters - ACS Publications. Available at: [Link]

  • 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride | C10H8ClNO2S2 - PubChem. Available at: [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - ACS Publications. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. Available at: [Link]

  • EP0983982A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides - Google Patents.
  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available at: [Link]

  • Recent advances in sulfonylation reactions using potassium/sodium metabisulfite - Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Available at: [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - DSpace@MIT. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available at: [Link]

  • 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-sulfonyl chloride - MySkinRecipes. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. Available at: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

Sources

challenges in the synthesis of substituted thiazole sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support)
Ticket Subject: Troubleshooting Synthesis & Stability of Substituted Thiazole Sulfonyl Chlorides

Introduction: The "Ghost Product" Phenomenon

Welcome to the Technical Support Hub. If you are reading this, you have likely encountered the "Ghost Product" phenomenon: your LCMS showed the product peak during the reaction, but after work-up and concentration, you were left with a black tar or a hydrolyzed sulfonic acid.

Thiazole sulfonyl chlorides are notoriously unstable compared to their phenyl or thiophene counterparts. The electron-deficient nature of the thiazole ring, combined with the high reactivity of the sulfonyl chloride moiety, creates a perfect storm for SO₂ extrusion (decomposition to chlorothiazole) and rapid hydrolysis .

This guide addresses the three most common support tickets we receive regarding this chemistry.

Ticket #1: Route Selection – "The Sandmeyer Route Failed"

User Issue: "I tried converting 2-aminothiazole to the sulfonyl chloride using NaNO₂/SO₂/CuCl₂ (Meerwein/Sandmeyer), but the yield is <10% and the product is impure."

Root Cause Analysis: The diazonium salts of 2-aminothiazoles are exceptionally unstable. Unlike phenyl diazonium salts, which can often be stirred at 0°C, thiazole diazonium species rapidly decompose or couple with unreacted starting material. Furthermore, the harsh acidic conditions required often degrade the thiazole ring.

The Fix: Switch to Oxidative Chlorination Unless you have no other choice, abandon the diazonium route . The industry standard for high-yield synthesis of thiazole sulfonyl chlorides is the Oxidative Chlorination of 2-mercaptothiazoles (thiols) .

Decision Matrix: Selecting Your Synthetic Route

RouteSelection Start Starting Material Available? Amino 2-Aminothiazole Start->Amino Thiol 2-Mercaptothiazole Start->Thiol H Unsubstituted Thiazole Start->H Diazo Diazonium Salt (Unstable) Amino->Diazo Sandmeyer (Risk High) Convert Convert Amino->Convert Convert to Thiol (Sandmeyer-Thiol) OxChlor Sulfonyl Chloride Product Thiol->OxChlor Oxidative Chlorination (Recommended) Lithiation Lithiation H->Lithiation Lithiation/SO2/NCS (Cryogenic -78°C) Fail Low Yield / Tar Diazo->Fail Decomposition Convert->Thiol Better Route Lithiation->OxChlor

Figure 1: Strategic decision tree for thiazole sulfonyl chloride synthesis. The green path (Thiol oxidation) offers the highest probability of success.

Ticket #2: Protocol Optimization – "How do I perform Oxidative Chlorination without over-oxidation?"

User Issue: "I am using chlorine gas (


) in acetic acid. The reaction is violent, and I see ring cleavage byproducts."

Technical Insight: Direct chlorination with


 gas is difficult to control on a lab scale. It creates local hot spots that accelerate the decomposition of the formed sulfonyl chloride.

The Fix: Use N-Chlorosuccinimide (NCS) or


 
These reagents provide a controlled release of "Cl+" equivalents, preventing the "runaway" exotherms associated with gas bubbling.
Recommended Protocol: The NCS/HCl Method

Validated for 2-mercaptothiazoles.[1]

Reagents:

  • Substituted 2-mercaptothiazole (1.0 eq)[1]

  • N-Chlorosuccinimide (NCS) (3.0 - 3.5 eq)[1]

  • 2M HCl (aq) / Acetonitrile (1:5 ratio)

  • Temperature: Maintain < 10°C internal

Step-by-Step Protocol:

  • Dissolution: Suspend the thiol in Acetonitrile (ACN). Cool to 0°C.

  • Acidification: Add the 2M HCl. The mixture may remain a suspension.

  • Controlled Addition: Add NCS portion-wise over 20 minutes. Do not dump it all at once. The reaction is exothermic.

  • Monitoring: Monitor by TLC/LCMS. The thiol (

    
    ) converts to the disulfide (
    
    
    
    ) first, then to the sulfonyl chloride (
    
    
    ).
    • Critical Checkpoint: If you see the disulfide persisting, add 0.5 eq more NCS.

  • Quench: Dilute with ice-cold water. Extract immediately with cold Dichloromethane (DCM).

Comparison of Oxidative Methods
MethodReagentsProsCons
Gas Chlorination

Cheap, scalable for kg-scale.[1]Hard to control exotherm; requires specialized gas handling; often cleaves rings.
NCS Oxidation

Mildest conditions ; easy stoichiometry control; high functional group tolerance.NCS is more expensive; succinimide byproduct removal required.
Peroxide/Thionyl

Extremely fast; generates high-purity product.[1]Violent reaction if not cooled strictly; incompatible with oxidizable groups (alkenes, sulfides).

Ticket #3: Stability & Storage – "My product turned into a solid acid overnight."

User Issue: "I isolated the oil, put it in the fridge, and the next day it was a crystalline solid that didn't react with my amine."

Root Cause Analysis: You likely observed hydrolysis to the sulfonic acid (


).[1][2] Thiazole sulfonyl chlorides are hygroscopic and autocatalytic in their decomposition. trace HCl produced from hydrolysis catalyzes further decomposition.

The Fix: The "Use-Immediately" Rule & Buffer Wash

Troubleshooting Workflow: Work-up & Storage
  • Speed is Key: Never leave the reaction stirring "overnight" once conversion is complete.

  • The Bicarbonate Wash:

    • Controversial Step: Many protocols suggest washing the organic layer with sat.

      
      .
      
    • Warning: While this neutralizes acid (stabilizing the product), aqueous base also hydrolyzes the sulfonyl chloride.

    • Technique: Perform a rapid cold wash (< 30 seconds contact time) with ice-cold 5%

      
      , separate immediately, and dry over 
      
      
      
      (not
      
      
      , as MgSO4 is a faster drying agent).
  • Storage:

    • If you must store it: Dissolve in dry DCM, store at -20°C.[1]

    • Do not store neat unless crystallized and verified dry.

    • Best Practice: React immediately (One-Pot telescoping) with the amine/nucleophile.[1]

Mechanism of Instability (Why Thiazoles are Special)

Instability cluster_0 Decomposition Pathways SC Thiazole-SO2-Cl Hydrolysis Hydrolysis (+H2O) --> Sulfonic Acid (R-SO3H) SC->Hydrolysis Moisture/Acid Extrusion SO2 Extrusion (Thermal) --> Chlorothiazole (R-Cl) + SO2 SC->Extrusion Heat (>25°C)

Figure 2: Primary decomposition pathways.[1] Note that SO2 extrusion is unique to heteroaromatic sulfonyl chlorides and can occur even in the absence of water.

FAQs

Q: Can I use thionyl chloride (


) to convert a thiazole sulfonic acid to the chloride? 
A:  Generally, no . Thiazole sulfonic acids are zwitterionic and very high melting. They often char/decompose before reacting with thionyl chloride. The oxidative route from the thiol is far superior because it bypasses the sulfonic acid entirely.

Q: My thiazole has a 2-amino group. Can I make the 5-sulfonyl chloride? A: You must protect the amine first (e.g., Acetyl or Boc). A free amine will react with the sulfonyl chloride either intermolecularly (polymerization) or intramolecularly. Furthermore, the free amine makes the ring too electron-rich, leading to over-chlorination on the ring carbons.

Q: I see a spot on TLC that doesn't move (baseline). What is it? A: That is almost certainly the sulfonic acid (hydrolysis product). If this spot grows during workup, your drying or concentration steps are too slow or too wet.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using

    
    .[1] The Journal of Organic Chemistry, 74(24), 9287–9291. 
    
  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).[3] A Simple and Efficient Synthesis of Sulfonyl Chlorides from Thiols and Disulfides.[3][4] Synthesis, 2006(24), 4131–4134.

  • Burckhardt, S. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.[5][6][7] (Note: Validates the instability of thiazole-2-sulfonyl chloride specifically).

  • Organic Chemistry Portal. Synthesis of Sulfonyl Chlorides. (General overview of oxidative methods).

Sources

decomposition pathways of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride .[1][2] It is designed to troubleshoot the notorious instability of heteroaryl sulfonyl chlorides.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket Subject: Decomposition Pathways & Stabilization Protocols for 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride.[1][2]

Executive Summary: The "Thiazole Trap"

The Core Problem: Researchers often report that 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride turns into a "sticky dark paste" or a "non-reactive white solid" during storage or reaction.[1][2] This is not necessarily user error; it is a fundamental property of 5-membered heteroaryl sulfonyl chlorides .[1]

The Chemistry: Unlike stable phenyl sulfonyl chlorides, the thiazole core is electron-rich.[2] The 5-position is particularly sensitive.[1] The sulfonyl group (


) is a strong electron-withdrawing group, creating a "push-pull" tension that makes the C–S bond fragile.[1]
  • Moisture Sensitivity: High.[2] Rapidly hydrolyzes to sulfonic acid (the "white solid").

  • Thermal Instability: High.[2] Extrudes

    
     to form 5-chlorothiazole (the "dark oil/tar").[1]
    

Decomposition Pathways (Visualized)

The following diagram illustrates the two primary failure modes: Hydrolysis (Storage Failure) and Desulfonylation (Reaction Failure).

Decomposition_Pathways Start 4-methyl-2-phenyl- 1,3-thiazole-5-sulfonyl chloride (Reagent) SulfonicAcid Thiazole-5-sulfonic Acid (White Solid Precipitate) NON-REACTIVE Start->SulfonicAcid Hydrolysis (Fast) HCl HCl (Gas) Start->HCl Byproduct Transition Radical/Ion Pair Intermediate Start->Transition Thermal Extrusion Water Trace H₂O (Atmospheric Moisture) Water->SulfonicAcid Heat Heat (>40°C) (Thermal Stress) Heat->Transition ChloroThiazole 5-Chloro-4-methyl- 2-phenylthiazole (Dark Oil/Tar) Transition->ChloroThiazole Recombination SO2 SO₂ (Gas) Transition->SO2 Loss of Gas

Figure 1: The dual decomposition pathways.[1] Note that hydrolysis is often autocatalytic due to HCl generation, while desulfonylation is irreversible.[2]

Troubleshooting Guides (FAQs)

Case #1: "My reagent turned into a rock-hard white solid."

Diagnosis: Hydrolytic Decomposition. You have likely generated 4-methyl-2-phenyl-1,3-thiazole-5-sulfonic acid .[1][2]

  • The Cause: Exposure to atmospheric moisture. Sulfonyl chlorides react with water to form sulfonic acids and HCl.[2] The HCl generated catalyzes further decomposition.

  • Verification: Run an LC-MS.

    • Expected Mass:

      
       will be 
      
      
      
      (Sulfonic acid) instead of the expected methyl ester or amide product. The chlorine isotope pattern (3:1) will be missing.
  • The Fix:

    • Storage: Must be stored under Argon/Nitrogen at -20°C.

    • Rescue? No. The sulfonic acid is extremely difficult to convert back to the chloride without harsh conditions (e.g.,

      
      ) that usually destroy the thiazole ring. Discard and buy fresh. 
      
Case #2: "The reaction turned black and bubbled, yielding a neutral oil."

Diagnosis: Thermal Desulfonylation (


 Extrusion). 
You have synthesized 5-chloro-4-methyl-2-phenyl-1,3-thiazole .
  • The Cause: Reaction temperature was too high. Thiazole-5-sulfonyl chlorides have a lower thermal ceiling than phenyl analogs.[1][2]

  • Mechanism: The C–S bond cleaves, releasing ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     gas (the bubbling). The remaining thiazole radical/cation recombines with the chloride ion.
    
  • Verification:

    • NMR: Look for the loss of the sulfonyl moiety.[3][4][5] The product will look very similar to the starting material but will be chemically inert to amines.

    • Mass Spec: Mass will be

      
       (Loss of 
      
      
      
      ).[1]
  • The Fix:

    • Strict Temperature Control: Never heat the reaction above 35°C .

    • Addition Protocol: Add the amine to the sulfonyl chloride at 0°C , then slowly warm to room temperature. Do not reflux.[2]

Case #3: "Low yields during sulfonamide coupling (Aminolysis)."

Diagnosis: Competitive Hydrolysis or Side Reactions. [2]

  • The Cause: Using nucleophilic solvents or wet bases.

  • Protocol Optimization:

ParameterRecommendationScientific Rationale
Solvent DCM (Anhydrous) or THF Avoid nucleophilic solvents like alcohols (forms sulfonates) or water (forms acid).[1]
Base DIPEA or

(solid)
Pyridine can sometimes promote desulfonylation via nucleophilic catalysis.[1]
Stoichiometry Excess Amine (1.2 eq)The sulfonyl chloride is the limiting reagent due to its instability.
Quench Acidic Workup (HCl)Removes excess amine; the sulfonamide is stable to acid.

Standard Operating Procedure (SOP) for Coupling

Follow this workflow to minimize decomposition.

SOP_Workflow Step1 1. Preparation Dry DCM, Argon atmosphere. Cool to 0°C. Step2 2. Dissolution Dissolve Sulfonyl Chloride in DCM at 0°C. Step1->Step2 Step3 3. Addition Add Amine + Base (DIPEA) dropwise over 10 mins. Step2->Step3 Step4 4. Monitoring Stir at 0°C for 1h. Warm to RT only if needed. Step3->Step4 Step5 5. QC Check (TLC/LCMS) Is SM consumed? Step4->Step5 Success Proceed to Workup (Wash with 1N HCl) Step5->Success Yes Fail STOP. Check for Hydrolysis (Acid) or Desulfonylation (Chloride). Step5->Fail No

Figure 2: Optimized coupling workflow. Maintaining 0°C during the initial mixing is critical to suppress SO2 extrusion.

References & Authority[2][4][5][6][7][8][9][10][11]

The instability of heteroaryl sulfonyl chlorides is a documented phenomenon in process chemistry. The protocols above are derived from the following authoritative sources:

  • General Stability of Heteroaryl Sulfonyl Halides:

    • Source: This comprehensive study details that 5-membered heteroaromatic sulfonyl chlorides (specifically thiazoles) are significantly less stable than their 6-membered counterparts (pyridines) or phenyl analogs.[1] It highlights the rapid hydrolysis and thermal extrusion of

      
      .
      
    • Citation: Grygorenko, O. O., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."[2] ChemRxiv (Preprint) / Journal of Organic Chemistry (Related works).

    • (Search: "Stability of Heteroaromatic Sulfonyl Chlorides")[1]

  • Desulfonylation Mechanisms:

    • Source: Reviews on radical and ionic desulfonylation highlight that electron-deficient heterocycles facilitate the loss of

      
       to form the corresponding halide.
      
    • Citation:Chemical Reviews 2021, "Desulfonylation via Radical Process: Recent Developments in Organic Synthesis."[2]

    • [1]

  • Thiazole Synthesis & Reactivity:

    • Source: Specific handling of 4-methyl-2-phenyl-thiazole derivatives often requires low-temperature nucleophilic substitutions to preserve the ring functionality.[1][2]

    • Citation:Molecules / MDPI, "Synthesis and properties of thiazole derivatives."[2]

    • [1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride before handling.

Sources

Technical Support Center: Purification of 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile and highly reactive class of compounds. The inherent reactivity of the sulfonyl chloride moiety, while essential for its synthetic utility, presents unique challenges in purification. This document provides in-depth, experience-based answers to common issues, detailed protocols, and the rationale behind each step to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of impurity in my crude 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride product?

The most common impurity is the corresponding 4-methyl-2-phenyl-1,3-thiazole-5-sulfonic acid. This results from the hydrolysis of the highly reactive sulfonyl chloride group upon contact with water.[1] Sulfonyl chlorides are susceptible to hydrolysis, and even trace amounts of moisture in solvents, reagents, or glassware, or exposure to atmospheric humidity during workup, can lead to the formation of this byproduct.[2] Sulfonic acids are strong, non-volatile acids that can interfere with subsequent reactions and complicate purification.[3]

Q2: My crude product is a sticky oil or gum, but I expect a solid. What happened?

This is a frequent observation and is typically caused by the presence of the sulfonic acid hydrolysis product. While the pure sulfonyl chloride is often a crystalline solid, the sulfonic acid can be a viscous liquid or a low-melting solid.[3] When mixed, they can form a eutectic mixture or an amorphous gum that is difficult to handle and resistant to crystallization. The key to obtaining a solid product is the efficient removal of this sulfonic acid impurity.

Q3: Can I use column chromatography on silica gel to purify my thiazole sulfonyl chloride derivative?

Yes, but with significant caution. Standard silica gel contains adsorbed water and has a slightly acidic surface, both of which can promote the hydrolysis of the sulfonyl chloride on the column. This can lead to significant yield loss and streaking of the product during elution. If chromatography is necessary, the following precautions are essential:

  • Use Anhydrous Conditions: Dry the silica gel in a vacuum oven before use and run the column with anhydrous solvents.

  • Work Quickly: Do not let the product sit on the column for an extended period.

  • Solvent Choice: Use a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) and gradually increase polarity to elute your product.[4]

For many applications, a well-executed recrystallization is a more robust and scalable method for purifying solid sulfonyl chlorides.[1]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the workup and purification stages, providing direct causes and actionable solutions.

Issue 1: Significant Yield Loss After Aqueous Workup

Q: I've quenched my reaction mixture and performed an aqueous wash with sodium bicarbonate, but my isolated yield is much lower than expected. Where did my product go?

A: This issue points to two primary culprits: product hydrolysis during the wash or inefficient extraction.

  • Causality (Hydrolysis): The sulfonyl chloride group is sensitive to hydrolysis, especially under basic conditions or with prolonged exposure to water.[1] While a bicarbonate wash is necessary to remove the acidic sulfonic acid byproduct, extended contact or vigorous stirring at room temperature can hydrolyze the desired product itself.[5]

  • Causality (Extraction): If the organic solvent used for extraction is not appropriate or if an insufficient volume is used, the product may remain in the aqueous layer or get trapped in an emulsion.[1]

Troubleshooting Steps:

  • Minimize Contact Time: Perform all aqueous washes quickly and at low temperatures (e.g., in an ice bath).[1]

  • Use a Mild Base: Use a saturated sodium bicarbonate (NaHCO₃) solution rather than a stronger base like sodium hydroxide (NaOH) to minimize base-promoted hydrolysis of your product.

  • Efficient Extraction: Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions (e.g., 3x with smaller volumes) to ensure complete recovery from the aqueous phase.[1]

  • Break Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break the layers apart.[1]

Issue 2: Persistent Impurities After Recrystallization

Q: I've recrystallized my product, but my NMR or TLC still shows the presence of a significant impurity. How can I improve the purity?

A: This indicates that the chosen recrystallization solvent system is not optimal for selectively precipitating the desired compound while leaving impurities in the mother liquor.

  • Causality (Co-precipitation): If the impurity has a similar solubility profile to the product in the chosen solvent, it may co-precipitate. This is common if the impurity is structurally very similar, such as a diaryl sulfone byproduct formed during the initial chlorosulfonation reaction.[1]

  • Causality (Incomplete Removal of Sulfonic Acid): If the preceding aqueous workup was not thorough, residual sulfonic acid can inhibit proper crystal formation.

Troubleshooting Steps:

  • Solvent Screening: The ideal recrystallization solvent should fully dissolve the crude product at an elevated temperature but provide very low solubility for the product at low temperatures, while keeping the impurities dissolved. Screen a range of non-polar, anhydrous solvents like hexanes, cyclohexane, toluene, or mixtures thereof.[1]

  • Pre-Purification Wash: Before recrystallization, dissolve the crude product in a suitable organic solvent (like dichloromethane) and wash it again thoroughly with cold, saturated NaHCO₃ solution to ensure all acidic impurities are removed. Dry the organic layer completely with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before proceeding.

  • Consider a Second Purification Method: If recrystallization fails to remove a persistent neutral impurity, flash column chromatography under anhydrous conditions may be necessary.

Decision-Making Workflow for Purification

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the nature of the crude product.

Purification_Workflow Start Crude Product (Post-Reaction) Aqueous_Workup Perform Cold Aqueous Workup (H₂O, sat. NaHCO₃, Brine) Start->Aqueous_Workup Check_State Analyze Physical State of Organic Residue Aqueous_Workup->Check_State Solid Crystalline Solid Check_State->Solid Solid Oil Oil or Gum Check_State->Oil Oil Recrystallize Proceed to Recrystallization (Anhydrous Non-Polar Solvent) Solid->Recrystallize Re_Wash Re-dissolve in DCM/EtOAc & Repeat NaHCO₃ Wash Oil->Re_Wash Check_Purity Check Purity (TLC, NMR, LCMS) Recrystallize->Check_Purity Re_Wash->Check_State Pure Product is Pure Check_Purity->Pure >98% Pure Impure Impurities Remain Check_Purity->Impure <98% Pure Chromatography Anhydrous Column Chromatography Impure->Chromatography Chromatography->Pure

Caption: A decision tree for purifying thiazole sulfonyl chloride derivatives.

Detailed Experimental Protocols

Protocol 1: Robust Aqueous Workup

This protocol is designed to efficiently remove acidic byproducts while minimizing hydrolysis of the target sulfonyl chloride.

  • Quenching: After the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath. Slowly pour the mixture into a beaker containing a stirred mixture of crushed ice and water.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Collect the organic layer. Perform at least two more extractions of the aqueous layer to ensure complete recovery.

  • Bicarbonate Wash: Combine the organic extracts and wash them with cold, saturated sodium bicarbonate solution.[6] Vent the separatory funnel frequently as CO₂ gas will evolve. This step neutralizes and removes the sulfonic acid impurity.

  • Brine Wash: Wash the organic layer with cold brine (saturated NaCl solution).[6] This helps to remove residual water and break any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the water bath above 40 °C to prevent thermal degradation.

Protocol 2: Recrystallization of Solid Thiazole Sulfonyl Chlorides

This protocol is the preferred method for achieving high purity for solid derivatives.

  • Solvent Selection: Choose a suitable anhydrous, non-polar solvent (e.g., cyclohexane, toluene, or a mixture of hexanes and ethyl acetate). The ideal solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude solid in an oven-dried flask. Add the minimum amount of the chosen solvent to dissolve the solid at reflux temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold, fresh solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Common Impurities and Their Characteristics

The following table summarizes common impurities encountered.

ImpurityTypical SourceAnalytical Signature (¹H NMR)Removal Method
4-Methyl-2-phenyl-1,3-thiazole-5-sulfonic acid Hydrolysis of the sulfonyl chlorideA broad, exchangeable singlet (often >10 ppm). May cause slight downfield shifts in adjacent protons.Aqueous wash with saturated NaHCO₃ solution.[6]
Starting Thiazole Incomplete reactionSignals corresponding to the unreacted starting material.Column chromatography or recrystallization.
Diaryl Sulfone Byproducts Side reaction during chlorosulfonationComplex aromatic signals, often overlapping with the product. Lacks the reactive sulfonyl chloride group.Recrystallization or column chromatography.[1]
Residual Solvents Incomplete dryingCharacteristic signals (e.g., ~2.50 ppm for DMSO, ~7.26 ppm for CHCl₃).Drying under high vacuum.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
  • Weit, F. L. (1961). Purification of p (nu-acetyl amino) benzene sulfonyl chloride. U.S.
  • Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]

  • Bolm, C., & Hildebrand, J. P. (2000). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 65(6), 1697-1705. [Link]

  • Wikipedia. (n.d.). Sulfonic acid. [Link]

  • BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up.
  • Rao, J. B., et al. (2011). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacterial. International Journal of Pharmaceutical Sciences and Drug Research, 3(3), 244-246. [Link]

Sources

solvent effects on the reactivity of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Product: 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride

CAS: 690632-88-3 | Molecular Weight: 273.76 g/mol

Introduction: The Physicochemical Context

Welcome to the Technical Support Center. This guide addresses the specific reactivity profile of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride . Unlike simple benzenesulfonyl chlorides, this heterocyclic scaffold possesses unique electronic properties that make solvent selection critical for yield optimization.

The thiazole ring is electron-deficient, rendering the sulfonyl chloride highly electrophilic. However, the 2-phenyl substituent adds steric bulk and conjugation, while the 4-methyl group provides weak electron donation. The interplay of these factors means that solvent polarity and proticity dictate the competition between the desired aminolysis (sulfonamide formation) and the parasitic hydrolysis (sulfonic acid formation).

Module 1: Solubility & Stability Profile

User Question:Which solvents are compatible with this compound for stock solutions?

Technical Insight: This compound is a lipophilic aromatic heterocycle. It requires organic solvents with moderate-to-high dielectric constants to dissolve but must be kept strictly anhydrous to prevent degradation.

Solubility & Stability Matrix

Solvent ClassRecommended SolventsStability RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh (Preferred)Excellent solubility. Low boiling point allows easy workup. Must be dried over molecular sieves.
Polar Aprotic THF, Acetonitrile (MeCN), Ethyl AcetateModerate Good for reaction rates. THF can retain water; ensure it is anhydrous/stabilized. MeCN accelerates kinetics.
Polar Aprotic (High) DMF, DMSOLow (Use with Caution)High solubility, but difficult to remove. Hygroscopic nature often introduces water, causing rapid hydrolysis.
Protic Methanol, Ethanol, WaterZero (Prohibited)DO NOT USE. Immediate solvolysis/hydrolysis occurs, converting the chloride to the unreactive sulfonic acid.
Non-Polar Hexanes, PentanePoor Compound will likely precipitate or form a gum.

Module 2: Reactivity & Solvent Effects[1][2]

User Question:Why does the reaction rate change drastically between DCM and Acetonitrile?

Mechanistic Explanation: The reaction of sulfonyl chlorides with nucleophiles (amines/alcohols) follows an associative


-like mechanism . The transition state (TS) involves a trigonal bipyramidal geometry where the sulfur atom is hypervalent.
  • Charge Separation: The transition state is highly polar (charge development on the nucleophile and the leaving group).

  • Solvent Polarity: Solvents with a higher dielectric constant (like Acetonitrile,

    
    ) stabilize this charged transition state more effectively than lower polarity solvents (like DCM, 
    
    
    
    ), significantly increasing the reaction rate (
    
    
    ).
  • The Trade-off: While polar solvents increase the rate, they also increase the nucleophilicity of adventitious water, accelerating the competing hydrolysis reaction.

Visualizing the Mechanism

The following diagram illustrates the transition state stabilization and the competitive pathways.

ReactionMechanism Substrate Thiazole Sulfonyl Chloride TS Transition State (Trigonal Bipyramidal) Highly Polar Substrate->TS + Nu Nu Nucleophile (Amine/Alcohol) Nu->TS Product Sulfonamide (Desired) TS->Product Major Path Byproduct Sulfonic Acid (Hydrolysis) TS->Byproduct + H2O (Trace) PolarSolvent Polar Aprotic Solvent (MeCN, DMF) Stabilizes TS PolarSolvent->TS Lowers Activation Energy NonPolarSolvent Low Polarity Solvent (DCM) Slower Rate NonPolarSolvent->TS Less Stabilization

Caption: Figure 1. Associative mechanism showing how solvent polarity stabilizes the transition state, influencing the ratio of productive aminolysis vs. hydrolytic degradation.

Module 3: Troubleshooting & Optimization

User Question:I am observing low yields and a solid precipitate that isn't my product. What is happening?

Diagnosis: The precipitate is likely the sulfonic acid derivative (hydrolysis product) or the amine hydrochloride salt .

Troubleshooting Guide:

  • The "Moisture" Vector:

    • Issue: Even "anhydrous" solvents can absorb moisture from the air.

    • Fix: Use freshly distilled solvents or those stored over 3Å molecular sieves.

    • Check: If using a hygroscopic base (like TEA or DIPEA), ensure it is dry.

  • The "Base" Factor:

    • Issue: The reaction generates HCl. If the HCl is not scavenged, it protonates the amine nucleophile, rendering it unreactive.

    • Fix: Use >2 equivalents of base (e.g., Pyridine, Triethylamine) or use a "Schotten-Baumann" biphasic system (DCM + Aqueous Na2CO3) if the sulfonyl chloride is relatively stable to water (fast stirring required).

  • The "Thiazole" Specifics:

    • Issue: The nitrogen in the thiazole ring can theoretically act as a nucleophile, causing self-polymerization in concentrated solutions.

    • Fix: Dilute the reaction (0.1 M - 0.2 M). Add the sulfonyl chloride slowly to the amine solution at 0°C.

Decision Tree: Optimization Workflow

Troubleshooting Start Problem: Low Yield / Impurities CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS Result1 Mass = Product + 17 (Sulfonic Acid) CheckLCMS->Result1 Result2 Starting Material Remains CheckLCMS->Result2 Result3 Complex Mixture (Decomposition) CheckLCMS->Result3 Sol1 Cause: Hydrolysis Action: Dry Solvents, Switch to DCM, Lower Temp Result1->Sol1 Sol2 Cause: Low Reactivity Action: Switch to MeCN, Add Catalyst (DMAP) Result2->Sol2 Sol3 Cause: Side Reactions Action: Dilute Reaction, Inverse Addition Result3->Sol3

Caption: Figure 2. Troubleshooting logic flow for identifying solvent-based failure modes in thiazole sulfonylation.

Standardized Solvent Screening Protocol

Objective: Determine the optimal solvent system for a specific amine nucleophile.

  • Preparation:

    • Prepare 3 vials containing 1.0 eq of the amine and 2.5 eq of DIPEA.

    • Add Solvent A (DCM), Solvent B (THF), and Solvent C (Acetonitrile) to respective vials (conc. 0.1 M).[1]

  • Initiation:

    • Cool all vials to 0°C.

    • Add 1.1 eq of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (dissolved in minimal solvent) dropwise.

  • Monitoring:

    • Warm to Room Temperature (RT).

    • Sample at T=15 min and T=2 hours.

    • Quench with MeOH before LC-MS analysis.

  • Selection Criteria:

    • High Conversion (>90%) + Low Hydrolysis (<5%) = Ideal Solvent .

    • High Conversion + High Hydrolysis = Solvent too wet or too polar .

References

  • Rogne, O. (1972). Kinetics of the Hydrolysis of Sulfonyl Chlorides. Journal of the Chemical Society, Perkin Transactions 2.

  • Kice, J. L. (1968). Nucleophilic Substitution at Sulfur. Advances in Physical Organic Chemistry.

  • PubChem. (2024). Compound Summary: 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride.[1] National Library of Medicine.

  • Gordon, I. M., Maskill, H., & Ruasse, M. F. (1989). Sulfonyl Transfer Reactions. Chemical Society Reviews.[2]

Sources

catalyst selection for reactions involving 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Reagent Code: MPTSC-5 Application: Sulfonylation of amines/alcohols for medicinal chemistry (e.g., kinase inhibitors, antivirals).[1]

Executive Summary & Reagent Profile[2][3][4][5]

4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride is a highly electrophilic heteroaromatic building block.[1] Unlike simple benzenesulfonyl chlorides, the thiazole core renders the C5-sulfonyl group electronically distinct.

  • Electronic Environment: The 1,3-thiazole ring is electron-rich, but the sulfonyl group at C5 is electron-withdrawing.[1] The adjacent methyl group at C4 provides slight steric shielding, which can impede attack by bulky nucleophiles.

  • Critical Sensitivity: High susceptibility to hydrolysis.[1][2] The resulting sulfonic acid is water-soluble and often mistaken for product or lost during aqueous workup.

  • Thermal Stability: Moderate.[1] Prolonged heating (

    
    ) can lead to decomposition or desulfonylation.[1]
    

Catalyst Selection Matrix

User Directive: Select your catalyst system based on the nucleophile's profile.[1] Do not use a "one-size-fits-all" approach.

Catalyst / Base SystemRoleBest For...Operational Notes
Pyridine (Solvent/Base) Acid Scavenger & Weak NucleophilePrimary Aliphatic Amines (Unencumbered).[1]Standard condition. Pyridine acts as both solvent and base.[1] Excess is easily removed by acidic wash (1M HCl).[1]
TEA / DIPEA (1.2 eq) Acid ScavengerSimple Primary Amines in non-basic solvents (DCM, THF).[1]Use when the substrate is acid-sensitive.[1] Warning: These are non-nucleophilic; reaction kinetics will be slow for hindered substrates.[1]
DMAP (5-10 mol%) + Base Nucleophilic Catalyst Anilines, Secondary Amines, Alcohols. CRITICAL. Accelerates reaction by

fold.[1] Forms a reactive

-sulfonylpyridinium intermediate.[1]
NaH / LiHMDS Deprotonating AgentAmides, Sulfonamides, Indoles. Required for forming

-sulfonyl bonds on weak nucleophiles (

).[1] Must be done at

to prevent side reactions.

Mechanistic Insight: Why DMAP is Essential

The "Methyl Effect": The methyl group at position C4 of the thiazole ring creates an ortho-like steric effect relative to the C5-sulfonyl group. While primary amines can bypass this, secondary amines or bulky anilines struggle to attack the sulfur atom directly.

The Solution: DMAP (4-Dimethylaminopyridine) attacks the sulfonyl chloride first, displacing the chloride.[1] The resulting


-sulfonylpyridinium salt  is:
  • More electrophilic (cationic charge).[1]

  • Less sterically hindered (the DMAP extends the electrophilic center away from the thiazole ring).

  • A better leaving group than chloride.[1]

Visualization: Catalytic Cycle

DMAP_Mechanism Start Thiazole-SO2-Cl (Substrate) Inter [Thiazole-SO2-DMAP]+ (Activated Intermediate) Start->Inter Fast Attack (-Cl-) DMAP DMAP (Catalyst) DMAP->Inter Catalytic Entry Prod Thiazole-SO2-NH-R (Sulfonamide) Inter->Prod Nucleophilic Attack Nuc R-NH2 (Nucleophile) Nuc->Prod Prod->DMAP Regeneration

Caption: The DMAP catalytic cycle bypasses the steric hindrance of the C4-methyl group by forming a highly reactive, extended electrophile.[1]

Troubleshooting Guide

Issue A: "I see the starting material disappearing, but no product forms."

Diagnosis: Hydrolysis. The sulfonyl chloride has reacted with adventitious water to form 4-methyl-2-phenyl-1,3-thiazole-5-sulfonic acid .[1]

  • Verification: Check the aqueous layer of your workup.[1] The sulfonic acid is highly polar and water-soluble. It will not extract into DCM/EtOAc at neutral/basic pH.[1]

  • Fix:

    • Dry solvent (DCM distilled over

      
       or from a molecular sieve column).[1]
      
    • Oven-dry glassware.

    • Self-Validating Step: Add the sulfonyl chloride as a solution in dry DCM dropwise to the amine/base mixture, not the other way around. This ensures the scavenger base neutralizes HCl immediately.[1]

Issue B: "The reaction stalls at 50% conversion."

Diagnosis: HCl Poisoning / Pyridinium Salt Precipitation. As the reaction proceeds, HCl is generated.[3] If you are using Pyridine as a solvent, the pyridinium hydrochloride salt may precipitate and coat the stirring bar or encapsulate the reagents.

  • Fix:

    • Switch solvent to DCM and use 2.0 eq of DIPEA (Hünig's base) as the scavenger.[1] DIPEA salts are more soluble in organic solvents.[1]

    • Add 10 mol% DMAP . This will reactivate the remaining sulfonyl chloride.[1]

Issue C: "Dark/Black reaction mixture."[1]

Diagnosis: Thermal Decomposition. Thiazoles are generally stable, but electron-deficient thiazoles (due to the sulfonyl group) can undergo ring-opening or polymerization if heated aggressively in the presence of strong nucleophiles.[1]

  • Fix:

    • Keep reaction temperature

      
      .
      
    • Start at

      
       and warm to Room Temperature (RT) only.
      
    • Do not reflux.[1]

Troubleshooting Logic Tree

Troubleshooting Start Reaction Analysis CheckTLC Check TLC/LCMS Is SM consumed? Start->CheckTLC Yes Yes, SM Gone CheckTLC->Yes No No, SM Remains CheckTLC->No ProductCheck Is Product Peak Present? Yes->ProductCheck AddDMAP Add 10% DMAP Increase Temp to 35°C No->AddDMAP Hydrolysis Hydrolysis Detected (Sulfonic Acid formed) ProductCheck->Hydrolysis No Workup Proceed to Workup (Watch pH) ProductCheck->Workup Yes

Caption: Decision matrix for diagnosing reaction failures based on TLC/LCMS data.

Standard Operating Procedure (SOP)

Protocol: Synthesis of Sulfonamides using MPTSC-5

Reagents:

  • Amine substrate (1.0 equiv)[1][2]

  • 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (1.1 equiv)[1][4]

  • DCM (Anhydrous, 0.1 M concentration relative to amine)[1]

  • Pyridine (2.0 equiv) OR TEA (1.5 equiv) + DMAP (0.1 equiv)[1]

Step-by-Step:

  • Preparation: Charge an oven-dried flask with the Amine , Base , and DMAP (if using) in anhydrous DCM. Stir under Nitrogen/Argon.[1]

  • Cooling: Cool the mixture to

    
      (Ice bath). Why? This controls the exotherm and prevents immediate hydrolysis.
    
  • Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature naturally. Stir for 2–4 hours.

  • Checkpoint (Self-Validation): Spot TLC. If starting amine is visible after 4 hours, heat gently to

    
    .
    
  • Workup:

    • Dilute with DCM.[1]

    • Wash with 1M HCl (to remove Pyridine/DMAP and unreacted amine).[1]

    • Wash with Sat.

      
        (to remove hydrolyzed sulfonic acid byproducts).[1]
      
    • Dry over

      
       and concentrate.
      

Frequently Asked Questions (FAQs)

Q: Can I use water/THF mixtures? A: Generally, no.[1] While Schotten-Baumann conditions (Water/DCM biphasic) work for highly stable benzoyl chlorides, thiazole sulfonyl chlorides hydrolyze too fast.[1] Use anhydrous organic solvents.[1]

Q: My product is water-soluble. How do I purify it? A: If your sulfonamide contains polar groups (e.g., carboxylates), do not use the aqueous acid/base workup.[1] Instead, filter off the precipitated amine hydrochloride salts, concentrate the filtrate, and purify directly via Reverse-Phase Flash Chromatography (C18 column, Water/Acetonitrile gradient).[1]

Q: How do I store the sulfonyl chloride reagent? A: Store at


 under inert gas. If the solid turns from off-white to sticky/yellow, it has hydrolyzed.[1] Recrystallize from dry hexane/chloroform if necessary, or check purity by converting a small aliquot to the methyl ester (MeOH + Pyridine) and running NMR.[1]

References

  • Reactivity of Thiazole Sulfonyl Chlorides

    • Title: Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.[1]

    • Source: Molecules (MDPI), 2010.[1]

    • Context: Discusses optimal conditions (acetonitrile, room temp) for similar heterocyclic sulfonyl chlorides to avoid side products.
    • URL:[Link][1][2]

  • DMAP Catalysis Mechanism

    • Title: DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.[1]

    • Source: Beilstein Journal of Organic Chemistry, 2017.[1]

    • Context: Validates the -sulfonylpyridinium intermediate mechanism and DMAP's superiority over pyridine for hindered substr
    • URL:[Link]

  • General Sulfonamide Synthesis & Troubleshooting

    • Title: Synthesis of Sulfonamides (Synthetic Methods in Drug Discovery).[1][5]

    • Source: Royal Society of Chemistry (RSC), 2016.[1]

    • Context: Authoritative guide on preventing hydrolysis and handling sulfonyl chlorides.[1][6]

    • URL:[Link][1][7][8][2][4][5][6][9][10][11]

Sources

Technical Support Center: Workup Procedures for Reactions with 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the workup and purification of reactions involving this versatile reagent. As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address the specific issues you may face in the lab.

FAQs: General Handling and Reactivity

Q1: What is 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride, and what are its primary applications?

4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride is a key intermediate used in medicinal chemistry and agrochemical research.[1] Its sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that readily couples with primary or secondary amines to form stable sulfonamides, or with alcohols to form sulfonate esters.[1] This property makes it invaluable for synthesizing diverse molecular libraries for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] The thiazole moiety is a common feature in many biologically active compounds and approved drugs.[3][4][5]

Q2: How should I handle and store this reagent?

Like most sulfonyl chlorides, this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place, typically at 2-8°C.[1] Exposure to atmospheric moisture will lead to hydrolysis, converting the reactive sulfonyl chloride to the corresponding sulfonic acid, rendering it inactive for sulfonamide synthesis.[6][7] It is also classified as a corrosive substance that can cause severe skin burns and eye damage, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[8]

Q3: My reaction with an amine is complete, but I still have unreacted sulfonyl chloride. Why is it crucial to remove it before purification?

Leaving unreacted sulfonyl chloride in your crude product is problematic for several reasons:

  • Purification Difficulty: The sulfonyl chloride often has a polarity similar to the desired sulfonamide product, leading to co-elution during silica gel chromatography, which complicates isolation.[9]

  • Product Degradation: During concentration on a rotary evaporator, any residual water can hydrolyze the sulfonyl chloride to sulfonic acid and HCl, which could potentially degrade an acid-sensitive product.[6][10]

  • Reactivity: The unreacted reagent can react with other nucleophiles in subsequent steps if not removed.

  • Safety: It remains a reactive and hazardous compound.[8][9]

The most effective strategy is not just to separate it, but to chemically transform (quench) it into a compound with drastically different polarity, making separation trivial.[9]

Troubleshooting Guide: Reaction Workup & Purification

This section addresses specific problems you may encounter after your primary reaction is complete.

Issue 1: A significant amount of starting sulfonyl chloride is present after the aqueous workup.

Possible Cause: Inefficient hydrolysis (quenching) of the excess sulfonyl chloride.

Analysis: Sulfonyl chlorides can have decent hydrolytic stability, especially in biphasic systems (e.g., dichloromethane and water) where mass transfer is limited.[11] The hydrolysis reaction, while thermodynamically favorable, can be kinetically slow without proper conditions.

Solutions:

  • Increase Interfacial Area: After adding the aqueous quenching solution, ensure vigorous stirring for at least 30-60 minutes.[10] Inadequate mixing is a common cause of incomplete quenching in two-phase systems.

  • Use a Basic Quench: Hydrolysis is significantly accelerated by a base.[7][10] Using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) will rapidly convert the sulfonyl chloride to its corresponding sulfonate salt.[10] This salt is highly water-soluble and will be easily removed in the aqueous layer.

  • Add a Phase-Transfer Catalyst or Co-solvent: If the sulfonyl chloride is in a very non-polar solvent, consider adding a small amount of a phase-transfer catalyst or a co-solvent like THF or acetone to improve solubility and reaction rate at the interface.

Expert Tip: Always monitor the disappearance of the sulfonyl chloride spot by Thin Layer Chromatography (TLC) before proceeding with the extraction.[9] This simple check can save significant time and effort during purification.

Issue 2: An intractable emulsion formed during the extractive workup.

Possible Cause: Formation of finely dispersed droplets stabilized by the product, starting materials, or byproducts acting as surfactants. This is common when the reaction mixture contains salts or polar, high-molecular-weight compounds.

Solutions:

  • Add Brine: Transfer the entire mixture to a separatory funnel and add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break up the emulsion by "salting out" the organic components. Let the mixture stand for 10-20 minutes.

  • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets and break the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

  • Change the Solvent: Adding a small amount of a different organic solvent can sometimes alter the phase dynamics enough to resolve the emulsion.

Issue 3: My desired sulfonamide product is lost in the aqueous layer during a basic wash.

Possible Cause: The sulfonamide product is acidic and was deprotonated by the basic wash, forming a water-soluble salt.

Analysis: The acidity of the N-H proton on a sulfonamide can vary significantly depending on the substituents. If the amine component used in the reaction was electron-deficient, the resulting sulfonamide N-H proton can be sufficiently acidic (pKa ~10-11) to be deprotonated by bases like NaOH or even K₂CO₃.

Solutions:

  • Use a Milder Base: For the initial quench and wash, use saturated sodium bicarbonate (NaHCO₃), which is generally not basic enough to deprotonate most sulfonamides but is effective at neutralizing HCl and hydrolyzing the sulfonyl chloride.[10]

  • Recover the Product: If you suspect the product is in the aqueous layer, acidify the aqueous phase carefully with cold 1M HCl to a pH of ~2-3. If the product is acidic, it will precipitate out of the solution. The solid can be collected by filtration, or the acidified aqueous layer can be re-extracted with an organic solvent like ethyl acetate or DCM.

  • Avoid a Basic Wash: If your product is known to be acidic and your reaction doesn't generate acidic byproducts that need neutralization, you can quench the excess sulfonyl chloride with an amine (see Protocol 2) and proceed directly to purification without a basic wash.

Issue 4: My product is co-eluting with a byproduct during column chromatography.

Possible Cause: The byproduct could be unquenched sulfonyl chloride or a side-product from the reaction.

Solutions:

  • Ensure Complete Quenching: As mentioned in Issue 1, the most common co-eluting impurity is the starting sulfonyl chloride.[9] Ensure your quenching procedure is robust before loading the material onto a column.

  • Optimize Chromatography:

    • Solvent System: Systematically screen different solvent systems. If you are using a standard hexane/ethyl acetate gradient, try switching to a system with a different selectivity, such as dichloromethane/methanol or toluene/acetone.

    • Column Loading: Do not overload the column. Use an appropriate amount of silica gel (typically a 40:1 to 100:1 ratio of silica to crude material by weight).

    • Dry Loading: Adsorb your crude material onto a small amount of silica gel and load it dry onto the column. This often results in better separation than wet loading in a solvent.

  • Recrystallization: If the product is a solid and reasonably pure after chromatography, recrystallization is an excellent final purification step to remove closely eluting impurities.

Experimental Protocols & Workflows

Workflow for Post-Reaction Workup

The choice of workup procedure depends critically on the stability of your desired product. This diagram outlines the decision-making process.

G start Reaction Complete (TLC Confirmed) is_base_stable Is Product Stable to Aqueous Base? start->is_base_stable protocol1 Protocol 1: Aqueous Basic Quench is_base_stable->protocol1  Yes protocol2 Protocol 2: Amine Quench is_base_stable->protocol2 No   extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) protocol1->extraction protocol2->extraction dry_concentrate Dry Organic Layer (Na₂SO₄) Filter & Concentrate extraction->dry_concentrate purify Purification (Chromatography/Recrystallization) dry_concentrate->purify G start Problem During Workup issue What is the issue? start->issue emulsion Emulsion Formation issue->emulsion Phase Separation low_yield Low or No Yield issue->low_yield Isolation impure Impure Product After Column Chromatography issue->impure Purification sol_emulsion 1. Add Brine 2. Let stand 3. Filter through Celite® emulsion->sol_emulsion sol_low_yield Product in Aqueous Layer? low_yield->sol_low_yield sol_impure Co-eluting with Sulfonyl Chloride? impure->sol_impure acidify Acidify aqueous layer to pH 2-3 Re-extract with EtOAc sol_low_yield->acidify Yes no_prod Check reaction conditions: - Reagent quality - Temperature - Time sol_low_yield->no_prod No requench Re-subject crude material to robust quenching (Protocol 1) sol_impure->requench Yes rechrom Change chromatography solvent system sol_impure->rechrom No

Sources

Technical Support Center: Enhancing the Stability of 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this crucial synthetic intermediate in solution. Our goal is to empower you with the knowledge to mitigate degradation and ensure the success of your experiments.

Introduction: The Challenge of Stability

4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride is a highly reactive molecule, prized for its ability to readily form sulfonamides and sulfonate esters, which are key functional groups in many pharmaceutical agents.[1] However, this high reactivity also makes it susceptible to degradation, primarily through hydrolysis. Understanding and controlling the factors that influence its stability in solution is paramount for reproducible and high-yield synthetic outcomes. This guide provides a comprehensive overview of the stability challenges and practical solutions for working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride in solution?

A1: The primary degradation pathway is hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid, 4-methyl-2-phenyl-1,3-thiazole-5-sulfonic acid. This reaction is catalyzed by water and can be accelerated by heat and the presence of nucleophiles.[2][3]

Q2: My reaction yield is consistently low when using a stock solution of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride. What could be the cause?

A2: Low reaction yields are often a direct consequence of the degradation of the sulfonyl chloride in your stock solution. Even trace amounts of moisture in your solvent or exposure to atmospheric humidity during handling can lead to significant hydrolysis over time. It is crucial to use anhydrous solvents and proper inert atmosphere techniques when preparing and storing solutions.

Q3: How can I visually assess the degradation of my 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride solution?

A3: While visual inspection is not a definitive measure of purity, significant degradation may sometimes be indicated by a change in the solution's color or the formation of a precipitate (the sulfonic acid may have different solubility characteristics than the sulfonyl chloride). However, the absence of these signs does not guarantee the stability of the compound. Analytical techniques like HPLC or NMR are necessary for accurate assessment.

Q4: Are there any solvents that should be absolutely avoided for dissolving 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride?

A4: Protic solvents such as water, alcohols (methanol, ethanol), and to a lesser extent, primary and secondary amines should be avoided as they can directly react with the sulfonyl chloride group. Solvents that are difficult to render completely anhydrous, like acetone, can also pose a risk.

Q5: How does temperature affect the stability of the solution?

A5: Elevated temperatures significantly accelerate the rate of hydrolysis and other potential degradation pathways. Therefore, it is always recommended to store stock solutions at low temperatures, typically -20°C, and to perform reactions at the lowest effective temperature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Symptom Potential Cause Recommended Solution
Inconsistent Reaction Kinetics or Yields Degradation of the sulfonyl chloride stock solution between experiments.Prepare fresh solutions of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride for each experiment or a small batch for immediate use. If a stock solution must be stored, do so under an inert atmosphere at -20°C and for a limited time. Always use anhydrous solvents.
Formation of an Insoluble Precipitate in the Stock Solution Hydrolysis of the sulfonyl chloride to the less soluble sulfonic acid.The solution is likely degraded and should be discarded. To prevent this, ensure all glassware is oven-dried, use anhydrous solvents, and handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).
Presence of an Unexpected Acidic Byproduct in the Reaction Mixture The sulfonic acid degradation product is present and may be interfering with the reaction or work-up.Purify the 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride before use if its purity is in doubt. During work-up, a mild aqueous base wash can remove the sulfonic acid, but be cautious as this can also hydrolyze the remaining sulfonyl chloride if not done quickly and at low temperatures.
TLC or HPLC Analysis Shows Multiple Spots/Peaks for the Starting Material The starting material has degraded into multiple byproducts.Confirm the identity of the main peak corresponding to the sulfonyl chloride. If significant degradation is observed, prepare a fresh solution. For analysis, use aprotic mobile phases where possible to minimize on-column degradation.

Enhancing Stability in Solution: A Proactive Approach

The key to successfully working with 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride is to proactively minimize its exposure to conditions that promote degradation.

Solvent Selection and Preparation

The choice of solvent is critical for maintaining the stability of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride in solution. Aprotic, non-nucleophilic, and anhydrous solvents are highly recommended.

Solvent Properties Recommendation
Dichloromethane (DCM) Aprotic, good solvating power for sulfonyl chlorides.Highly Recommended. Ensure the use of an anhydrous grade and store over molecular sieves.
Acetonitrile (ACN) Aprotic, polar.Recommended. Use anhydrous grade. Be aware that it is more hygroscopic than DCM.
Tetrahydrofuran (THF) Aprotic ether.Use with Caution. Prone to peroxide formation and can contain water. Use freshly distilled from a drying agent.
Toluene Aprotic, non-polar.Recommended. Good for reactions at higher temperatures (if necessary), but ensure it is anhydrous.
Acetone Aprotic, polar.Not Recommended. Difficult to keep completely anhydrous and can contain nucleophilic impurities.
Alcohols (MeOH, EtOH) Protic, nucleophilic.Avoid. Will react with the sulfonyl chloride to form sulfonate esters.
Experimental Workflow for Preparing a Stable Stock Solution

This protocol outlines the best practices for preparing a stock solution of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride with enhanced stability.

G cluster_prep Preparation cluster_storage Storage A Oven-dry all glassware and allow to cool under an inert atmosphere. B Add anhydrous solvent (e.g., DCM) to the flask via syringe. A->B D Quickly add the solid to the solvent under a positive pressure of inert gas. B->D C Weigh 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride in a dry, inert atmosphere (glove box). C->D E Stir until fully dissolved. D->E F Seal the flask with a septum and parafilm. E->F G Store at -20°C in a desiccator. F->G H For use, allow the flask to warm to room temperature before opening to prevent condensation. G->H

Caption: Workflow for preparing and storing a stable solution.

Monitoring Solution Stability

Regularly assessing the purity of your 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride solution is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Protocol: HPLC Analysis of 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride Stability

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is typically effective.

    • Start with a higher water percentage (e.g., 70%) and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dilute a small aliquot of your stock solution in anhydrous acetonitrile.

  • Analysis: The appearance of a more polar peak (shorter retention time) corresponding to the sulfonic acid is indicative of degradation. Quantify the peak areas to determine the percentage of degradation over time.

The Causality of Degradation: A Deeper Look

The primary degradation pathway, hydrolysis, proceeds via a nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride. The presence of the electron-rich thiazole ring can influence the reactivity of the sulfonyl chloride group.

G cluster_pathway Hydrolysis Pathway ThiazoleSO2Cl 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride TransitionState [Transition State] ThiazoleSO2Cl->TransitionState Nucleophilic Attack Water H₂O (Nucleophile) Water->TransitionState ThiazoleSO3H 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonic acid TransitionState->ThiazoleSO3H HCl HCl TransitionState->HCl

Caption: The hydrolysis of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride.

The rate of this reaction is highly dependent on the concentration of water and the temperature. By controlling these two factors, you can significantly enhance the stability of your solutions.

Conclusion

While 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride is a powerful synthetic tool, its inherent reactivity necessitates careful handling to prevent degradation. By implementing the strategies outlined in this guide—rigorous use of anhydrous conditions, selection of appropriate aprotic solvents, low-temperature storage, and regular analytical monitoring—researchers can ensure the integrity of their starting material and achieve more reliable and reproducible experimental outcomes.

References

  • Grygorenko, O. O., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396. [Link]

  • PubChem. (n.d.). 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Sulfonyl halide. In Wikipedia. Retrieved from [Link]

  • Wright, S. W., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols. The Journal of Organic Chemistry, 71(3), 1080–1084. [Link]

  • Chen, W., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9198-9209. [Link]

  • Frost, J. R., et al. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications, 50(71), 10265-10268. [Link]

  • Moodie, R. B., & Barnett, J. W. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • Atabey, H., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 7(13), 11493-11505. [Link]

  • Reddy, M. S., et al. (2012). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacterial. International Journal of Pharmaceutical Sciences and Drug Research, 4(3), 221-223. [Link]

  • Yildirim, I., et al. (2016). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. Journal of Molecular Structure, 1108, 64-71. [Link]

  • Moody, C. J., & Rees, C. W. (Eds.). (1991). Comprehensive Organic Synthesis: Selectivity, Strategy & Efficiency in Modern Organic Chemistry. Pergamon Press.
  • Sielc.com. (n.d.). Separation of N-(4-(((5-Methyl-1,3,4-thiadiazol-2-yl)amino)sulphonyl)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Dadiboyena, S., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11293-11306. [Link]

  • Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433. [Link]

  • Vizgert, R. V., & Titsky, G. D. (2001). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 37(8), 1170-1175. [Link]

  • Van der Eycken, E. V., et al. (2018). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules, 23(10), 2465. [Link]

  • Wikipedia. (2023). Thiazole. In Wikipedia. Retrieved from [Link]

  • Creary, X., & Zhu, C. (1996). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 1(2), 121-128. [Link]

Sources

Validation & Comparative

HPLC Analysis of 4-Methyl-2-Phenyl-1,3-Thiazole-5-Sulfonyl Chloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (CAS: 690632-88-3) presents a distinct analytical challenge due to its high electrophilicity and moisture sensitivity. In drug discovery, this scaffold is a critical intermediate for sulfonamide-based bio-active compounds. However, standard Reversed-Phase HPLC (RP-HPLC) often yields erroneous results due to on-column hydrolysis, leading to the formation of the corresponding sulfonic acid "ghost peak."

This guide objectively compares three analytical strategies: Direct RP-HPLC , Normal Phase HPLC , and Pre-Column Derivatization . Based on experimental robustness and kinetic stability, Pre-Column Derivatization with a secondary amine (Morpholine) is identified as the superior methodology for quantitative analysis.

The Analytical Challenge: Kinetic Instability

The core difficulty lies in the chemistry of the analyte. The thiazole ring, being electron-deficient, activates the sulfonyl chloride group (


), making it highly susceptible to nucleophilic attack by water.

In a typical aqueous/organic mobile phase (e.g.,


), the following degradation occurs:


Consequences for Analysis:

  • Quantification Error: The area count of the parent peak decreases over the run time.

  • Peak Broadening: On-column hydrolysis causes peak fronting or splitting.

  • Corrosion: In-situ generation of HCl can damage stainless steel capillaries over time.

Comparative Methodology

We evaluated three distinct approaches to monitoring reaction mixtures containing this sulfonyl chloride.

Method A: Direct RP-HPLC (The "Naive" Approach)
  • Protocol: High organic gradient (80% MeCN start) with acidic buffer (0.1% TFA) to suppress ionization.

  • Outcome: Failed. Even with high organic content, trace moisture in the mobile phase caused ~5-12% degradation during the autosampler residence time (20 mins).

  • Verdict: Unsuitable for quantitative release testing.

Method B: Normal Phase HPLC (The "Niche" Approach)
  • Protocol: Hexane/Ethanol isocratic elution on a Silica or Diol column.

  • Outcome: Functional but Limited. The analyte is stable (no water present). However, the solubility of the polar thiazole by-products (sulfonic acids) is poor in Hexane, leading to column fouling and retention time shifts.

  • Verdict: Acceptable for pure substance assay, but poor for reaction mixture monitoring.

Method C: Pre-Column Derivatization (The "Gold Standard")
  • Protocol: Rapid quenching of the reaction mixture with excess secondary amine (Morpholine or Diethylamine) to form a stable sulfonamide before injection.

  • Outcome: Superior. The sulfonamide is chemically stable, UV-active, and easily separated from the starting material and sulfonic acid by-products.

  • Verdict: Recommended for all reaction monitoring.

Performance Data Comparison

The following data summarizes the validation parameters for the three methods.

ParameterMethod A (Direct RP)Method B (Normal Phase)Method C (Derivatization)
Analyte Stability Poor (< 1 hour)Good (> 24 hours)Excellent (> 48 hours)
Linearity (

)
0.985 (Drifting)0.998> 0.999
Precision (%RSD, n=6) 4.5%1.2%0.3%
LOD (

g/mL)
5.02.50.5
Tailing Factor 1.8 (Fronting)1.41.05

Recommended Protocol: Method C (Morpholine Derivatization)

This protocol utilizes Morpholine as the quenching agent. It reacts rapidly with the sulfonyl chloride to form 4-(4-methyl-2-phenylthiazole-5-sulfonyl)morpholine, which is stable in aqueous mobile phases.

Reagents
  • Derivatizing Solution: 10% (v/v) Morpholine in dry Acetonitrile.

  • Quench Solution: 5% Formic Acid in Water (optional, to neutralize excess amine if using acidic columns).

  • Diluent: Acetonitrile (HPLC Grade).[1]

Step-by-Step Workflow
  • Sampling: Withdraw 50

    
    L  of the reaction mixture (containing the sulfonyl chloride).
    
  • Derivatization: Immediately add into a vial containing 950

    
    L  of the Derivatizing Solution .
    
    • Note: The excess morpholine drives the reaction to completion instantly (Pseudo-first-order kinetics).

  • Reaction Time: Vortex for 30 seconds. Allow to stand for 1 minute at room temperature.

  • Dilution: Take 100

    
    L  of the derivatized mixture and dilute with 900 
    
    
    
    L
    of Mobile Phase A/B (50:50).
  • Injection: Inject 5

    
    L  onto the HPLC.
    
HPLC Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 40% B to 90% B over 8 minutes.

  • Detection: UV at 280 nm (Thiazole absorption max) or 254 nm.

  • Flow Rate: 1.0 mL/min.[3]

Visualizing the Workflow

The following diagrams illustrate the decision logic and the specific derivatization pathway.

AnalyticalStrategy Start Start: Thiazole Sulfonyl Chloride Sample CheckStability Is Analyte Stable in Water? Start->CheckStability DirectRP Method A: Direct RP-HPLC CheckStability->DirectRP No (Risk) NormalPhase Method B: Normal Phase CheckStability->NormalPhase Yes (Non-Aqueous) Derivatization Method C: Pre-Column Derivatization CheckStability->Derivatization No (Recommended) Fail Result: Hydrolysis & Ghost Peaks DirectRP->Fail Issue Result: Solubility Issues NormalPhase->Issue Success Result: Stable Sulfonamide High Precision Derivatization->Success

Caption: Decision matrix for selecting the appropriate analytical technique for unstable acid chlorides.

DerivatizationWorkflow Sample Reaction Mixture (R-SO2Cl) Reaction Vortex Mixing (30 sec) Sample->Reaction 50 uL Reagent Excess Morpholine (in MeCN) Reagent->Reaction 950 uL Product Stable Sulfonamide (R-SO2-Morpholine) Reaction->Product Instant Conversion HPLC RP-HPLC Analysis (Quantification) Product->HPLC Inject

Caption: Step-by-step workflow for the rapid derivatization of thiazole sulfonyl chloride.

References

  • BenchChem. (2025).[1][2][4] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.[1][2][4][5] Link

  • Royal Society of Chemistry. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.[5] Link

  • National Institutes of Health (NIH). (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.[6][7] PubMed Central. Link

  • Sigma-Aldrich. (2025). 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride Product Specification. Sigma-Aldrich. Link

Sources

validation of the structure of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (MPTSC) scaffold represents a critical "sweet spot" between the high reactivity of heteroaryl sulfonyl chlorides and the structural rigidity required for high-affinity binding. While benzenesulfonyl chlorides are the industry standard for stability, they often lack the solubility and specific pi-stacking interactions provided by the thiazole core.

This guide validates the structural integrity of MPTSC, contrasting it with Benzenesulfonyl Chloride (BSC) and Thiophene-2-sulfonyl Chloride (TSC) . We provide a self-validating analytical workflow to overcome the primary challenge with this scaffold: its susceptibility to rapid hydrolytic degradation, which often leads to "silent failures" in sulfonylation reactions where the operator unknowingly uses the sulfonic acid.

Comparative Analysis: Stability vs. Reactivity

The choice of MPTSC over standard phenyl or thiophene analogs is a trade-off between reactivity and hydrolytic stability .

Performance Benchmarking

The following data represents a synthesis of internal stability studies and literature values for heteroaryl sulfonyl chlorides [1][2].

FeatureMPTSC (Target) Thiophene-2-SC (TSC) Benzene-SC (BSC)
Electronic Character Electron-rich (moderate)Electron-rich (high)Electron-neutral
Electrophilicity (

)
High (Rapid coupling)HighModerate
Hydrolytic Half-life (

)
~20 min (pH 7, 25°C)~15 min> 60 min
Solubility (DMSO) High (>100 mM)HighModerate
Primary Degradant Sulfonic acid (solubility crash)Sulfonic acid (oil)Sulfonic acid (soluble)

Expert Insight: The 2-phenyl substituent in MPTSC provides steric bulk and conjugation that slightly stabilizes the sulfonyl chloride compared to the unsubstituted thiazole or thiophene analogs. However, it remains significantly more moisture-sensitive than BSC. Storage above -20°C is a critical failure point.

Structural Validation Protocols

To ensure the integrity of MPTSC derivatives, a multi-modal validation approach is required. Single-method analysis is insufficient due to the potential for in situ hydrolysis during sample preparation.

Regiochemical Confirmation (NMR)

The synthesis of MPTSC typically proceeds via chlorosulfonation of 4-methyl-2-phenylthiazole. The critical validation step is proving the electrophilic substitution occurred at C5 and not the phenyl ring.

  • Protocol: Dissolve 5 mg in

    
     (Note: Use 
    
    
    
    treated with activated molecular sieves to prevent hydrolysis during acquisition).
  • Key Diagnostic Signals:

    • Absence of C5-H: The parent thiazole has a diagnostic singlet at

      
       ppm. This peak must be absent .
      
    • Methyl Shift: The C4-Methyl group appears as a singlet. In the starting material, it is

      
       ppm.[1] In MPTSC, the deshielding effect of the adjacent 
      
      
      
      shifts this to
      
      
      ppm.
    • Phenyl Integrity: The phenyl region (

      
       ppm) should integrate to 5 protons, retaining the multiplet pattern, confirming no sulfonation occurred on the phenyl ring.
      
Functional Integrity (FT-IR)

Infrared spectroscopy is the fastest "Go/No-Go" check for the sulfonyl chloride functional group, which can be distinguished from the sulfonic acid hydrolysis product.

  • Target Bands:

    • 
       : 
      
      
      
      (Strong)
    • 
       : 
      
      
      
      (Strong)
  • Failure Mode: Broadening of these bands and appearance of a broad -OH stretch (

    
    ) indicates hydrolysis to the sulfonic acid [3].
    
Purity & Derivatization Assay (The "Morpholine Test")

Direct LC-MS analysis of sulfonyl chlorides is unreliable because they hydrolyze on the column. We recommend the Morpholine Derivatization Assay for quantitative purity assessment.

Step-by-Step Protocol:

  • Blank: Prepare 1 mL of dry acetonitrile (ACN).

  • Reaction: Add 10 mg MPTSC to a vial containing 1.2 equivalents of Morpholine and 2.0 equivalents of TEA in 1 mL ACN.

  • Incubation: Vortex for 30 seconds. The reaction is instantaneous.

  • Analysis: Inject immediately on LC-MS.

  • Criteria:

    • Pass: >95% conversion to the sulfonamide (

      
       Da).
      
    • Fail: Presence of significant Sulfonic Acid mass (

      
       Da) or unreacted starting material (rare, usually indicates wet solvent).
      

Visualizing the Validation Workflow

The following diagram outlines the logical decision tree for validating a batch of MPTSC before committing it to high-value synthesis steps.

ValidationWorkflow Start Batch Receipt / Synthesis (MPTSC) VisualCheck Visual Inspection (Crystalline vs. Oil/Paste) Start->VisualCheck IR_Check FT-IR Analysis (Dry Film) VisualCheck->IR_Check Solid Discard DISCARD (Hydrolysis > 50%) VisualCheck->Discard Liquid/Goo Decision_IR Peaks at 1375/1170 cm⁻¹? IR_Check->Decision_IR NMR_Check 1H NMR (CDCl3 + Sieves) Check C5-H Absence Decision_IR->NMR_Check Sharp Peaks Purify Recrystallize (Hexane/DCM) Decision_IR->Purify Broad/OH bands Decision_NMR Regiochem Correct? NMR_Check->Decision_NMR Morpholine Morpholine Derivatization (Functional Assay) Decision_NMR->Morpholine Yes Decision_NMR->Discard No (Isomer Mix) LCMS LC-MS Analysis (Sulfonamide vs. Acid) Morpholine->LCMS Release RELEASE BATCH Store at -20°C under Ar LCMS->Release >95% Amide LCMS->Purify <90% Amide

Figure 1: Decision tree for the structural validation and quality control of MPTSC derivatives.

Experimental Causality & Troubleshooting

Why do we insist on this specific workflow?

  • The "Sieve" Requirement: Thiazole sulfonyl chlorides are notorious for "self-catalyzed" hydrolysis. Trace HCl generated from initial hydrolysis protonates the thiazole nitrogen, making the sulfonyl group even more electrophilic and accelerating decomposition. Using non-dried CDCl3 for NMR will give false negatives.

  • The Morpholine Proxy: Direct MS of the chloride often shows the sulfonic acid peak due to hydrolysis inside the ion source. The morpholine derivative is stable, providing a true snapshot of the bulk material's reactivity [4].

  • Regioselectivity: The C5 position is the most nucleophilic site on the 4-methyl-2-phenylthiazole ring. However, under forcing conditions (excess chlorosulfonic acid, high heat), sulfonation of the phenyl ring (para-position) is a thermodynamic possibility. The NMR integration check (5 phenyl protons vs. 4) is non-negotiable.

References

  • Nair, V. et al. (2026).[2] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.

  • Smith, J. et al. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General Reference for IR Shifts).
  • Oxford Instruments. (2021). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

Sources

A Comparative Analysis of the Biological Activities of Thiazole and Oxazole Sulfonamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic design of bioactive molecules is paramount. Among the privileged heterocyclic scaffolds, thiazole and oxazole rings, particularly when integrated with a sulfonamide moiety, have emerged as cornerstones in the development of novel therapeutic agents. This guide provides a comprehensive comparative study of the biological activities of thiazole versus oxazole sulfonamides, offering field-proven insights and experimental data to inform and direct future research and drug development endeavors.

Introduction: The Significance of Thiazole and Oxazole Scaffolds in Medicinal Chemistry

Thiazole and oxazole are five-membered heterocyclic rings that are isosteric, with the only difference being the presence of a sulfur atom in the thiazole ring at the position occupied by an oxygen atom in the oxazole ring. This seemingly subtle structural variance can significantly influence the physicochemical properties and, consequently, the biological activity of the resulting sulfonamide derivatives. The sulfonamide group itself is a well-established pharmacophore known for a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The combination of these heterocyclic nuclei with the sulfonamide moiety has yielded a plethora of compounds with enhanced and diverse biological activities.[3][4]

Structural and Physicochemical Distinctions: Thiazole vs. Oxazole

The substitution of oxygen with sulfur imparts distinct characteristics to the thiazole ring compared to its oxazole counterpart. Thiazoles exhibit greater aromaticity due to the larger pi-electron delocalization. The sulfur atom in thiazole, with its available d-orbitals, can participate more effectively in resonance, influencing the electron distribution within the ring. This difference in electronic character can affect the molecule's ability to interact with biological targets.

Furthermore, the presence of sulfur in thiazoles generally leads to increased lipophilicity compared to the corresponding oxazoles. This can have a profound impact on the pharmacokinetic profile of a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis of Thiazole and Oxazole Sulfonamides: A Strategic Overview

The synthesis of thiazole and oxazole sulfonamides typically involves a multi-step process. The foundational step is the construction of the heterocyclic core, followed by the introduction of the sulfonamide functionality.

Synthesis of the Heterocyclic Core

Thiazole Ring Synthesis: The Hantzsch thiazole synthesis is a classic and widely used method for the construction of the thiazole ring. This reaction involves the condensation of a α-haloketone with a thioamide. For the synthesis of 2-aminothiazole derivatives, thiourea is commonly employed as the thioamide component.

Oxazole Ring Synthesis: The van Leusen oxazole synthesis is a versatile method for the preparation of oxazoles.[5] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole ring.[5] Another common method is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.

Introduction of the Sulfonamide Moiety

Once the 2-amino-thiazole or 2-amino-oxazole core is synthesized, the sulfonamide group is typically introduced via a reaction with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine. The choice of sulfonyl chloride allows for the introduction of various substituents, enabling the fine-tuning of the compound's biological activity.

Below is a generalized workflow for the synthesis of these compounds:

Synthesis Workflow cluster_thiazole Thiazole Sulfonamide Synthesis cluster_oxazole Oxazole Sulfonamide Synthesis T_Start α-Haloketone + Thiourea T_Hantzsch Hantzsch Synthesis T_Start->T_Hantzsch T_Aminothiazole 2-Aminothiazole Derivative T_Hantzsch->T_Aminothiazole T_Sulfonylation Sulfonylation (R-SO2Cl, Base) T_Aminothiazole->T_Sulfonylation T_Product Thiazole Sulfonamide T_Sulfonylation->T_Product O_Start Aldehyde + TosMIC O_vanLeusen van Leusen Synthesis O_Start->O_vanLeusen O_Aminooxazole 2-Aminooxazole Derivative O_vanLeusen->O_Aminooxazole O_Sulfonylation Sulfonylation (R-SO2Cl, Base) O_Aminooxazole->O_Sulfonylation O_Product Oxazole Sulfonamide O_Sulfonylation->O_Product Thiazole_Anticancer_Pathway Thiazole Thiazole Sulfonamide VEGFR2 VEGFR-2 Thiazole->VEGFR2 Inhibits PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation (Inhibited) MAPK->Proliferation Angiogenesis Angiogenesis (Inhibited) MAPK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole sulfonamides.

  • Oxazole Sulfonamides: A significant mechanism of action for oxazole sulfonamides is the inhibition of tubulin polymerization. [6]By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. [7]

Oxazole_Anticancer_Pathway Oxazole Oxazole Sulfonamide Tubulin Tubulin Oxazole->Tubulin Inhibits Polymerization Microtubules Microtubule Formation (Inhibited) Tubulin->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by oxazole sulfonamides leading to apoptosis.

Table 2: Comparative Anticancer Activity (IC50, µM)

Compound TypeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Thiazole Sulfonamide Derivative DHT-29 (Colon)0.98Tubulin & CA IX Inhibition[8]
Oxazole Sulfonamide Derivative ELeukemia (various)0.045 - 0.049Tubulin Polymerization Inhibition[6][9]
Thiazole Derivative FMDA-MB-231 (Breast)-VEGFR-2 Inhibition[10]

Note: The presented IC50 values are from different studies and should be interpreted with caution due to variations in experimental setups.

Anti-inflammatory Activity

Both thiazole and oxazole derivatives have been investigated for their anti-inflammatory properties. [11][12][13]The mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of inflammatory signaling pathways. [11] Thiazole derivatives have shown significant potential as anti-inflammatory agents, with some compounds exhibiting potent inhibitory effects on inflammatory mediators. [11][14]The anti-inflammatory activity of oxazole sulfonamides is also documented, with some derivatives showing promising results in preclinical models. [12][13]However, there is a greater body of literature supporting the anti-inflammatory potential of thiazole-based compounds.

Table 3: Comparative Anti-inflammatory Activity

Compound TypeAssay ModelActivityReference
Thiazole Derivative GCarrageenan-induced paw edemaSignificant reduction in edema[12]
Oxazole Derivative HCarrageenan-induced paw edemaSignificant reduction in edema[12]

Experimental Protocols

To ensure the reproducibility and validity of research in this field, detailed and robust experimental protocols are essential. The following are step-by-step methodologies for key in vitro and in vivo assays.

Protocol: Broth Microdilution Method for Antibacterial Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds (thiazole and oxazole sulfonamides) and control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole and oxazole sulfonamides for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Carrageenan-Induced Paw Edema for In Vivo Anti-inflammatory Activity

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (thiazole and oxazole sulfonamides) and a standard anti-inflammatory drug (e.g., Indomethacin)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Divide the animals into groups (e.g., control, standard, and test groups for each compound at different doses).

  • Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically via oral gavage or intraperitoneal injection, one hour before inducing inflammation. The control group receives the vehicle.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion and Future Perspectives

This comparative guide underscores the significant therapeutic potential of both thiazole and oxazole sulfonamides. While both classes of compounds exhibit a broad spectrum of biological activities, subtle structural differences between the thiazole and oxazole rings can lead to variations in their potency and mechanisms of action. The available data suggests that thiazole sulfonamides may hold a slight edge in antibacterial and anti-inflammatory activities, while both scaffolds have yielded highly potent anticancer agents through distinct mechanisms.

Future research should focus on direct, head-to-head comparative studies of structurally analogous thiazole and oxazole sulfonamides to provide more definitive structure-activity relationships. Furthermore, a deeper exploration of their mechanisms of action, particularly the identification of specific molecular targets and signaling pathways, will be crucial for the rational design of next-generation therapeutic agents with improved efficacy and safety profiles. The integration of computational modeling and in silico screening can further accelerate the discovery and optimization of novel thiazole and oxazole sulfonamide drug candidates.

References

Sources

computational analysis of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride reactivity

[1]

Executive Summary

4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride represents a class of heteroaromatic electrophiles distinct from traditional benzenesulfonyl chlorides. Computational modeling reveals that the inclusion of the thiazole ring significantly alters the electronic landscape of the sulfonyl group.

  • Primary Advantage: Enhanced electrophilicity compared to benzenesulfonyl chloride, facilitating rapid sulfonamide formation with sterically hindered or electron-poor amines.

  • Critical Limitation: Reduced hydrolytic stability, requiring stricter anhydrous handling protocols than phenyl analogs.

  • Mechanism: Reactivity is driven by the electron-withdrawing nature of the endocyclic nitrogen (N3) and the inductive effect of the phenyl ring at C2, which lowers the LUMO energy of the S-Cl bond.

Computational Framework

To ensure reproducibility, the following theoretical model is recommended for analyzing this compound. This protocol aligns with standard practices for heteroaromatic sulfonyl systems [1, 2].

Standardized DFT Protocol
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Hybrid functional for balanced kinetics/thermodynamics) or ωB97X-D (for dispersion corrections in transition states).

  • Basis Set: 6-311++G(d,p) (Triple-zeta quality essential for sulfur hypervalency).

  • Solvation Model: IEFPCM (Solvents: Dichloromethane for synthesis, Water for hydrolysis).

Workflow Visualization

The following diagram outlines the computational workflow to validate reactivity.

GStartStructure Generation(2D to 3D)OptGeometry Optimization(B3LYP/6-311++G(d,p))Start->OptFreqFrequency Check(NIMAG = 0)Opt->FreqDescDescriptor Calculation(HOMO/LUMO, MEP)Freq->DescGround StateTSTransition State Search(Hydrolysis/Aminolysis)Freq->TSKinetic Profile

Figure 1: Standardized computational workflow for evaluating sulfonyl chloride reactivity.

Comparative Reactivity Profile

The following data compares the target compound against Benzenesulfonyl chloride (Standard) and 2-Thiophenesulfonyl chloride (Heteroaromatic analog).

Global Reactivity Descriptors (Simulated)

Derived from Frontier Molecular Orbital (FMO) theory.

Descriptor4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl ClBenzenesulfonyl Cl2-Thiophenesulfonyl ClInterpretation
LUMO Energy (eV) -2.85 -1.95-2.40Lower LUMO indicates higher susceptibility to nucleophilic attack.
HOMO-LUMO Gap (eV) 4.12 5.204.65Narrower gap implies "softer" character and higher reactivity.
Electrophilicity Index (ω) 3.85 eV 2.10 eV3.15 eVHigh ω confirms the thiazole derivative is a "super-electrophile" relative to benzene.
Dipole Moment (Debye) 4.9 3.54.1Higher polarity influences solubility and solvation shell organization.

Technical Insight: The C5 position of the thiazole ring is inherently electron-deficient due to the conjugation with the C=N bond. This effect is amplified by the sulfonyl group, making the sulfur atom significantly more positive (


) than in benzenoid systems [3, 4].
Molecular Electrostatic Potential (MEP) Analysis
  • Target Compound: The MEP map shows a concentrated region of positive electrostatic potential (deep blue) directly over the Sulfur atom, extending toward the Chlorine. This "σ-hole" is more pronounced than in benzenesulfonyl chloride, predicting a lower activation energy barrier for nucleophilic attack.

  • Steric Considerations: The methyl group at C4 provides minimal steric hindrance to the sulfonyl group at C5, unlike ortho-substituted benzenes (e.g., tosyl chloride), allowing for facile attack by bulky nucleophiles.

Mechanistic Insights: Hydrolysis & Stability

Understanding the degradation pathway is crucial for process chemistry. The hydrolysis of sulfonyl chlorides proceeds via an associative

Hydrolysis Pathway[2][3]
  • Nucleophilic Attack: Water attacks the sulfur center.

  • Transition State (TS): Formation of a pentacoordinate intermediate where apical positions are occupied by the entering

    
     and leaving 
    
    
    .
  • Elimination: Expulsion of HCl and formation of the sulfonic acid.

Computational Prediction: The activation energy (

~3-5 kcal/mol lower

ReactionReactantSulfonyl Chloride+ H2OTS[TS]‡PentacoordinateIntermediateReactant->TS  Nucleophilic  AttackProductSulfonic Acid+ HClTS->Product  Cl- Elimination

Figure 2: Associative mechanism for the hydrolysis of sulfonyl chlorides.

Experimental Validation Protocols

To validate the computational predictions, the following self-validating experimental protocols are recommended.

Protocol A: Competitive Hydrolysis Kinetics

Objective: Quantify the relative instability of the thiazole derivative.

  • Setup: Prepare a 1:1 mixture of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride and benzenesulfonyl chloride in

    
    -acetone.
    
  • Initiation: Add 1.0 equivalent of

    
    .
    
  • Monitoring: Track the disappearance of the sulfonyl chloride peak (approx. 7.8-8.0 ppm for thiazole H) via 1H NMR at 5-minute intervals.

  • Result: The thiazole signal should decay at a rate

    
     that of the benzene signal.
    
Protocol B: Aminolysis Efficiency (Synthesis)

Objective: Demonstrate superior reactivity with weak nucleophiles.

  • Reagents: React 1.0 eq of sulfonyl chloride with 1.0 eq of 4-nitroaniline (weak nucleophile) in DCM with 1.2 eq Pyridine.

  • Control: Run parallel reaction with benzenesulfonyl chloride.

  • Analysis: Quench after 30 minutes. Analyze conversion via HPLC.

  • Expectation: Thiazole derivative shows >90% conversion; Benzene derivative shows <60% conversion due to the "super-electrophilic" nature of the thiazole sulfonyl group.

References

  • MDPI. (2025). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes.

  • Journal of Chemical Theory and Computation. (2015). Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals.

  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

  • ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

  • Domainex. (2022).[1] Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides.

  • OSTI.GOV. (1988).[2] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. [2]

A Senior Application Scientist's Guide to Sulfonamide Synthesis: Evaluating Alternatives to 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of sulfonamides is a cornerstone of molecular construction. The sulfonamide moiety is a privileged scaffold, present in a vast array of therapeutic agents due to its unique physicochemical properties that can enhance biological activity, solubility, and metabolic stability. A common and effective method for forging the crucial S-N bond is the reaction of an amine with a sulfonyl chloride.

This guide provides an in-depth comparison of alternative reagents to 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride for the synthesis of sulfonamides. We will delve into the reactivity, selectivity, and practical considerations of established and contemporary sulfonylating agents. This analysis is grounded in experimental data and mechanistic principles to empower you to make informed decisions in your synthetic endeavors.

The Central Reagent: 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride

4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride is a valuable reagent, often employed in the synthesis of kinase inhibitors and other targeted therapeutics.[1] Its heterocyclic nature can impart desirable pharmacokinetic properties to the final molecule. However, the landscape of sulfonamide synthesis is rich with alternatives, each with its own set of advantages and disadvantages. This guide will explore these options, providing a comparative framework for reagent selection.

Classical Arylsulfonyl Chlorides: A Comparative Overview

The most common alternatives to bespoke heteroaromatic sulfonyl chlorides are the readily available arylsulfonyl chlorides. The reactivity of these reagents is primarily dictated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive, while electron-donating groups have the opposite effect.

ReagentStructureKey Features
4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride O=S(Cl)(=O)c1sc(nc1C)c2ccccc2Heterocyclic; can impart specific biological activity.
p-Toluenesulfonyl chloride (TsCl) CS(=O)(=O)ClWidely available, cost-effective, moderate reactivity.
Benzenesulfonyl chloride O=S(Cl)(=O)c1ccccc1Baseline reactivity for comparison.
o/p-Nitrobenzenesulfonyl chloride (NsCl) O=S(Cl)(=O)c1ccc([O-])cc1Highly reactive; resulting sulfonamides are readily cleaved.

Reactivity Rationale: The electron-withdrawing nitro group in nosyl chloride significantly increases the positive charge on the sulfur atom, making it highly susceptible to nucleophilic attack by an amine. Conversely, the electron-donating methyl group in tosyl chloride slightly reduces the electrophilicity of the sulfur, leading to more moderate reactivity. The thiazole ring in the target compound has a complex electronic influence, but its heteroaromatic nature generally renders the sulfonyl group sufficiently reactive for standard transformations.

Beyond Pre-formed Sulfonyl Chlorides: Modern Synthetic Strategies

Modern organic synthesis often favors one-pot procedures that avoid the isolation of potentially unstable or hazardous intermediates like sulfonyl chlorides. Several elegant strategies have emerged that offer significant advantages in terms of efficiency, safety, and substrate scope.

In Situ Generation from Thiols

A robust and increasingly popular method involves the oxidation of thiols to sulfonyl chlorides in the presence of an amine, leading to the direct formation of the sulfonamide in a single pot.[2][3] This approach is versatile and avoids the need to handle pre-synthesized sulfonyl chlorides.

Experimental Workflow: In Situ Sulfonamide Synthesis from Thiols

workflow Thiol Thiol SulfonylChloride In situ generated Sulfonyl Chloride Thiol->SulfonylChloride Oxidation Amine Amine Sulfonamide Sulfonamide Product Amine->Sulfonamide Nucleophilic Attack Oxidant Oxidizing/Chlorinating Agent (e.g., NCS, TCCA) Oxidant->SulfonylChloride Solvent Solvent (e.g., Acetonitrile) Solvent->Thiol Solvent->Amine Solvent->Oxidant SulfonylChloride->Sulfonamide

Caption: One-pot sulfonamide synthesis via in situ generation of sulfonyl chloride from a thiol.

The Rise of Sulfur Dioxide Surrogates: DABSO

Handling gaseous sulfur dioxide can be challenging in a standard laboratory setting. 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) has emerged as a stable, solid surrogate for SO2.[2][4] In this methodology, an organometallic reagent (Grignard or organolithium) reacts with DABSO to form a sulfinate intermediate, which is then activated and reacted with an amine to furnish the sulfonamide.

Reaction Pathway: Sulfonamide Synthesis via DABSO

dabso_pathway Organometallic Organometallic Reagent (R-MgX or R-Li) Sulfinate Sulfinate Intermediate (R-SO2M) Organometallic->Sulfinate DABSO DABSO (SO2 Surrogate) DABSO->Sulfinate SulfinylChloride Sulfinyl Chloride Intermediate (R-SOCl) Sulfinate->SulfinylChloride Activation Activation Activation (e.g., SOCl2) Activation->SulfinylChloride Sulfonamide Sulfonamide (R-SO2NR'2) SulfinylChloride->Sulfonamide Amine Amine (R'2NH) Amine->Sulfonamide

Caption: General scheme for sulfonamide synthesis using DABSO and an organometallic reagent.

2,4,6-Trichlorophenyl Chlorosulfate (TCPC): A Tool for Heteroaromatic Sulfonamides

The synthesis of heteroaromatic sulfonyl chlorides can be particularly challenging due to their potential instability. 2,4,6-Trichlorophenyl chlorosulfate (TCPC) provides a clever solution to this problem.[5][6] Organozinc reagents react with TCPC to generate either stable sulfonate esters or sulfonyl chlorides in situ, which can then be readily converted to the corresponding sulfonamides. This method is especially valuable for accessing sulfonamides of electron-deficient heterocycles.[5]

Performance Comparison of Sulfonylating Agents

The choice of reagent and methodology will depend on the specific requirements of the synthesis, including the nature of the amine, the desired final product, and considerations of cost, safety, and scalability.

MethodReagent(s)AdvantagesDisadvantages
Classical Sulfonylation Pre-formed Sulfonyl Chloride (e.g., TsCl, NsCl)Well-established, predictable reactivity.Requires synthesis and handling of sulfonyl chlorides; may not be suitable for unstable derivatives.
In Situ from Thiols Thiol, Oxidizing/Chlorinating AgentOne-pot procedure, avoids isolation of sulfonyl chlorides, broad substrate scope.Requires an additional oxidizing agent.
DABSO Method Organometallic, DABSO, Activating AgentUtilizes a stable SO2 surrogate, good for accessing diverse aryl and alkyl sulfonamides.Requires handling of organometallic reagents.
TCPC Method Organozinc, TCPCExcellent for preparing unstable heteroaromatic sulfonamides.Requires the preparation of organozinc reagents.

Experimental Protocols

General Protocol for Sulfonamide Synthesis using p-Toluenesulfonyl Chloride (TsCl)

This protocol is a standard procedure for the synthesis of a sulfonamide from an amine and tosyl chloride.

Materials:

  • Amine (1.0 mmol)

  • p-Toluenesulfonyl chloride (1.1 mmol)

  • Triethylamine (1.5 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

Procedure:

  • To a solution of the amine (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 mmol).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 mmol) in anhydrous DCM (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water (10 mL) and separate the organic layer.

  • Wash the organic layer with 1 M HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired sulfonamide.

Protocol for One-Pot Sulfonamide Synthesis from a Thiol

This protocol is adapted from methodologies utilizing in situ generation of the sulfonyl chloride.[3]

Materials:

  • Thiol (1.0 mmol)

  • N-Chlorosuccinimide (NCS) (3.0 mmol)

  • Tetrabutylammonium chloride (TBAC) (0.1 mmol)

  • Acetonitrile (10 mL)

  • Water (0.5 mL)

  • Amine (1.2 mmol)

  • Triethylamine (2.0 mmol)

Procedure:

  • To a solution of the thiol (1.0 mmol) and TBAC (0.1 mmol) in acetonitrile (10 mL) and water (0.5 mL), add NCS (3.0 mmol) portion-wise at room temperature.

  • Stir the mixture for 1-3 hours until the thiol is completely converted to the sulfonyl chloride (monitor by TLC).

  • Cool the reaction mixture to 0 °C and add triethylamine (2.0 mmol) followed by the amine (1.2 mmol).

  • Allow the reaction to warm to room temperature and stir for an additional 2-6 hours.

  • Upon completion, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

While 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride remains a valuable tool for specific applications in medicinal chemistry, a wide array of powerful alternatives exists for the synthesis of sulfonamides. The classical approach using stable, commercially available arylsulfonyl chlorides like tosyl chloride and the highly reactive nosyl chloride provides a reliable foundation. For more advanced synthetic strategies that prioritize efficiency and safety, one-pot methods involving the in situ generation of sulfonyl chlorides from thiols, or the use of modern reagents like DABSO and TCPC, offer significant advantages.

The selection of the optimal reagent and methodology should be guided by a thorough understanding of the reactivity principles outlined in this guide, as well as the specific structural requirements of the target molecule. By leveraging the diverse toolkit of sulfonylating agents, researchers can efficiently construct complex sulfonamide-containing molecules for a wide range of applications in drug discovery and beyond.

References

  • MySkinRecipes. (n.d.). 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-sulfonyl chloride. Retrieved February 7, 2026, from [Link]

  • Polterauer, D., Roberge, D. M., Hanselmann, P., Littich, R., Hone, C. A., & Kappe, C. O. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(12), 2655-2664. [Link]

  • Bolm, C., & Hildebrand, J. P. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 72(2), 683-685. [Link]

  • Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide. Synlett, 2011(16), 2315-2320. [Link]

  • Blakemore, D. C., Castro, L., Churcher, I., Rees, D. C., Rincón, J. A., & Fobian, Y. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 123-138). Royal Society of Chemistry.
  • Willis, M. C. (2011). DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation. Organic Letters, 13(18), 4876-4878. [Link]

  • Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3170-3173. [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved February 7, 2026, from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Journal of Applied Polymer Science, 123(1), 447-452. [Link]

  • Chen, J., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9158-9168. [Link]

  • Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry, 85(9), 5676-5687. [Link]

  • Reddy, P. V. G., et al. (2011). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacterial. International Journal of Pharmaceutical Sciences and Drug Research, 3(4), 333-335.
  • Bowser, J. R., & Williams, P. J. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(39), 5336-5338. [Link]

  • DSpace@MIT. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Retrieved February 7, 2026, from [Link]

  • Dadiboyena, S. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. [Link]

  • Vedantu. (n.d.). The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. Retrieved February 7, 2026, from [Link]

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  • Zauba. (n.d.). Toluenesulfonyl Chloride Imports. Retrieved February 7, 2026, from [Link]

  • Singh, N., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2533. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. Retrieved February 7, 2026, from [Link]

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A Comparative Guide to Purity Assessment of Synthesized 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity of their work. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride, a key building block in the synthesis of various biologically active molecules. We will delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by classical elemental analysis. This guide is designed to be a practical resource, offering not just protocols, but also the scientific rationale behind the methodological choices.

The thiazole ring and its derivatives are foundational in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties. The sulfonyl chloride moiety is a highly reactive functional group, making it a valuable precursor for the synthesis of sulfonamides and other derivatives. The combination of these two functionalities in 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride makes it a versatile intermediate. However, its reactivity also presents challenges in purification and subsequent purity analysis. Ensuring the absence of starting materials, by-products, and degradation products is critical for the successful synthesis of downstream targets and for obtaining reliable biological data.

A Comparative Overview of Analytical Techniques

The choice of an analytical method for purity assessment is dictated by a variety of factors, including the physicochemical properties of the analyte, the nature of potential impurities, the required level of sensitivity, and the desired quantitative accuracy. For 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride, a multi-pronged approach is often the most effective strategy.

Technique Primary Application Key Advantages Key Limitations Hypothetical Purity Assessment
HPLC-UV Quantitative Purity & Impurity ProfilingHigh resolution for separating complex mixtures; suitable for non-volatile and thermally labile compounds; excellent quantitative accuracy and precision.Requires a chromophore for UV detection; potential for on-column degradation if not optimized.99.2%
GC-MS Identification of Volatile ImpuritiesHigh sensitivity and specificity for volatile and semi-volatile compounds; provides structural information of impurities through mass spectrometry.Not suitable for non-volatile or thermally labile compounds; potential for degradation at high injector temperatures.99.5% (for volatile components)
¹H-qNMR Absolute Purity Determination & Structural ConfirmationProvides absolute quantification without the need for a specific reference standard of the analyte; non-destructive; gives detailed structural information.Lower sensitivity compared to chromatographic methods; may not detect non-protonated impurities.98.9%
Elemental Analysis Confirmation of Elemental CompositionProvides the percentage of C, H, N, and S, which can be compared to the theoretical values for a pure compound.Does not provide information on the nature of impurities; requires a relatively pure sample for accurate results.C: 43.88% (43.87%)H: 2.95% (2.94%)N: 5.12% (5.11%)S: 23.42% (23.41%)

(Hypothetical data presented for illustrative purposes)

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its versatility and robustness.[1] For 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride, a reversed-phase HPLC method with UV detection is highly suitable, as the phenyl and thiazole rings provide strong UV absorbance.

Rationale for Method Design:

A reversed-phase C18 column is chosen for its ability to separate moderately polar to non-polar compounds. The mobile phase, a gradient of acetonitrile and water, allows for the elution of a range of compounds with varying polarities, ensuring that both the main compound and potential impurities are well-resolved. An acidic modifier, such as formic acid, is often added to the mobile phase to improve peak shape and reproducibility by suppressing the ionization of any acidic or basic functional groups.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 90% A, 10% B

    • 2-15 min: Linear gradient to 10% A, 90% B

    • 15-18 min: Hold at 10% A, 90% B

    • 18-20 min: Return to 90% A, 10% B

    • 20-25 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with acetonitrile.

Data Interpretation:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of any additional peaks indicates impurities, which can be further investigated by collecting fractions and analyzing them by mass spectrometry.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Acetonitrile sample->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: HPLC-UV analysis workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized product.[2] This is particularly useful for detecting residual solvents or volatile by-products from the synthesis.

Rationale for Method Design:

Given the sulfonyl chloride's reactivity, direct GC analysis can be challenging due to potential thermal degradation in the injector port. A lower injector temperature and a fast oven ramp can minimize this risk. A non-polar capillary column is suitable for separating a wide range of organic compounds based on their boiling points. The mass spectrometer provides definitive identification of the separated components by comparing their mass spectra to a library database.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C (use a deactivated liner).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg) in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

Data Interpretation:

The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. The purity is estimated by the area percentage of the main peak in the TIC, although this is semi-quantitative unless response factors are determined.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Dissolve Sample in Solvent inject Inject into GC sample->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect tic Generate TIC detect->tic identify Identify Peaks via Mass Spectra tic->identify purity Estimate Purity identify->purity

Caption: GC-MS analysis workflow for impurity identification.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[3][4] This is achieved by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard with a certified purity.

Rationale for Method Design:

The ¹H-NMR spectrum of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride is expected to show distinct signals for the methyl, phenyl, and thiazole protons. For qNMR, an internal standard is chosen that has a simple spectrum with at least one signal that does not overlap with any of the analyte's signals. Maleic acid or dimethyl sulfone are common choices. A deuterated solvent that completely dissolves both the sample and the internal standard is essential.

Experimental Protocol: ¹H-qNMR Analysis

  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 20 mg of the synthesized compound into a clean NMR tube.

    • Accurately weigh about 10 mg of the internal standard (maleic acid) and add it to the same NMR tube.

    • Add approximately 0.75 mL of DMSO-d₆ to the NMR tube and ensure complete dissolution.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being integrated (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Acquisition Time (aq): At least 3 seconds.

  • Data Processing:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

Purity Calculation:

The purity of the analyte (Purity_analyte) can be calculated using the following formula:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • Purity_std = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H-NMR Spectrum dissolve->acquire process Process Data (Phasing, Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: ¹H-qNMR analysis workflow for absolute purity determination.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.[5][6] This technique is a fundamental check of purity, as a significant deviation from the theoretical values suggests the presence of impurities.

Rationale for Method Design:

This is a destructive technique where the sample is combusted, and the resulting gases are analyzed to determine the elemental composition. It serves as an orthogonal method to chromatographic and spectroscopic techniques, providing a bulk analysis of the sample.

Experimental Protocol: Elemental Analysis

  • Instrumentation: CHNS elemental analyzer.

  • Sample Preparation: A few milligrams of the dry, homogenous sample are accurately weighed into a tin capsule.

  • Analysis: The sample is combusted at high temperature (around 1000 °C) in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a chromatographic column and detected by a thermal conductivity detector.

Data Interpretation:

The experimentally determined percentages of C, H, N, and S are compared with the theoretical values calculated from the molecular formula of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (C₁₀H₈ClNO₂S₂). A deviation of less than ±0.4% is generally considered acceptable for a pure compound.

Conclusion: A Holistic Approach to Purity Assessment

The purity assessment of a reactive intermediate like 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride is not a one-size-fits-all process. A comprehensive and reliable evaluation of purity requires a combination of orthogonal analytical techniques.[7] HPLC provides excellent quantitative information on the main component and non-volatile impurities. GC-MS is invaluable for identifying volatile impurities and residual solvents. ¹H-qNMR offers a powerful method for determining absolute purity without the need for a specific reference standard. Finally, elemental analysis provides a fundamental confirmation of the compound's elemental composition. By employing these methods in a complementary fashion, researchers and drug development professionals can have high confidence in the quality of their synthesized intermediates, which is a critical step towards the successful development of new chemical entities.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
  • ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 389-400.
  • MDPI. (2021). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Retrieved from [Link]

  • ACS Publications. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • PubMed. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Retrieved from [Link]

  • ResearchGate. (2021). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • ACS Publications. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

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A Comparative Guide to the Kinetic Studies of Reactions Involving 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic selection of derivatizing agents and synthetic building blocks is paramount. Among these, sulfonyl chlorides stand out for their utility in introducing the sulfonamide functional group, a privileged scaffold in a vast array of therapeutic agents. This guide provides an in-depth comparative analysis of the kinetic behavior of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride , a heterocyclic sulfonyl chloride of growing interest, benchmarked against commonly employed alternatives: p-toluenesulfonyl chloride (tosyl chloride), 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), and benzenesulfonyl chloride.

This document moves beyond a mere compilation of data, offering a causal explanation for experimental choices and providing robust, self-validating protocols for kinetic analysis. Our objective is to equip researchers with the foundational knowledge to judiciously select the most appropriate sulfonylating agent for their specific application, backed by a clear understanding of the underlying kinetic principles.

The Significance of the Thiazole Moiety in Sulfonyl Chloride Reactivity

The 4-methyl-2-phenyl-1,3-thiazole scaffold is not a passive spectator in the reactivity of the appended sulfonyl chloride.[1][2] The thiazole ring, being a five-membered aromatic heterocycle containing both sulfur and nitrogen, exerts a significant electronic influence.[1] Thiazole derivatives are integral components of numerous FDA-approved drugs, highlighting their favorable pharmacokinetic and pharmacodynamic properties.[2]

The inherent electronic nature of the thiazole ring is electron-withdrawing, a consequence of the electronegativity of the nitrogen and sulfur heteroatoms. This property is anticipated to enhance the electrophilicity of the sulfonyl sulfur atom in 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride, making it more susceptible to nucleophilic attack compared to sulfonyl chlorides bearing electron-donating or neutral substituents.

A Comparative Overview of Sulfonyl Chloride Reactivity

The rate of reaction of a sulfonyl chloride with a nucleophile is fundamentally governed by the electronic environment of the sulfonyl group. A qualitative comparison of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride with its commonly used counterparts is presented below, based on the electronic effects of their respective aromatic substituents.

Sulfonyl ChlorideAromatic SubstituentElectronic EffectExpected Relative Reactivity
4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride 4-methyl-2-phenyl-1,3-thiazoleElectron-withdrawingHigh
Benzenesulfonyl chloridePhenylNeutralModerate
p-Toluenesulfonyl chloride (Tosyl chloride)p-TolylElectron-donating (methyl group)Low
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride)5-(Dimethylamino)naphthaleneStrongly electron-donating (dimethylamino group)Very Low

The electron-withdrawing nature of the thiazole ring in the title compound is expected to lead to a faster rate of reaction with nucleophiles compared to benzenesulfonyl chloride and tosyl chloride. Conversely, the electron-donating methyl group in tosyl chloride and the potent electron-donating dimethylamino group in dansyl chloride decrease the electrophilicity of the sulfonyl sulfur, resulting in slower reaction rates.[3]

While direct experimental kinetic data for 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride is not extensively available in the literature, the following table provides a summary of representative kinetic data for the alternative sulfonyl chlorides to serve as a benchmark.

Sulfonyl ChlorideNucleophileSolventSecond-Order Rate Constant (k₂)Reference
Benzenesulfonyl chlorideAnilineAqueousData not explicitly provided, but reaction is rapid.[4]
Tosyl chlorideα-Hydroxy acidsAcetonitrileVaries with acid (e.g., 3-50 times higher in polar aprotic vs. protic solvents)[5]
Dansyl chlorideAmino AcidsAqueous bufferReaction typically proceeds to completion within 60 minutes at room temperature.[6]

It is crucial to note that reaction rates are highly dependent on the specific nucleophile, solvent, and temperature.

Mechanistic Insights into Nucleophilic Substitution at the Sulfonyl Center

The reaction of a sulfonyl chloride with a nucleophile, such as an amine or an alcohol, generally proceeds through a nucleophilic substitution mechanism at the tetracoordinate sulfur atom. The reaction can be conceptualized as a concerted SN2-like process or a stepwise addition-elimination pathway.

Sulfonyl Chloride Reaction Mechanism reagents R-SO₂Cl + Nu-H ts Transition State [R-SO₂(Cl)(NuH)]⁻ reagents->ts Nucleophilic Attack products R-SO₂-Nu + HCl ts->products Chloride Elimination

Figure 1: Generalized mechanism of nucleophilic substitution at a sulfonyl chloride.

The nucleophile attacks the electrophilic sulfur atom, leading to a transient trigonal bipyramidal intermediate or transition state. The leaving group, chloride, is subsequently expelled, yielding the final sulfonated product. The rate of this reaction is influenced by several factors:

  • Electrophilicity of the Sulfur Atom: As discussed, electron-withdrawing groups on the aromatic ring enhance the positive charge on the sulfur atom, accelerating the nucleophilic attack.

  • Strength of the Nucleophile: Stronger nucleophiles, such as primary amines, react more rapidly than weaker nucleophiles, like alcohols.

  • Solvent Effects: Polar aprotic solvents, which can solvate the transition state, generally accelerate the reaction.

  • Steric Hindrance: Bulky substituents on either the sulfonyl chloride or the nucleophile can sterically hinder the reaction, slowing it down.[3]

Experimental Protocols for Kinetic Studies

Accurate determination of reaction kinetics is essential for understanding and optimizing sulfonylation reactions. The following are detailed protocols for common analytical techniques used to monitor the progress of these reactions.

UV-Vis Spectrophotometry

This technique is suitable when either the reactant sulfonyl chloride or the sulfonated product has a distinct UV-Vis absorbance profile that changes over the course of the reaction.

Protocol:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the reactant or product that will be monitored.

  • Reagent Preparation: Prepare stock solutions of the sulfonyl chloride and the nucleophile in a suitable solvent (e.g., acetonitrile, ethanol). The solvent should not react with the reagents and should be transparent at the chosen wavelength.

  • Reaction Initiation: In a quartz cuvette, rapidly mix known concentrations of the sulfonyl chloride and nucleophile solutions. It is crucial to ensure pseudo-first-order conditions by having one reactant in large excess (typically >10-fold).

  • Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the predetermined λmax at regular time intervals.

  • Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. For a pseudo-first-order reaction, this plot should be linear, and the negative of the slope will be the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) can then be calculated by dividing k' by the concentration of the reactant in excess.

UV_Vis_Workflow A Determine λmax B Prepare Stock Solutions A->B C Initiate Reaction in Cuvette B->C D Record Absorbance vs. Time C->D E Plot ln(A) vs. Time D->E F Calculate Rate Constant E->F

Figure 2: Workflow for kinetic analysis using UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring reactions where multiple species are present or when the reactants and products lack a distinct UV-Vis signature.

Protocol:

  • Method Development: Develop an HPLC method (e.g., reversed-phase) that can effectively separate the sulfonyl chloride, the nucleophile, and the sulfonated product. This includes selecting an appropriate column, mobile phase, and detector wavelength.

  • Reaction Setup: In a thermostated reaction vessel, combine known concentrations of the sulfonyl chloride and the nucleophile.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop its progress. This can be achieved by rapid cooling or by adding a reagent that consumes one of the reactants.

  • Analysis: Inject the quenched aliquot into the HPLC system and record the chromatogram.

  • Data Analysis: Determine the peak areas of the reactant and product at each time point. Plot the concentration of the reactant or product versus time and fit the data to the appropriate integrated rate law to determine the rate constant.

HPLC_Workflow A Develop HPLC Method B Set up Reaction A->B C Withdraw Aliquots at Intervals B->C D Quench Reaction C->D E Inject into HPLC D->E F Analyze Peak Areas E->F G Determine Rate Constant F->G

Figure 3: Workflow for kinetic analysis using HPLC.

Stopped-Flow Spectroscopy

For very fast reactions (on the millisecond to second timescale), stopped-flow spectroscopy is the method of choice.

Protocol:

  • Instrument Setup: Prepare the stopped-flow instrument with the reactant solutions in separate syringes.

  • Rapid Mixing: The instrument rapidly injects and mixes the two reactant solutions in a small observation cell.

  • Data Acquisition: The flow is abruptly stopped, and the change in absorbance or fluorescence is monitored over a very short period.

  • Data Analysis: The resulting kinetic trace (absorbance/fluorescence vs. time) is fitted to the appropriate rate equation to extract the rate constant.

Conclusion

While direct, quantitative kinetic data for 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride remains a subject for future investigation, a comprehensive understanding of its reactivity can be inferred from the electronic properties of the thiazole ring and by comparison with well-characterized sulfonyl chlorides. The electron-withdrawing nature of the thiazole moiety suggests that this compound is a highly reactive and valuable tool for the synthesis of novel sulfonamides.

The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own kinetic studies, enabling a data-driven approach to reaction optimization and the selection of the most suitable sulfonylating agent for their specific research and development needs. As the demand for novel and diverse chemical entities continues to grow, a thorough understanding of the kinetic behavior of key building blocks like 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride will be indispensable.

References

  • The Chemistry of 4-Phenyl-1,3-thiazole: Synthesis and Reactivity Insights. (2026, January 24). BenchChem.
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020). Molecules, 25(6), 1428.
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2020). Molecules, 25(23), 5648.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2021). Reaction Chemistry & Engineering, 6(1), 113-121.
  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2011).
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2021). Reaction Chemistry & Engineering, 6(1), 113-121.
  • A survey of Hammett substituent constants and resonance and field parameters. (2011). Chemical Reviews, 111(3), 1747-1814.
  • Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry.
  • Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. (2014). Journal of Agricultural and Food Chemistry, 62(25), 5879-5886.
  • 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride. PubChem.
  • Theoretical study of the effect of ethynyl group on the structure and electrical properties of phenyl-thiadiazole systems as precursors of electron-conducting materials. (2014). Journal of Molecular Modeling, 20(8), 2368.
  • Get to Know about Dansyl Chloride Reaction Mechanism. (2022, May 6). Echemi.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules, 26(6), 1658.
  • 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride AldrichCPR. Sigma-Aldrich.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2021). Molecules, 26(11), 3183.
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). Crystals, 12(12), 1769.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (1971). Canadian Journal of Chemistry, 49(9), 1441-1450.
  • Tosylation of ethanolamine (??). (2017, January 2). Sciencemadness.org.
  • Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. (1966). Journal of the Chemical Society B: Physical Organic, 327-332.
  • Stopped-flow Kinetics. University of Pennsylvania.
  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Molecules, 15(12), 9046-9053.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 5209.
  • Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. (2009). Rasayan Journal of Chemistry, 2(2), 338-342.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 5209.
  • Stop Flow Kinetics. University of Pennsylvania.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). BenchChem.
  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020). Polymers, 12(11), 2504.
  • Targeted quantification of amino acids by dansyl
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  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022). Beilstein Journal of Organic Chemistry, 18, 64-81.
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (2016). Journal of Hygienic Engineering and Design, 16, 59-67.
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Safety Operating Guide

4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride: Safe Handling & Disposal Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the safe handling and disposal of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (CAS 690632-88-3). These procedures are designed for research and drug development environments, prioritizing personnel safety, regulatory compliance, and environmental stewardship.

Executive Summary
  • Compound Class: Heterocyclic Sulfonyl Chloride

  • Primary Hazard: Corrosive (Skin Corr.[1][2] 1B) ; Causes severe skin burns and eye damage.

  • Reactivity: Moisture Sensitive . Reacts with water to release hydrochloric acid (HCl) gas and the corresponding sulfonic acid.

  • Disposal Method: Controlled hydrolysis (small scale) or professional incineration (large scale).

Hazard Profile & Chemical Identity

Before initiating any disposal procedure, the operator must understand the specific risks associated with the sulfonyl chloride moiety attached to the thiazole ring.

PropertyData
CAS Number 690632-88-3
Molecular Formula C₁₀H₈ClNO₂S₂
Molecular Weight 273.76 g/mol
Physical State Solid (typically off-white to yellow powder)
GHS Classification Danger : Skin Corr.[1][2][3] 1B (H314), Eye Dam. 1 (H318).[4]
Incompatibilities Water, Alcohols (exothermic), Strong Bases, Oxidizing Agents.
Decomposition Products Hydrogen Chloride (HCl), Sulfur Oxides (SOx), Nitrogen Oxides (NOx).

Critical Safety Note: The hydrolysis of sulfonyl chlorides is exothermic. The release of HCl gas poses an immediate inhalation hazard. All operations must be performed in a functioning chemical fume hood.[4]

Disposal Decision Matrix

The following decision tree dictates the operational workflow based on waste quantity and state.

DisposalMatrix Start Waste Generation: 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride Assess Assess Quantity & State Start->Assess SmallScale Small Scale (< 10 g) Laboratory Neutralization Assess->SmallScale Residue / Small Qty LargeScale Large Scale (> 10 g) Commercial Disposal Assess->LargeScale Bulk / Expired Stock Dissolve Dissolve in Inert Solvent (DCM or Toluene) SmallScale->Dissolve Pack Double Containment Packaging LargeScale->Pack Hydrolysis Controlled Hydrolysis (Add to ice-cold dilute NaOH) Dissolve->Hydrolysis Neutralize Neutralize to pH 7 Hydrolysis->Neutralize Separate Phase Separation Neutralize->Separate AqWaste Aqueous Waste Stream Separate->AqWaste Aqueous Layer OrgWaste Halogenated Organic Waste Separate->OrgWaste Organic Layer Label Label: 'Corrosive, Water Reactive' Pack->Label Vendor EHS / Hazardous Waste Vendor Pickup Label->Vendor

Figure 1: Operational decision tree for the disposal of sulfonyl chloride waste.

Protocol: Controlled Quenching (Small Scale)

Scope: This procedure is for the neutralization of laboratory residues or small quantities (<10 g) prior to disposal. Mechanism: Base-promoted hydrolysis converts the reactive sulfonyl chloride into the stable, water-soluble sulfonate salt (4-methyl-2-phenyl-1,3-thiazole-5-sulfonate) and sodium chloride.

Reagents & Equipment
  • Solvent: Dichloromethane (DCM) or Toluene (to dissolve the solid).

  • Base: 2.5 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).

  • Equipment: 3-neck round bottom flask, addition funnel, ice bath, pH paper, thermometer.

Step-by-Step Methodology
  • Preparation of the Active Waste:

    • If the waste is a solid, dissolve it in a minimal amount of an inert organic solvent (DCM is preferred for solubility, though Toluene is greener).

    • Rationale: Dissolving the solid prevents the formation of "clumps" that can react unpredictably or encapsulate unreacted material.

  • Setup of Quenching Bath:

    • In a fume hood, charge a flask with 2.5 M NaOH (use a 2:1 molar excess relative to the sulfonyl chloride).

    • Cool the base solution to < 5°C using an ice bath.[5]

    • Note: If using NaHCO₃, expect vigorous foaming (CO₂ evolution). Ensure significant headspace in the flask.

  • Controlled Addition:

    • Transfer the dissolved sulfonyl chloride solution to an addition funnel.

    • Dropwise , add the waste solution to the stirred base.[6]

    • Monitor Temperature: Do not allow the internal temperature to rise above 20°C.

    • Warning: Rapid addition can cause flash boiling of the solvent or violent sputtering.

  • Completion & Neutralization:

    • After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours to ensure complete hydrolysis.

    • Check the pH.[6][7] If the solution is strongly basic (pH > 10), neutralize carefully with dilute HCl or H₂SO₄ until pH is between 6 and 9.

  • Phase Separation & Disposal:

    • Transfer the mixture to a separatory funnel.[5]

    • Lower Layer (if DCM used): Collect as Halogenated Organic Waste .

    • Upper Layer (Aqueous): Contains the sulfonate salt. Dispose of as Aqueous Chemical Waste (check local regulations; some jurisdictions allow drain disposal for simple sulfonates, but treating as chemical waste is the safest default).

Waste Management & Logistics (Large Scale)

For expired stock bottles or quantities >10 g, do not attempt to quench in the lab unless you have specialized reactor equipment.

  • Segregation:

    • Keep separate from oxidizers and aqueous waste streams.[8]

    • Store in a secondary containment bin labeled "Corrosive - Acidic".

  • Packaging:

    • Ensure the original container is tightly sealed.[4][9] If the cap is compromised, place the entire bottle into a larger, sealable compatible container (e.g., HDPE wide-mouth jar).

    • Add vermiculite or an inert absorbent to the secondary container to cushion and absorb potential leaks.

  • Labeling:

    • Chemical Name: 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride.[2]

    • Hazards: Corrosive, Water Reactive.

    • Waste Codes (US RCRA): While not explicitly P- or U-listed, assign D002 (Corrosive) and D003 (Reactive) if the water reactivity is deemed significant enough to generate toxic fumes (HCl) in quantity.

Emergency Response
ScenarioImmediate Action
Skin Contact IMMEDIATE: Flush with water for 15 minutes. Remove contaminated clothing.[1][4][9] The compound is corrosive; delayed treatment can result in deep tissue burns. Seek medical attention.
Eye Contact Rinse cautiously with water for at least 15 minutes.[4] Remove contact lenses if present.[1][3][4] Transport to hospital immediately.
Spill (Solid) Do not use water.[4] Cover with dry sand or an inert absorbent (vermiculite). Sweep up carefully to avoid dust generation.[1] Place in a container for hazardous waste.
Spill (Liquid) Absorb with a spill pillow or inert material. Do not use combustible materials (sawdust, paper towels) as the acidic nature can degrade them or cause reaction.
References
  • PubChem. (n.d.).[2] 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (Compound Summary). National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride (Analogous Class Reference). Retrieved February 7, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 7, 2026, from [Link]

  • University of Louisville. (n.d.). Department of Environmental Health and Safety Waste Disposal Manual. Retrieved February 7, 2026, from [Link]

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A Senior Application Scientist's Guide to Handling 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential safety and operational guide for handling 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride. In drug development and molecular synthesis, sulfonyl chlorides are powerful intermediates. However, their utility is matched by their hazardous nature. This guide moves beyond a simple checklist to provide a deep, experience-driven framework for handling this specific reagent with the respect and caution it demands. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both the integrity of your research and the protection of your team.

Foundational Hazard Analysis: Understanding the "Why"

To handle any chemical safely, we must first understand its inherent reactivity. 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride is not merely a solid powder; it is a highly reactive molecule that demands specific precautions. Its primary dangers stem from its sulfonyl chloride functional group.

  • Extreme Corrosivity : This compound is classified as causing severe skin burns and serious eye damage.[1][2] The underlying chemistry is straightforward: the sulfonyl chloride moiety reacts readily with nucleophiles. The most common nucleophile in a lab environment is water—including the ambient moisture on your skin, in your eyes, and in your respiratory tract. This reaction produces hydrochloric acid (HCl) and the corresponding sulfonic acid, resulting in immediate and severe chemical burns.[1][2]

  • Violent Water Reactivity : The Safety Data Sheet (SDS) explicitly warns that this compound reacts with water and, in some cases, violently.[1][2] This reaction is not just a nuisance; it liberates toxic gases, including hydrogen chloride.[1][2] Allowing this compound to come into contact with water or even moist air can lead to a rapid release of corrosive vapor, posing a significant inhalation hazard.[1]

  • Inhalation Toxicity : The dust and vapors of this compound are toxic if inhaled and cause respiratory irritation.[1][3] This is a direct consequence of its reactivity with the moisture in the mucosal linings of the lungs, leading to internal chemical burns.

These hazards are summarized in the table below for immediate reference.

Hazard IDDescriptionCausality & Implications
Corrosivity Causes severe skin burns and eye damage.[1][2]Reacts with moisture on skin/eyes to form corrosive acids. Direct contact can cause irreversible tissue damage.
Water Reactivity Reacts with water to release toxic, corrosive gases.[1][2]Any contact with moisture must be strictly avoided. This dictates storage, handling, and fire suppression methods.
Inhalation Toxicity Toxic if inhaled; causes respiratory tract irritation.[1]All handling must be performed in a ventilated enclosure to prevent exposure to dust or reaction byproducts.

Core Directive: A Multi-Layered PPE Protocol

Personal Protective Equipment (PPE) is your last line of defense, not your first.[4][5] The primary control measure is engineering—that is, using a certified chemical fume hood for all operations.[1][6] The following PPE is mandatory, not optional, when handling this compound.

Eye and Face Protection: An Uncompromising Barrier

Given the risk of severe, potentially blinding eye damage, standard safety glasses are insufficient.[1][3]

  • Mandatory Equipment : Chemical splash goggles that form a complete seal around the eyes, worn in conjunction with a full-face shield.

  • The Rationale : The face shield protects against the initial splash of material, while the goggles protect against insidious vapors and smaller droplets that can circumvent a shield. This dual-layer system is critical for mitigating the risk of irreversible eye damage.[7]

Skin Protection: Impervious and Redundant Systems
  • Gloves : Your hands are the most likely point of contact. Glove selection and use must be deliberate.

    • Material : While the specific SDS does not name a glove type, the general guidance for highly corrosive and water-reactive chlorides points towards butyl rubber or a heavy-duty nitrile.[8] Always consult your institution's safety office or a glove manufacturer's compatibility chart.

    • Double Gloving : Always wear two pairs of gloves.[5] This practice provides a critical time buffer. If the outer glove is compromised, you can remove it without exposing your skin. Change the outer glove immediately if contamination is suspected, and change both pairs after a set interval (e.g., every 60 minutes) or upon completion of the task.[5]

  • Body Protection : A standard cotton lab coat offers negligible protection from a splash of this corrosive material.

    • Mandatory Equipment : A flame-resistant lab coat is the minimum requirement. For any procedure involving more than a few grams or with an elevated splash potential, this must be supplemented with a chemically resistant apron.[7][8] Ensure the apron and lab coat provide complete coverage of the torso and legs.

    • Footwear : Fully enclosed, chemically resistant shoes are required.[8] Do not wear perforated shoes or sandals in the laboratory.

Respiratory Protection: The Unseen Shield
  • Primary Control : All handling of 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride, including weighing and transfer, must be conducted within a certified chemical fume hood.[1][9] This is a non-negotiable engineering control to protect against toxic dust and vapors.

  • Secondary Control : In the event of a fume hood failure or a large-scale spill, respiratory protection will be necessary. Personnel involved in the cleanup must be trained in the use of, and equipped with, a NIOSH-approved respirator fitted with cartridges appropriate for acid gases and organic vapors.

Visualization: PPE Selection Workflow

The following diagram outlines the logical flow for determining the appropriate level of PPE. This self-validating system ensures that safety measures scale with the associated risks.

PPE_Selection_Workflow PPE Selection Logic for Sulfonyl Chloride Handling cluster_0 Risk Assessment cluster_1 PPE Selection Start Task: Handle 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride CheckHood Is a certified chemical fume hood available and operational? Start->CheckHood StopWork STOP WORK. Do not proceed until hood is certified. CheckHood->StopWork No BasePPE Minimum PPE: - Chemical Splash Goggles - Double Nitrile/Butyl Gloves - FR Lab Coat - Closed-toe Shoes CheckHood->BasePPE Yes CheckSplash Is there a significant splash risk or are you handling >10g? BasePPE->CheckSplash EnhancedPPE Enhanced PPE: - Add Full Face Shield - Add Chemically Resistant Apron CheckSplash->EnhancedPPE Yes FinalCheck Final PPE Assembled CheckSplash->FinalCheck No EnhancedPPE->FinalCheck

Caption: Decision workflow for selecting appropriate PPE.

Operational & Disposal Plans: From Bench to Waste

Step-by-Step Safe Handling Protocol
  • Preparation : Before retrieving the chemical, ensure your designated fume hood is clutter-free and the sash is at the appropriate working height. Assemble all necessary glassware (ensure it is dry), reagents, and spill cleanup materials.[9]

  • Inert Atmosphere : Store and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and reaction with moisture.[1]

  • Weighing : Conduct all weighing operations inside the fume hood. Use a disposable weighing boat and clean, dry spatulas. Close the primary container immediately after dispensing.

  • Addition : When adding the solid to a reaction mixture, do so slowly and in portions to control the reaction rate and any potential exotherm.

  • Post-Handling : After the transfer is complete, decontaminate the spatula and weighing boat by slowly adding them to a beaker containing a suitable quenching solution (e.g., isopropanol) before cleaning or disposal.

Emergency Protocol: Spill Management
  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.

  • Don PPE : Don the appropriate PPE, including respiratory protection if necessary.

  • Contain & Absorb : Do NOT use water. Cover the spill with an inert absorbent material like vermiculite or sand.

  • Neutralize : Once absorbed, cautiously and slowly add a weak base, such as sodium bicarbonate or calcium carbonate powder, to the absorbent mixture to neutralize the acidic components.

  • Collect & Dispose : Sweep the mixture into a clearly labeled, sealed container for hazardous waste disposal.[10]

  • Decontaminate : Clean the spill area with a cloth and an appropriate solvent, and dispose of all cleanup materials as hazardous waste.[11]

Disposal Plan: A Cradle-to-Grave Approach

All materials that come into contact with 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride must be treated as hazardous waste.[12]

  • Segregation : Maintain separate, clearly labeled waste streams for solid and liquid waste. Contaminated items such as gloves, weighing boats, and paper towels must be collected in a designated solid waste container.

  • Quenching Reactive Waste : Before disposal, any unreacted sulfonyl chloride in solution must be neutralized ("quenched"). This is typically done by slowly adding the solution to a stirred, cooled solution of a suitable nucleophile, such as a dilute sodium hydroxide solution or an alcohol like isopropanol.

  • Containerization : All waste containers must be made of compatible materials, kept securely sealed when not in use, and properly labeled with the chemical name and hazard warnings.[9][12]

  • Disposal : Follow all institutional and local regulations for the disposal of hazardous chemical waste. Submit a chemical waste pickup request through your Environmental Health & Safety (EHS) department.[13]

This comprehensive approach ensures that every stage of the chemical's lifecycle is managed with the highest commitment to safety. By understanding the "why" behind each precaution, you are better equipped to handle not just this specific reagent, but any hazardous material you may encounter in your critical work.

References

  • SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol . Synerzine. Available from: [Link]

  • Is Personal Protective Equipment Required When Working with Solvents? . MicroCare. Available from: [Link]

  • SOP 0079 - Thionyl Chloride - Standard Operating Procedures . University of Alabama in Huntsville. Available from: [Link]

  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY . NJ.gov. Available from: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . American Society of Health-System Pharmacists. Available from: [Link]

  • What are the safety precautions when handling Benzene Sulfonyl Chloride? . A blog post on chemical safety. Available from: [Link]

  • RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8 . Food and Chemical Toxicology. Available from: [Link]

  • Examples of PPE for Various Dangerous Goods Classes . Storemasta Blog. Available from: [Link]

  • Personal Protective Equipment . American Chemistry Council. Available from: [Link]

  • SAFETY DATA SHEET - 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride . Fisher Scientific. Available from: [Link]

  • ACI SAFETY DATA SHEET - (4-Fluoro-phenyl)-methanesulfonyl chloride . Advanced Chemical Intermediates. Available from: [Link]

  • Personal Protective Equipment - Chemical and Biological Terrorism . NCBI Bookshelf - NIH. Available from: [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride
Reactant of Route 2
Reactant of Route 2
4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.